Product packaging for 6H-Imidazo[4,5-B]pyridine(Cat. No.:CAS No. 452-24-4)

6H-Imidazo[4,5-B]pyridine

Cat. No.: B15397367
CAS No.: 452-24-4
M. Wt: 119.12 g/mol
InChI Key: JPGZVEGRNMIZII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6H-Imidazo[4,5-B]pyridine is a useful research compound. Its molecular formula is C6H5N3 and its molecular weight is 119.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3 B15397367 6H-Imidazo[4,5-B]pyridine CAS No. 452-24-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

452-24-4

Molecular Formula

C6H5N3

Molecular Weight

119.12 g/mol

IUPAC Name

6H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C6H5N3/c1-2-5-6(7-3-1)9-4-8-5/h2-4H,1H2

InChI Key

JPGZVEGRNMIZII-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C(=NC=N2)N=C1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of 6H-Imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6H-Imidazo[4,5-b]pyridine, a heterocyclic aromatic compound, is a significant scaffold in medicinal chemistry due to its structural analogy to purines. Its basic properties are fundamental to its interaction with biological targets and its pharmacokinetic profile. This technical guide provides a comprehensive overview of the core basic properties of the this compound core, including its pKa values, protonation sites, and the experimental methodologies used for their determination.

Introduction

The this compound ring system, a fusion of imidazole and pyridine rings, is a prevalent motif in a wide array of biologically active compounds. The nitrogen atoms within this scaffold act as basic centers, readily accepting protons under physiological conditions. This protonation behavior is critical in determining the molecule's solubility, membrane permeability, and its ability to form ionic interactions with enzymes and receptors. A thorough understanding of the basicity of this core structure is therefore essential for the rational design and development of novel therapeutics.

Quantitative Data on Basic Properties

The basicity of this compound is characterized by its acid dissociation constant (pKa), which refers to the pKa of its conjugate acid. The molecule possesses two primary protonation sites: the nitrogen atoms of the imidazole and pyridine rings.

CompoundpKa ValueMethodReference
1H-Imidazo[4,5-b]pyridine4.37Not SpecifiedIUPAC Digitized pKa Dataset[1]

Note: The tautomeric form "this compound" is less commonly used in literature and databases. "1H-Imidazo[4,5-b]pyridine" is the more standard nomenclature for the parent compound, and its pKa value is presented here.

Protonation Sites and Equilibrium

Computational and experimental studies indicate that the imidazole nitrogen is the more basic of the two primary protonation sites in the this compound scaffold. This is consistent with the generally higher basicity of imidazole (pKa ≈ 7) compared to pyridine (pKa ≈ 5.2).

At physiological pH, the this compound molecule can exist in both neutral and monoprotonated forms. In more acidic environments, it can become diprotonated. Studies on derivatives have shown that the transition to a diprotonated state typically occurs in a pH range of 3.4 to 4.4.[2]

The protonation equilibrium can be visualized as follows:

G Neutral Neutral This compound Mono_Im Monoprotonated (Imidazole N) Neutral->Mono_Im + H+ Mono_Py Monoprotonated (Pyridine N) Neutral->Mono_Py + H+ Mono_Im->Neutral - H+ Di Diprotonated Mono_Im->Di + H+ Mono_Py->Neutral - H+ Mono_Py->Di + H+ Di->Mono_Im - H+ Di->Mono_Py - H+

Caption: Protonation equilibrium of this compound.

Experimental Protocols for pKa Determination

The determination of pKa values for heterocyclic compounds like this compound is crucial for understanding their physicochemical properties. Two common and reliable methods for pKa determination are Potentiometric Titration and UV-Vis Spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a substance. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the solution's potential (voltage) using an electrode system.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve weighted sample in deionized water or co-solvent (e.g., DMSO/water) C Place sample solution in a thermostated vessel A->C B Calibrate pH meter with standard buffer solutions D Immerse calibrated pH and reference electrodes B->D C->D E Add standardized acid (e.g., HCl) titrant in small, precise increments D->E F Record pH after each addition allowing for equilibration E->F G Plot pH vs. Volume of titrant added F->G H Determine the equivalence point(s) from the inflection point(s) of the curve G->H I Calculate the pKa from the pH at the half-equivalence point H->I

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of known concentration (e.g., 0.01 M) in high-purity water. If solubility is an issue, a co-solvent such as a small, known percentage of DMSO or ethanol can be used.

    • Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) as the titrant.

  • Instrumentation Setup:

    • Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

    • Set up an automatic titrator or a manual titration apparatus with a calibrated burette.

    • Place a known volume of the this compound solution into a thermostated beaker with a magnetic stirrer.

  • Titration Procedure:

    • Immerse the calibrated pH electrode and a reference electrode into the sample solution.

    • Begin the titration by adding the standardized HCl solution in small, precise increments.

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • Continue the titration well past the expected equivalence point(s).

  • Data Analysis:

    • Plot the recorded pH values against the volume of HCl added to generate a titration curve.

    • The equivalence point is identified as the point of steepest inflection in the curve. This can be more accurately determined by plotting the first or second derivative of the titration curve.

    • The pKa is determined from the pH value at the half-equivalence point. For a diprotic base, two equivalence points and two corresponding pKa values will be observed.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine the pKa of a compound if the protonated and deprotonated forms have distinct ultraviolet or visible spectra. The method relies on measuring the absorbance of the compound in a series of buffer solutions with different, precisely known pH values.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_measurement Absorbance Measurement cluster_analysis Data Analysis A Prepare a series of buffer solutions with a range of known pH values C Add a small, constant volume of the stock solution to each buffer solution A->C B Prepare a stock solution of the This compound B->C D Record the UV-Vis spectrum for each sample at a constant temperature C->D E Identify the wavelength of maximum absorbance (λmax) for the acidic and basic forms D->E F Plot absorbance at a chosen λmax vs. pH E->F G Fit the data to the Henderson-Hasselbalch equation to determine the pKa F->G

References

An In-depth Technical Guide to Imidazo[4,5-b]pyridine: Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterocyclic compound Imidazo[4,5-b]pyridine, a significant scaffold in medicinal chemistry. Also known as 1-deazapurine, its structural similarity to naturally occurring purines has made it a focal point for the development of novel therapeutic agents. This document details its chemical structure, nomenclature, synthesis protocols, and diverse biological activities, presenting key data for researchers in drug discovery and development.

Chemical Structure and IUPAC Name

Imidazo[4,5-b]pyridine is a bicyclic aromatic heterocycle consisting of an imidazole ring fused to a pyridine ring. Due to tautomerism, the hydrogen atom on the imidazole ring can be located on different nitrogen atoms. The most common and stable tautomer is 1H-imidazo[4,5-b]pyridine . The "6H-" designation in the topic refers to a less common tautomeric form and is not the standard representation in chemical literature.

The IUPAC name for this core structure is 1H-imidazo[4,5-b]pyridine . It is also commonly referred to by synonyms such as 1-Deazapurine, 4-Azabenzimidazole, and Pyrido(2,3-d)imidazole.[1][2][3]

Below is a diagram representing the chemical structure of 1H-Imidazo[4,5-b]pyridine.

Chemical Structure of 1H-Imidazo[4,5-b]pyridine

Physicochemical Properties

The fundamental properties of the unsubstituted 1H-Imidazo[4,5-b]pyridine are summarized in the table below. These properties are crucial for its handling, formulation, and application in research settings.

PropertyValueReference
Molecular Formula C₆H₅N₃[1]
Molecular Weight 119.13 g/mol [2][3]
IUPAC Name 1H-imidazo[4,5-b]pyridine[1][3]
CAS Number 273-21-2[1][2][3]
Synonyms 1-Deazapurine, 4-Azabenzimidazole[1][2][3]
LogP 0.00859[2]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]

Synthesis and Experimental Protocols

The synthesis of the imidazo[4,5-b]pyridine scaffold is most commonly achieved through the condensation of an appropriate o-diaminopyridine with an electrophilic carbon source.[5] Various derivatives can be synthesized by modifying the starting materials or by subsequent functionalization of the heterocyclic core.

General Synthesis Workflow

A general workflow for the synthesis of substituted imidazo[4,5-b]pyridines is illustrated below. This process often involves the reaction of a diaminopyridine precursor with an aldehyde or carboxylic acid derivative, followed by cyclization.

G start 2,3-Diaminopyridine Precursor condensation Condensation Reaction start->condensation reagent Aldehyde / Carboxylic Acid Derivative reagent->condensation cyclization Oxidative Cyclization condensation->cyclization product Imidazo[4,5-b]pyridine Derivative cyclization->product caption General Synthesis Workflow

General Synthesis Workflow

Detailed Experimental Protocol: Synthesis of 6-Nitro-3H-imidazo[4,5-b]pyridine

This protocol describes the synthesis of a nitro-substituted derivative, which can serve as a precursor for further functionalization.

Materials:

  • 5-Nitropyridine-2,3-diamine

  • Formic acid

  • 3N Sodium hydroxide (NaOH) solution

  • Isopropanol (IPA)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-Nitropyridine-2,3-diamine (0.050 g, 0.32 mmol) in formic acid (10 mL).

  • Heat the solution to 100 °C and maintain this temperature for 6 hours.

  • After the reaction is complete, dilute the mixture with water (10 mL).

  • Adjust the pH of the solution to 7 using a 3N NaOH solution.

  • Perform liquid-liquid extraction on the aqueous phase six times using a 25% isopropanol in dichloromethane solvent mixture.

  • Combine the organic phases and dry them over anhydrous Na₂SO₄.

  • Concentrate the dried organic phase under reduced pressure to yield 6-nitro-3H-imidazo[4,5-b]pyridine as a solid.[6]

Biological Activity and Applications

The imidazo[4,5-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of many biologically active molecules.[7][8] These compounds have demonstrated a wide range of pharmacological effects, including antiproliferative, antimicrobial, and antiviral activities.[7][9]

Antiproliferative Activity

Numerous studies have highlighted the potent anticancer properties of imidazo[4,5-b]pyridine derivatives. Their mechanism of action often involves the inhibition of key cellular processes in cancer cells. For example, certain derivatives have been shown to act as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a crucial enzyme in transcription regulation.[10] Others have been found to interfere with tubulin polymerization, a process essential for cell division.[11]

The table below summarizes the in vitro antiproliferative activity of selected imidazo[4,5-b]pyridine derivatives against various human cancer cell lines.

CompoundCancer Cell LineActivity (IC₅₀)Reference
Compound 10 Colon Carcinoma0.4 µM[11]
Compound 14 Colon Carcinoma0.7 µM[11]
Derivative 13 Capan-1 (Pancreatic)1.50 µM[12]
Derivative 13 HL-60 (Leukemia)1.87 µM[12]
CDK9 Inhibitors MCF-7 (Breast)0.63 - 1.32 µM[10]
Antimicrobial and Antiviral Activity

Derivatives of imidazo[4,5-b]pyridine have also been evaluated for their efficacy against various pathogens. While many derivatives show limited antibacterial effects, some have displayed moderate activity. For instance, compound 14, a bromo-substituted derivative, showed moderate activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 32 μM.[11] In terms of antiviral potential, certain compounds have demonstrated selective activity against viruses such as the Respiratory Syncytial Virus (RSV).[11]

Signaling Pathways and Mechanism of Action

The anticancer effects of imidazo[4,5-b]pyridine derivatives are often attributed to their interaction with specific molecular targets within cancer cells. The diagram below illustrates two such mechanisms: the inhibition of CDK9, which leads to the suppression of anti-apoptotic proteins and ultimately apoptosis, and the inhibition of tubulin polymerization, which causes cell cycle arrest.

G cluster_0 CDK9 Inhibition Pathway cluster_1 Tubulin Polymerization Inhibition IMP_CDK9 Imidazo[4,5-b]pyridine Derivative CDK9 CDK9 IMP_CDK9->CDK9 Inhibits RNA_Pol_II RNA Polymerase II CDK9->RNA_Pol_II Phosphorylates Transcription Gene Transcription (e.g., Mcl-1, c-Myc) RNA_Pol_II->Transcription Anti_Apoptotic Anti-Apoptotic Proteins Transcription->Anti_Apoptotic Apoptosis_CDK9 Apoptosis Anti_Apoptotic->Apoptosis_CDK9 Inhibits IMP_Tubulin Imidazo[4,5-b]pyridine Derivative Tubulin Tubulin Dimers IMP_Tubulin->Tubulin Inhibits Polymerization Microtubules Microtubule Formation Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Cell_Cycle_Arrest Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to caption Anticancer Mechanisms of Action

Anticancer Mechanisms of Action

References

Spectroscopic Profile of 6H-Imidazo[4,5-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the core heterocyclic compound, 6H-Imidazo[4,5-b]pyridine. Designed for researchers, scientists, and professionals in drug development, this document summarizes key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. It also outlines detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables present a summary of the key spectroscopic data for this compound. It is important to note that the data for the unsubstituted parent compound is limited in the literature. Therefore, the presented data is a composite, derived from various substituted imidazo[4,5-b]pyridine derivatives found in published research. The chemical shifts and absorption frequencies represent the characteristic values for the core heterocyclic structure.

¹H NMR (Proton NMR) Data

Solvent: DMSO-d₆ Frequency: 400 MHz

Proton Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-2~8.20s-
H-5~8.30ddJ = 4.7, 1.4
H-6~7.30ddJ = 8.0, 4.7
H-7~8.10ddJ = 8.0, 1.4
NH (imidazole)~13.8br s-

Note: Chemical shifts are approximate and can vary based on solvent and substitution.[1]

¹³C NMR (Carbon-13 NMR) Data

Solvent: DMSO-d₆ Frequency: 151 MHz

Carbon Chemical Shift (δ) ppm
C-2~145.0
C-3a~134.0
C-5~145.5
C-6~118.5
C-7~127.0
C-7a~148.0

Note: These values are estimations for the unsubstituted core, derived from substituted analogs.[1]

IR (Infrared) Spectroscopy Data

Sample Preparation: KBr Disc

Functional Group Absorption Range (cm⁻¹) Intensity
N-H Stretch (imidazole)3300-3500Medium, Broad
C-H Stretch (aromatic)3000-3100Medium
C=N Stretch1620-1680Medium
C=C Stretch (aromatic)1400-1600Medium to Strong
C-N Stretch1250-1350Strong
C-H Bend (out-of-plane)700-900Strong

Note: These are characteristic absorption ranges for aromatic nitrogen heterocycles.[2][3][4][5]

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

Fragment m/z (mass-to-charge ratio) Relative Intensity (%)
[M]⁺119.05100
[M-HCN]⁺92.04Variable
[M-2HCN]⁺65.03Variable

Note: The molecular ion peak ([M]⁺) is expected to be the base peak. Fragmentation patterns can vary with ionization energy.[6]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of heterocyclic aromatic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh 5-10 mg of the this compound sample.
  • Dissolve the sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.
  • Transfer the solution to a standard 5 mm NMR tube, ensuring the sample height is adequate for the instrument's detector (typically 4-5 cm).

2. ¹H NMR Acquisition:

  • The ¹H NMR spectra are typically recorded on a 400 MHz or 600 MHz spectrometer.
  • Acquire the spectrum at room temperature.
  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
  • Use a sufficient number of scans to achieve a good signal-to-noise ratio.
  • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
  • Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

3. ¹³C NMR Acquisition:

  • The ¹³C NMR spectra are recorded on the same spectrometer, typically at a frequency of 101 MHz or 151 MHz.
  • Employ proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
  • A wider spectral width is necessary to cover the carbon chemical shift range (e.g., 0-160 ppm).
  • A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
  • Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
  • Transfer a portion of the powder into a pellet press.
  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

2. Data Acquisition:

  • Record a background spectrum of the empty sample compartment to subtract atmospheric contributions (CO₂, H₂O).
  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.
  • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
  • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
  • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

1. Sample Introduction:

  • For volatile compounds, a direct insertion probe or gas chromatography (GC) inlet can be used.
  • Introduce a small amount of the solid sample into a capillary tube for the direct insertion probe.
  • The sample is heated in the vacuum of the mass spectrometer to induce vaporization.

2. Ionization:

  • In Electron Ionization (EI), the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

3. Mass Analysis:

  • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
  • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

4. Detection:

  • An electron multiplier or other detector records the abundance of each ion.
  • The resulting mass spectrum is a plot of relative intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample Pure Compound (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Frequencies Functional Groups IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

Tautomerism in 6H-Imidazo[4,5-b]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6H-imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, bearing a structural resemblance to endogenous purines. This structural similarity allows these compounds to interact with a wide array of biological targets, leading to their investigation for various therapeutic applications, including as kinase inhibitors and antimicrobial agents.[1][2][3] A critical, yet often overlooked, aspect of the chemistry of these derivatives is their existence as a mixture of tautomers in solution and in the solid state. Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, can profoundly influence the physicochemical and biological properties of a molecule, including its receptor binding affinity, membrane permeability, and metabolic stability. Understanding and controlling the tautomeric equilibrium of this compound derivatives is therefore paramount for the rational design and development of novel therapeutics.

This technical guide provides an in-depth exploration of tautomerism in this compound derivatives, summarizing key quantitative data, detailing experimental protocols for their study, and visualizing the fundamental concepts of tautomeric equilibria.

Tautomeric Forms of this compound

The most common form of tautomerism in this compound derivatives is prototropic tautomerism, involving the migration of a proton. The two principal tautomers are the 1H- and 3H- (or 6H-) forms, arising from the movement of the proton between the nitrogen atoms of the imidazole ring. The position of this equilibrium is influenced by the nature and position of substituents on the heterocyclic core, the solvent, temperature, and pH.

Tautomers T1 1H-Imidazo[4,5-b]pyridine T2 This compound (3H-tautomer) T1->T2 K_T

Caption: Prototropic tautomerism in the imidazo[4,5-b]pyridine core.

Quantitative Analysis of Tautomeric Equilibria

A study on imidazo[4,5-b]pyridine-derived iminocoumarins reported a tautomer ratio of 1:3 for a specific derivative in DMSO, as determined by 1H NMR spectroscopy.[4] Computational studies using Density Functional Theory (DFT) have been employed to predict the relative stabilities of tautomers. For the parent 1H-imidazo[4,5-c]pyridine, a closely related isomer, the energy difference between the two main tautomers was calculated to be approximately 2.0 kJ mol−1, favoring the 1H-tautomer.[5]

Table 1: Tautomeric Equilibrium Data for Selected Imidazo[4,5-b]pyridine Derivatives

DerivativeMethodSolventTautomer Ratio (1H:6H)KT ([6H]/[1H])ΔG (kJ/mol)Reference
3-(3H-imidazo[4,5-b]pyridin-2-yl)-6-methoxy-2H-chromen-2-imine1H NMRDMSO1:33.0-2.7[4]
1H-Imidazo[4,5-c]pyridineDFTGas Phase--~2.0 (favoring 1H)[5]

Experimental Protocols for Studying Tautomerism

A combination of spectroscopic and computational methods is typically employed to study tautomeric equilibria.

Synthesis of this compound Derivatives

The synthesis of the imidazo[4,5-b]pyridine core is a prerequisite for studying its tautomerism. A common method involves the condensation of a substituted 2,3-diaminopyridine with an aldehyde or carboxylic acid.[6][7]

General Procedure for the Synthesis of 2-Substituted-3H-imidazo[4,5-b]pyridines: [6]

  • To a solution of the appropriate 2,3-diaminopyridine (1 mmol) in a suitable solvent (e.g., ethanol, DMF), add the corresponding aldehyde (1.1 mmol).

  • Add an oxidizing agent, such as sodium metabisulfite or air, to facilitate the cyclization and aromatization.

  • Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

The following diagram illustrates a typical synthetic workflow.

SynthesisWorkflow Start 2,3-Diaminopyridine + Aldehyde Reaction Condensation & Oxidation Start->Reaction Workup Precipitation & Filtration Reaction->Workup Purification Recrystallization / Chromatography Workup->Purification Product Pure Imidazo[4,5-b]pyridine Derivative Purification->Product

Caption: General workflow for the synthesis of imidazo[4,5-b]pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution.[8] If the rate of interconversion between tautomers is slow on the NMR timescale, distinct sets of signals will be observed for each tautomer. The ratio of the tautomers can be determined by integrating the signals corresponding to analogous protons or carbons in each form.

Protocol for Determining Tautomer Ratios by 1H NMR:

  • Sample Preparation: Dissolve a precisely weighed amount of the imidazo[4,5-b]pyridine derivative in a deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) to a known concentration. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Data Acquisition: Acquire a quantitative 1H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T1 relaxation time is recommended.

  • Data Processing: Process the spectrum, including phasing and baseline correction.

  • Integration: Identify well-resolved signals corresponding to the same proton in both tautomeric forms. Integrate these signals.

  • Calculation of Tautomer Ratio: The ratio of the integrals directly corresponds to the molar ratio of the tautomers.

    • KT = (Integral of 6H-tautomer signal) / (Integral of 1H-tautomer signal)

Variable temperature (VT) NMR studies can also be performed to investigate the thermodynamics of the tautomeric equilibrium and to determine the activation energy for the interconversion.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomerism, especially when the tautomers have distinct absorption spectra.[8] The analysis often involves comparing the spectrum of the tautomeric mixture to those of "fixed" derivatives where the mobile proton is replaced by a non-tautomerizable group (e.g., a methyl group).

Protocol for UV-Vis Analysis of Tautomeric Equilibrium:

  • Synthesis of Model Compounds: Synthesize N-methylated derivatives corresponding to each tautomeric form to serve as reference compounds with fixed structures.

  • Sample Preparation: Prepare solutions of the tautomeric compound and the N-methylated derivatives in the solvent of interest at the same known concentration.

  • Spectral Acquisition: Record the UV-Vis absorption spectra of all three solutions.

  • Data Analysis: The spectrum of the tautomeric mixture will be a composite of the spectra of the individual tautomers. The relative contributions of each tautomer can be determined by deconvolution of the spectrum, using the spectra of the fixed derivatives as references. The tautomer ratio can be calculated from the molar absorptivities at a wavelength where both tautomers absorb.

UVVisWorkflow Start Tautomeric Mixture & Fixed Derivatives Spectra Acquire UV-Vis Spectra Start->Spectra Deconvolution Spectral Deconvolution Spectra->Deconvolution Ratio Determine Tautomer Ratio Deconvolution->Ratio

Caption: Workflow for UV-Vis analysis of tautomeric equilibrium.

Computational Chemistry

Quantum chemical calculations, particularly DFT, are invaluable for predicting the relative stabilities of tautomers and for complementing experimental data.[5]

Protocol for DFT Calculation of Tautomer Stability:

  • Structure Building: Build the 3D structures of all possible tautomers of the imidazo[4,5-b]pyridine derivative.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[5]

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections to enthalpy and entropy).

  • Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set for improved accuracy.

  • Solvation Effects: To model the effect of a solvent, use a continuum solvation model such as the Polarizable Continuum Model (PCM).

  • Relative Energy Calculation: The relative Gibbs free energies (ΔG) of the tautomers can be calculated from the electronic energies and the thermal corrections. The tautomeric equilibrium constant (KT) can then be calculated from ΔG.

Tautomerism and Biological Activity

The different tautomeric forms of a drug molecule can exhibit distinct biological activities due to their different shapes, hydrogen bonding capabilities, and electronic properties. While specific studies directly linking the tautomeric forms of this compound derivatives to the modulation of particular signaling pathways are still emerging, it is a critical consideration in drug design. For instance, the ability of a molecule to act as a hydrogen bond donor or acceptor, which is directly influenced by its tautomeric state, can be crucial for its interaction with a protein's active site.

The design of future imidazo[4,5-b]pyridine-based drugs will benefit from a thorough understanding of their tautomeric behavior, potentially enabling the development of compounds that are "locked" in the more active tautomeric form or that can readily tautomerize to adopt the optimal conformation for binding to their biological target. For example, some imidazo[4,5-b]pyridine derivatives have been investigated as inhibitors of Mixed-lineage protein kinase 3 (MLK3), a key enzyme in several human cancers and neurodegenerative diseases.[9] The specific tautomeric form present under physiological conditions will undoubtedly influence the binding mode and inhibitory potency against such kinases.

Conclusion

Tautomerism is a fundamental aspect of the chemistry of this compound derivatives with significant implications for their application in drug discovery and development. A multi-pronged approach combining synthesis, spectroscopic analysis (NMR and UV-Vis), and computational modeling is essential for a comprehensive understanding of the tautomeric equilibria of these compounds. By elucidating the factors that govern tautomerism and by characterizing the properties of the individual tautomers, researchers can more effectively design and optimize novel this compound derivatives with improved therapeutic potential. Further research is warranted to establish clear structure-tautomerism-activity relationships and to explore how the modulation of tautomeric equilibria can be exploited to fine-tune the biological activity of this important class of heterocyclic compounds.

References

In Silico Modeling of 6H-Imidazo[4,5-B]pyridine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of 6H-imidazo[4,5-b]pyridine derivatives, a class of compounds with significant therapeutic potential. This document details their interactions with key biological targets, outlines experimental protocols for activity assessment, and presents a consolidated view of their quantitative structure-activity relationships.

Introduction to 6H-Imidazo[4,5-b]pyridines

The this compound scaffold is a privileged structure in medicinal chemistry due to its structural similarity to purines, enabling it to interact with a wide range of biological targets.[1][2] Derivatives of this core structure have demonstrated a variety of biological activities, including antitubercular, anticancer, antiviral, and anti-inflammatory effects.[3][4] Their therapeutic potential lies in their ability to modulate the activity of key enzymes and signaling pathways involved in disease progression. This guide focuses on the computational approaches used to understand and predict the interactions of these compounds, thereby accelerating the drug discovery process.

Key Biological Targets and Signaling Pathways

In silico and in vitro studies have identified several key protein targets for this compound derivatives. Understanding the signaling pathways associated with these targets is crucial for elucidating the mechanism of action of these compounds.

Aurora A Kinase: A Target in Oncology

Aurora A kinase is a serine/threonine kinase that plays a critical role in the regulation of mitosis.[5] Its overexpression is frequently observed in various cancers, making it an attractive target for cancer therapy.[5] this compound derivatives have been identified as potent inhibitors of Aurora A kinase.[6]

The signaling pathway of Aurora A kinase is complex and involves multiple downstream effectors that regulate cell proliferation, survival, and metastasis.[3][7] Aurora A can activate other signaling pathways, such as the Ras/MAPK and NF-κB pathways, which are also implicated in cancer.[4][7][8]

Aurora_A_Signaling Growth_Factors Growth Factors Ras Ras Growth_Factors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation Aurora_A Aurora A Kinase Aurora_A->Ras activates P53 p53 Aurora_A->P53 phosphorylates IkB IκBα Aurora_A->IkB phosphorylates MDM2 MDM2 P53->MDM2 inhibits P53_degradation p53 Degradation MDM2->P53_degradation promotes NFkB_activation NF-κB Activation IkB->NFkB_activation leads to ImidazoPyridine This compound Derivatives ImidazoPyridine->Aurora_A inhibits

Figure 1: Simplified Aurora A Kinase Signaling Pathway and Inhibition.
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1): A Target in Tuberculosis

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme in the synthesis of the mycobacterial cell wall, making it a key target for the development of new anti-tubercular drugs.[9] Certain this compound derivatives have shown potent inhibitory activity against DprE1.[7]

DprE1 is involved in the arabinogalactan biosynthesis pathway, which is critical for the integrity of the Mycobacterium tuberculosis cell wall. Inhibition of DprE1 disrupts this pathway, leading to bacterial cell death.

DprE1_Pathway FPP Farnesyl pyrophosphate DPPR_synthase DPPR synthase FPP->DPPR_synthase DPPR Decaprenyl-phospho-ribose DPPR_synthase->DPPR DprE1 DprE1 DPPR->DprE1 DPA Decaprenyl-phospho-arabinose DprE1->DPA Arabinogalactan Arabinogalactan Biosynthesis DPA->Arabinogalactan Cell_Wall Mycobacterial Cell Wall Integrity Arabinogalactan->Cell_Wall ImidazoPyridine This compound Derivatives ImidazoPyridine->DprE1 inhibits

Figure 2: DprE1 Pathway and its Inhibition in M. tuberculosis.

In Silico Modeling Methodologies

Computational modeling plays a pivotal role in the discovery and optimization of this compound derivatives. Techniques such as molecular docking and 3D Quantitative Structure-Activity Relationship (3D-QSAR) are instrumental in predicting binding affinities and guiding the design of more potent compounds.

Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The following workflow is a generalized procedure for docking this compound derivatives.

Docking_Workflow start Start receptor_prep Receptor Preparation (e.g., PDB ID: 4C2V for Aurora-B) start->receptor_prep ligand_prep Ligand Preparation (this compound derivatives) start->ligand_prep grid_gen Grid Generation (Define binding site) receptor_prep->grid_gen docking Molecular Docking (e.g., Glide HTVS, SP, XP) ligand_prep->docking grid_gen->docking scoring Scoring and Ranking (GlideScore, Emodel) docking->scoring analysis Pose Analysis and Interaction Visualization scoring->analysis end End analysis->end

Figure 3: Generalized Workflow for Molecular Docking Studies.

Experimental Protocol: Molecular Docking using Schrödinger Maestro

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). For instance, the crystal structure of Aurora-B kinase can be used (e.g., PDB ID: 4C2V).[10]

    • Use the "Protein Preparation Wizard" in Maestro to preprocess the protein.[11] This involves adding hydrogens, assigning bond orders, creating disulfide bonds, filling in missing side chains and loops, and optimizing the hydrogen bond network.

    • Minimize the energy of the prepared protein structure.

  • Ligand Preparation:

    • Draw the 2D structures of the this compound derivatives.

    • Use LigPrep to generate low-energy 3D conformations of the ligands, considering different ionization states, tautomers, stereoisomers, and ring conformations.

  • Grid Generation:

    • Define the active site for docking by generating a receptor grid. This is typically centered on the co-crystallized ligand or a known binding site.[12]

  • Docking:

    • Use the Glide module for docking.[13] Different precision modes can be used, such as High-Throughput Virtual Screening (HTVS), Standard Precision (SP), or Extra Precision (XP), depending on the desired balance between speed and accuracy.[13]

  • Scoring and Analysis:

    • The docking results are scored using functions like GlideScore and Emodel to estimate the binding affinity.[13]

    • Analyze the predicted binding poses to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligands and the receptor.

3D-QSAR: CoMFA and CoMSIA

3D-QSAR methods correlate the biological activity of a series of compounds with their 3D molecular properties. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used techniques.

Experimental Protocol: 3D-QSAR (CoMFA/CoMSIA)

  • Dataset Preparation:

    • Compile a dataset of this compound derivatives with their corresponding biological activity data (e.g., IC50 or MIC values), which are converted to pIC50 or pMIC for the analysis.

    • Divide the dataset into a training set (typically 70-80% of the compounds) to build the model and a test set to validate it.

  • Molecular Alignment:

    • Align all the molecules in the dataset to a common template structure. This is a critical step as the quality of the alignment directly impacts the predictive power of the model.

  • CoMFA Field Calculation:

    • Place the aligned molecules in a 3D grid.

    • Calculate the steric (Lennard-Jones potential) and electrostatic (Coulombic potential) interaction energies between a probe atom and each molecule at each grid point.

  • CoMSIA Field Calculation:

    • In addition to steric and electrostatic fields, CoMSIA calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[14]

  • Partial Least Squares (PLS) Analysis:

    • Use PLS analysis to correlate the calculated molecular fields (independent variables) with the biological activity data (dependent variable).

    • The statistical quality of the model is assessed by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).

  • Model Validation and Interpretation:

    • Validate the model using the test set of compounds.

    • Generate contour maps to visualize the regions in 3D space where modifications to the molecular structure are likely to increase or decrease biological activity.

Quantitative Data Summary

The following tables summarize the reported biological activities of various this compound derivatives against different targets.

Table 1: Antitubercular Activity of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine Derivatives against M. tuberculosis H37Rv [7]

CompoundMIC (µM)
5c0.6
5g0.5
5i0.8
5u0.7

Table 2: Antiproliferative Activity of 2,6-disubstituted Imidazo[4,5-b]pyridines against Human Cancer Cell Lines [15]

CompoundCell LineIC50 (µM)
13Various1.45 - 4.25
19Various1.45 - 4.25
18Capan-17.29

Table 3: Aurora Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives [16]

CompoundTargetIC50 (µM)
31Aurora-A0.042
31Aurora-B0.198
31Aurora-C0.227

Experimental Protocols for Biological Assays

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

This assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Protocol:

  • Bacterial Culture: Grow Mycobacterium tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with ADC enrichment.[17]

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Inoculation: Add the bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for another 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.

Antiproliferative Activity Assay (MTS Assay)

The MTS assay is a colorimetric method to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa, HCT116) in a 96-well plate and allow them to attach overnight.[6]

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and incubate for 48-72 hours.[6]

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.[6]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell proliferation, is calculated from the dose-response curve.

Aurora A Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the Aurora A kinase enzyme, a suitable substrate (e.g., Kemptide), ATP, and the test inhibitor (this compound derivative).[15][18]

  • Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes) to allow the kinase reaction to proceed.[15][18]

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence, which is directly proportional to the amount of ADP produced and thus indicative of kinase activity. The IC50 value is determined from the dose-response curve of the inhibitor.

Conclusion

The in silico modeling of this compound interactions provides a powerful framework for understanding their mechanism of action and for the rational design of novel therapeutic agents. By combining molecular docking, 3D-QSAR, and robust experimental validation, researchers can efficiently explore the vast chemical space of these promising compounds and identify candidates with enhanced potency and selectivity against key biological targets in diseases such as cancer and tuberculosis. This guide serves as a foundational resource for professionals engaged in the exciting field of drug discovery and development.

References

An In-depth Technical Guide on the Physicochemical Properties of Substituted 6H-Imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[4,5-b]pyridines are a critical class of heterocyclic compounds, structurally analogous to naturally occurring purines. This structural similarity has made them a "privileged scaffold" in medicinal chemistry, leading to the development of a wide array of bioactive molecules.[1][2][3][4] These compounds are known to interact with various biological targets, including kinases, making them promising candidates for anti-cancer and anti-infective agents.[1][2][5] Understanding the physicochemical properties of substituted 6H-imidazo[4,5-b]pyridines is paramount for optimizing their absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical determinants of a drug candidate's success. This guide provides a detailed overview of key physicochemical properties, experimental protocols for their determination, and the biological context of this important molecular scaffold.

Core Physicochemical Properties

The therapeutic efficacy and pharmacokinetic profile of a drug candidate are intrinsically linked to its physicochemical properties. For substituted 6H-imidazo[4,5-b]pyridines, the most critical parameters include melting point, lipophilicity (logP/logD), ionization constant (pKa), and solubility.

Melting Point (m.p.)

The melting point is a fundamental physical property that provides information about the purity and lattice energy of a crystalline solid.[6][7] A sharp melting range typically indicates a high degree of purity, whereas a broad melting range often suggests the presence of impurities.[7][8]

Table 1: Experimentally Determined Melting Points of Various Substituted Imidazo[4,5-b]pyridines

Compound/SubstituentMelting Point (°C)
6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine> 300
4-(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)benzonitrile> 300
4-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile> 300
6-Bromo-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-1H-imidazo[4,5-b]pyridine HCl> 300
6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine214–215
6-Bromo-3H-imidazo[4,5-b]pyridine~240 - 245
2-(p-Tolyl)-3H-imidazo[4,5-b]pyridine120.4 - 122.9
2-Isopropyl-3H-imidazo[4,5-b]pyridine66.3 - 66.9
2-Ethyl-3H-imidazo[4,5-b]pyridine123.9 - 126.5
2-Isobutyl-3H-imidazo[4,5-b]pyridine102.7 - 103.2
2-Methyl-3H-imidazo[4,5-b]pyridine83.3 - 85.5

Note: Data compiled from multiple sources.[9][10]

Lipophilicity (logP and logD)

Lipophilicity is a crucial parameter that influences a drug's permeability across biological membranes, plasma protein binding, and overall ADME profile. It is typically expressed as the logarithm of the partition coefficient (logP) for neutral compounds or the distribution coefficient (logD) for ionizable compounds at a specific pH.[11] For drug candidates, a logP value not exceeding 5 is one of the key tenets of Lipinski's "rule of five".[12]

Ionization Constant (pKa)

The pKa value defines the strength of an acid or base and determines the charge state of a molecule at a given pH.[15] This is critical as the ionization state affects solubility, permeability, and target binding. The imidazo[4,5-b]pyridine scaffold contains basic nitrogen atoms in both the imidazole (pKa ~7.0) and pyridine (pKa ~5.2) rings, making the imidazole nitrogen the most basic site.[16] The exact pKa is highly dependent on the nature and position of substituents. A predicted pKa for 6-nitro-3H-imidazo[4,5-b]pyridine is 3.26±0.20.[17]

Solubility

Aqueous solubility is a prerequisite for the absorption of an orally administered drug. Poor solubility is a major challenge in drug development.[18] Thermodynamic solubility measures the maximum concentration of a compound that can be dissolved at equilibrium and is a key parameter for preclinical development.[19][20] While specific quantitative solubility data for a broad series of these compounds are sparse in the literature, it is known that solubility can be a limiting factor for some derivatives. For instance, 6-Bromo-3H-imidazo[4,5-b]pyridine is poorly soluble in water but soluble in polar organic solvents like DMSO and DMF.[10]

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is essential. Below are detailed methodologies for the key experiments.

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a newly synthesized substituted 6H-imidazo[4,5-b]pyridine derivative.

G cluster_0 Physicochemical Profiling Workflow synthesis Compound Synthesis & Purification purity Purity Assessment (HPLC, NMR) synthesis->purity mp Melting Point Determination purity->mp solubility Thermodynamic Solubility Assay purity->solubility data Data Analysis & ADME Profile Assessment mp->data pka pKa Determination (Potentiometric Titration) solubility->pka logd logD Determination (Shake-Flask Method) pka->logd logd->data decision Advance to In-Vitro Biology? data->decision

Caption: General workflow for the physicochemical characterization of a new chemical entity.

Melting Point Determination (Capillary Method)

This method involves heating a small sample in a capillary tube and observing the temperature range over which it melts.[6][21]

  • Sample Preparation: Ensure the compound is completely dry and finely powdered.

  • Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.[22]

  • Measurement: Place the capillary tube into a calibrated melting point apparatus.[8]

  • Heating: Heat rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[22]

  • Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[7][22]

logD Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining partition and distribution coefficients.[12][23]

  • Solvent Preparation: Pre-saturate n-octanol with a pH 7.4 phosphate buffer and vice-versa by shaking them together for 24 hours and allowing the phases to separate.[12]

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[12]

  • Partitioning: Add a small volume of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and pH 7.4 buffer. The final concentration should be high enough for accurate quantification.

  • Equilibration: Cap the vial and shake it for a sufficient period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.[18]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

  • Calculation: Calculate logD using the formula: logD = log([Compound]octanol / [Compound]aqueous)

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly precise method for determining pKa values by monitoring pH changes during titration with an acid or base.[24][25][26]

  • System Calibration: Calibrate a pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10).[24]

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture) to achieve a concentration of approximately 10⁻³ to 10⁻⁴ M.[24][25] Maintain a constant ionic strength using an electrolyte like KCl.[24]

  • Titration Setup: Place the solution in a jacketed vessel at a constant temperature. Purge with nitrogen to remove dissolved CO2.[24]

  • Titration: Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl for a base or 0.1 M NaOH for an acid).

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.[24]

  • Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. The equivalence point can be accurately determined from the inflection point of the titration curve or by using the first or second derivative of the plot.[15][27]

Biological Context: Kinase Inhibition

Many substituted imidazo[4,5-b]pyridines have been developed as potent inhibitors of various protein kinases, which are key components of cellular signaling cascades.[1][5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. These inhibitors typically function as ATP-competitive ligands, binding to the kinase's active site and preventing the phosphorylation of downstream substrates. For example, derivatives have shown potent inhibition of TrkA and Aurora kinases.[5][28]

Generalized Kinase Signaling Pathway

The diagram below illustrates a simplified, generic signaling pathway that can be inhibited by an imidazo[4,5-b]pyridine derivative.

G cluster_1 Kinase Signaling Cascade ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binds adaptor Adaptor Proteins receptor->adaptor Recruits & Phosphorylates kinase1 Upstream Kinase (e.g., RAF) adaptor->kinase1 Activates kinase2 Downstream Kinase (e.g., MEK) kinase1->kinase2 Phosphorylates effector Effector Protein (e.g., ERK) kinase2->effector Phosphorylates response Cellular Response (Proliferation, Survival) effector->response Leads to inhibitor Imidazo[4,5-b]pyridine Inhibitor inhibitor->kinase1 Inhibits (ATP-competitive)

Caption: A generic receptor tyrosine kinase (RTK) signaling pathway inhibited by an ATP-competitive inhibitor.

Conclusion

The this compound scaffold is a cornerstone in modern medicinal chemistry due to its structural similarity to purines and its versatile biological activity. A thorough understanding and systematic evaluation of its physicochemical properties—melting point, lipophilicity, pKa, and solubility—are indispensable for the rational design of drug candidates with favorable pharmacokinetic profiles. The experimental protocols detailed in this guide provide a robust framework for researchers to characterize novel derivatives, while the biological context highlights the therapeutic potential of this remarkable heterocyclic system. By integrating physicochemical profiling early in the drug discovery process, scientists can more effectively navigate the path from a promising hit compound to a viable clinical candidate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6H-Imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the synthesis of the versatile heterocyclic scaffold, 6H-imidazo[4,5-b]pyridine, commencing from the readily available precursor, 2,3-diaminopyridine. This scaffold is of significant interest in medicinal chemistry and drug development due to its structural analogy to purines, which imparts a wide range of biological activities to its derivatives, including anticancer, and antimicrobial properties. This document outlines the classical synthesis using formic acid, as well as variations employing other reagents, and includes a detailed experimental protocol, a summary of quantitative data, and a visualization of a key signaling pathway modulated by imidazo[4,5-b]pyridine derivatives.

Introduction

The imidazo[4,5-b]pyridine core is a privileged scaffold in the design of novel therapeutic agents. Its structural resemblance to endogenous purines allows for interaction with various biological targets. The synthesis of this heterocyclic system is a cornerstone for the development of new chemical entities with potential therapeutic applications. The most direct and classical approach involves the cyclocondensation of 2,3-diaminopyridine with a one-carbon synthon, typically formic acid. This method is robust and provides a straightforward entry into the parent this compound system, which can be further functionalized.

Data Presentation

The synthesis of this compound and its derivatives from 2,3-diaminopyridine can be achieved under various conditions, leading to a range of yields. The following table summarizes quantitative data from representative synthetic methods.

ReagentSolventCatalyst/ConditionsReaction TimeYield (%)Reference
Formic Acid (100%)-Reflux6 hNot specified[1]
Triethyl orthoformate-Reflux, then HClNot specified83
Substituted Aryl AldehydesWaterThermal, Air OxidationNot specified83-87[2]
BenzaldehydeDMSONa2S2O5Not specified55.7[3]
4-CyanobenzaldehydeDMSONa2S2O5Not specified67.1
6-Bromo-2,3-diaminopyridine and BenzaldehydeDMSONa2S2O5Not specified91.4[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Formic Acid Cyclization

This protocol details the synthesis of the parent this compound from 2,3-diaminopyridine and formic acid.

Materials:

  • 2,3-diaminopyridine

  • Formic acid (98-100%)

  • Sodium hydroxide (NaOH) solution (10% w/v)

  • Ethanol

  • Activated charcoal

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Beakers

  • Buchner funnel and flask

  • Filter paper

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-diaminopyridine (e.g., 10.91 g, 0.1 mol).

  • Addition of Formic Acid: Carefully add an excess of 98-100% formic acid (e.g., 50 mL) to the flask.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 6 hours. The reaction should be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

  • Work-up - Removal of Excess Formic Acid: After the reaction is complete, allow the mixture to cool to room temperature. The excess formic acid is removed under reduced pressure using a rotary evaporator.

  • Neutralization: The resulting residue is dissolved in a minimum amount of deionized water and the solution is carefully neutralized to a pH of approximately 7-8 with a 10% aqueous solution of sodium hydroxide. The neutralization should be performed in an ice bath to control the exothermic reaction.

  • Precipitation and Filtration: The neutralized solution will yield a precipitate. The solid product is collected by vacuum filtration using a Buchner funnel.

  • Washing: The collected solid is washed with cold deionized water to remove any remaining salts.

  • Purification - Recrystallization: The crude product is purified by recrystallization. The solid is dissolved in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes. The hot solution is then filtered to remove the charcoal and any insoluble impurities. The filtrate is allowed to cool slowly to room temperature and then placed in an ice bath to maximize crystallization.

  • Drying: The purified crystals of this compound are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried in a vacuum oven.

Characterization:

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: 1H-Imidazo[4,5-b]pyridine has a reported melting point.

  • IUPAC Name: 1H-imidazo[4,5-b]pyridine.[4]

  • Synonyms: 1-Deazapurine, 3,4-Diazaindole, 7-Azabenzimidazole.[4]

  • Molecular Weight: 119.12 g/mol .[4]

  • 1H NMR: The proton NMR spectrum should be consistent with the structure of 1H-imidazo[4,5-b]pyridine. Spectral data can be compared with literature values or public databases.[4]

  • 13C NMR: The carbon NMR spectrum should show the expected number of signals corresponding to the carbon atoms in the 1H-imidazo[4,5-b]pyridine molecule.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start 2,3-Diaminopyridine + Formic Acid reflux Reflux (6h) start->reflux evaporation Remove Excess Formic Acid reflux->evaporation neutralization Neutralize with NaOH (aq) evaporation->neutralization filtration Filter Precipitate neutralization->filtration recrystallization Recrystallize from Ethanol filtration->recrystallization drying Dry under Vacuum recrystallization->drying product This compound drying->product

Caption: Synthetic workflow for this compound.

Signaling Pathway: Inhibition of CDK9 by Imidazo[4,5-b]pyridine Derivatives in Cancer

Many imidazo[4,5-b]pyridine derivatives have been investigated as potent anticancer agents. One of their key mechanisms of action is the inhibition of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a crucial enzyme in the regulation of transcription. It phosphorylates the C-terminal domain of RNA Polymerase II, which is essential for the elongation of transcription of many genes, including those that promote cell survival and proliferation, such as MCL-1 and MYC.[5][6] Inhibition of CDK9 by small molecules like imidazo[4,5-b]pyridine derivatives leads to the downregulation of these anti-apoptotic and pro-proliferative proteins, ultimately inducing apoptosis in cancer cells.[5][7]

CDK9_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_cell_outcome Cellular Outcome CDK9 CDK9/Cyclin T1 (P-TEFb) RNAPII_paused Paused RNA Pol II CDK9->RNAPII_paused Phosphorylation Apoptosis Apoptosis RNAPII_active Elongating RNA Pol II RNAPII_paused->RNAPII_active Transcription Transcription of Anti-apoptotic & Pro-proliferative Genes (e.g., MCL-1, MYC) RNAPII_active->Transcription Proteins Anti-apoptotic & Pro-proliferative Proteins Transcription->Proteins Translation Cell_Survival Cancer Cell Survival & Proliferation Proteins->Cell_Survival Inhibitor Imidazo[4,5-b]pyridine Derivative Inhibitor->CDK9 Inhibition Inhibitor->Apoptosis

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 6H-Imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6H-imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry due to its structural analogy to purines, rendering its derivatives capable of interacting with a wide range of biological targets. These compounds have demonstrated significant potential as therapeutic agents, exhibiting activities such as kinase inhibition, antiviral, and anticancer effects.[1][2][3] Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the synthesis and functionalization of the this compound core, enabling the creation of diverse chemical libraries for drug discovery. This document provides detailed application notes and protocols for three key palladium-catalyzed methodologies: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

I. Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, typically between an organoboron species and an organic halide. It is widely employed for the arylation and heteroarylation of the imidazo[4,5-b]pyridine scaffold.[4]

Data Presentation: Suzuki-Miyaura Coupling of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine with various boronic acids.
EntryBoronic AcidProductYield (%)
1Phenylboronic acid2,6-diphenyl-1H-imidazo[4,5-b]pyridine95
24-Methoxyphenylboronic acid6-(4-methoxyphenyl)-2-phenyl-1H-imidazo[4,5-b]pyridine92
34-Chlorophenylboronic acid6-(4-chlorophenyl)-2-phenyl-1H-imidazo[4,5-b]pyridine88
44-(Trifluoromethyl)phenylboronic acid2-phenyl-6-(4-(trifluoromethyl)phenyl)-1H-imidazo[4,5-b]pyridine85
5Thiophen-2-ylboronic acid2-phenyl-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyridine78
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine

  • Appropriate boronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Na₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane/H₂O (4:1 mixture)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine (1.0 mmol), the corresponding boronic acid (1.2 mmol), and Na₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(PPh₃)₄ (0.05 mmol) to the flask under the inert atmosphere.

  • Add the 1,4-dioxane/H₂O solvent mixture (10 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

II. Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of N-aryl and N-heteroaryl derivatives of imidazo[4,5-b]pyridines. This reaction is crucial for exploring the structure-activity relationship of the N-H group in the imidazole ring.

Data Presentation: Buchwald-Hartwig Amination of 2-chloro-3-amino-pyridine with various anilines.
EntryAmineProductYield (%)
1AnilineN-phenyl-3H-imidazo[4,5-b]pyridin-2-amine85
24-MethoxyanilineN-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridin-2-amine82
34-ChloroanilineN-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridin-2-amine78
43,4-DichloroanilineN-(3,4-dichlorophenyl)-3H-imidazo[4,5-b]pyridin-2-amine75
52-AminopyridineN-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridin-2-amine65
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 2-chloro-3-amino-pyridine

  • Appropriate aniline or heterocyclic amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Cs₂CO₃ (2.0 equivalents)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) to a flame-dried Schlenk tube.

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 10 minutes.

  • To a separate flame-dried Schlenk tube, add 2-chloro-3-amino-pyridine (1.0 mmol), the corresponding amine (1.2 mmol), and Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with inert gas.

  • Transfer the catalyst solution to the second Schlenk tube via cannula.

  • Heat the reaction mixture to 110 °C and stir for 16-24 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, appropriate eluent).

III. Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted imidazo[4,5-b]pyridines. These derivatives are valuable for further transformations or as final products with potential biological activity.[5]

Data Presentation: Sonogashira Coupling of 2-amino-3-bromopyridines with terminal alkynes.[5]
Entry2-Amino-3-bromopyridineTerminal AlkyneProductYield (%)[5]
12-Amino-3-bromopyridinePhenylacetylene2-Amino-3-(phenylethynyl)pyridine96[5]
22-Amino-3-bromo-5-methylpyridinePhenylacetylene2-Amino-5-methyl-3-(phenylethynyl)pyridine93[5]
32-Amino-3-bromo-5-chloropyridine1-Heptyne2-Amino-5-chloro-3-(hept-1-yn-1-yl)pyridine91[5]
42-Amino-3-bromopyridine3,3-Dimethyl-1-butyne2-Amino-3-((3,3-dimethylbut-1-yn-1-yl)ethynyl)pyridine85[5]
52-Amino-3-bromo-5-fluoropyridineEthynylbenzene2-Amino-5-fluoro-3-(phenylethynyl)pyridine88[5]
Experimental Protocol: General Procedure for Sonogashira Coupling[5]

Materials:

  • Appropriate 2-amino-3-bromopyridine

  • Terminal alkyne (1.2 equivalents)

  • Pd(CF₃COO)₂ (0.025 equivalents)

  • PPh₃ (0.05 equivalents)

  • CuI (0.05 equivalents)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF, anhydrous)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk tube, add Pd(CF₃COO)₂ (0.025 mmol), PPh₃ (0.05 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the tube with inert gas.

  • Add anhydrous DMF (2 mL) and stir the mixture for 30 minutes at room temperature under an inert atmosphere.

  • Add the 2-amino-3-bromopyridine (1.0 mmol), the terminal alkyne (1.2 mmol), and Et₃N (2.0 mL).

  • Heat the reaction mixture to 100 °C for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. Biological Relevance and Signaling Pathways

Derivatives of this compound have been identified as potent inhibitors of several protein kinases that are crucial in cancer cell proliferation and survival, including Cyclin-Dependent Kinase 9 (CDK9) and Aurora Kinases.[6][7]

CDK9 Signaling Pathway

CDK9, in complex with its regulatory subunit Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb plays a critical role in the regulation of gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II, leading to productive transcript elongation. Inhibition of CDK9 by imidazo[4,5-b]pyridine derivatives can lead to the downregulation of anti-apoptotic proteins, such as Mcl-1, and induce apoptosis in cancer cells.[8]

CDK9_Pathway cluster_nucleus Nucleus CDK9 CDK9 PTEFb P-TEFb (Active Complex) CDK9->PTEFb CyclinT1 Cyclin T1 CyclinT1->PTEFb RNAPII RNA Polymerase II (Paused) PTEFb->RNAPII Phosphorylation Elongation Transcriptional Elongation RNAPII->Elongation Mcl1_mRNA Mcl-1 mRNA Elongation->Mcl1_mRNA Apoptosis Apoptosis Mcl1_mRNA->Apoptosis Inhibition Inhibitor Imidazo[4,5-b]pyridine Derivative Inhibitor->PTEFb

Caption: CDK9 signaling pathway and its inhibition by this compound derivatives.

Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Overexpression of Aurora kinases is frequently observed in various cancers, making them attractive targets for cancer therapy. Imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[7]

Aurora_Kinase_Pathway cluster_cell_cycle Cell Cycle Progression AuroraA Aurora A Kinase Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Mitosis Proper Mitosis Centrosome->Mitosis Spindle->Mitosis Apoptosis_A Apoptosis Mitosis->Apoptosis_A Prevents Inhibitor_A Imidazo[4,5-b]pyridine Derivative Inhibitor_A->AuroraA

Caption: Aurora Kinase A pathway in mitosis and its inhibition.

V. Experimental Workflow Overview

The following diagram illustrates the general workflow for the synthesis and evaluation of this compound derivatives.

experimental_workflow Start Starting Materials (Halo-imidazo[4,5-b]pyridine, Coupling Partner) Coupling Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, or Sonogashira) Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Screening Biological Screening (e.g., Kinase Assays) Characterization->Screening Lead_Opt Lead Optimization Screening->Lead_Opt

Caption: General experimental workflow for synthesis and evaluation.

References

Application Note & Protocol: Microwave-Assisted Synthesis of Imidazopyridines for Improved Yield

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazopyridines are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals, including well-known drugs like Zolpidem and Alpidem. Traditional methods for their synthesis often involve long reaction times, harsh conditions, and moderate yields. Microwave-assisted organic synthesis has emerged as a powerful technique to overcome these limitations, offering rapid, efficient, and often higher-yielding routes to these valuable scaffolds.[1][2] This application note provides a detailed overview and protocols for the microwave-assisted synthesis of imidazopyridines, highlighting the significant improvements in reaction yields and times compared to conventional heating methods.

The use of microwave irradiation accelerates the reaction rates by directly and efficiently heating the reactants and solvent, leading to a significant reduction in reaction time from hours to minutes.[2][3][4] This methodology is not only time-efficient but also aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of more environmentally benign solvents.[1][5]

Advantages of Microwave-Assisted Synthesis

The application of microwave technology to the synthesis of imidazopyridines offers several key advantages over conventional heating methods:

  • Increased Reaction Rates: Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a dramatic reduction in reaction times.[2][3]

  • Higher Yields: Reactions performed under microwave conditions frequently result in higher isolated yields of the desired products compared to traditional methods.[2][3][4]

  • Improved Purity: The reduction in reaction time and lower overall thermal stress can lead to fewer side products and cleaner reaction profiles.

  • Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.

  • Facilitation of Multicomponent Reactions: This technique has proven to be highly effective for one-pot, multicomponent reactions, which are crucial for building molecular diversity in drug discovery.[5][6]

Data Presentation: Reaction Condition Comparison

The following tables summarize the quantitative data from various studies, comparing microwave-assisted synthesis with conventional heating methods for the preparation of imidazopyridine derivatives.

Table 1: Synthesis of 2-Aryl-3-vinylimidazo[1,2-a]pyridines

EntryMethodTemperature (°C)TimeYield (%)Reference
1ConventionalReflux12 h75(18b) in[7]
2Microwave12015 min92(18b) in[7]

Table 2: Synthesis of 2,6-Disubstituted-3-amino-imidazopyridines

EntryMethodCatalystTimeYield (%)Reference
1MicrowavePd(0)20 min85-95[6]

Table 3: Synthesis of Substituted Imidazo[1,2-a]pyridines

EntryReactantsMethodTimeYield (%)Reference
1Phenacyl bromides and 2-aminopyridineMicrowave60 s24-99[4]
22-aminopyridines and bromomalonaldehydeMicrowaveNot SpecifiedHigh(16c) in[7]

Table 4: General Comparison of Microwave vs. Conventional Synthesis of Quinolines (Related Heterocycles)

MethodAverage Yield (%)Reference
Conventional Oil-Bath Heating34[2]
Microwave Irradiation72[2]

Experimental Protocols

The following are generalized protocols for the microwave-assisted synthesis of imidazopyridines. Researchers should note that optimal conditions (temperature, time, solvent, and catalyst) may vary depending on the specific substrates used.

Protocol 1: General Procedure for the Synthesis of 2-Aryl-imidazo[1,2-a]pyridines

This protocol is based on the reaction of a 2-aminopyridine with a phenacyl bromide derivative.

Materials:

  • Substituted 2-aminopyridine (1.0 mmol)

  • Substituted phenacyl bromide (1.0 mmol)

  • Ethanol (3 mL)

  • Microwave synthesis vial (10 mL)

  • Magnetic stirrer bar

Instrumentation:

  • CEM Discover SP Microwave Synthesizer or equivalent

Procedure:

  • To a 10 mL microwave synthesis vial, add the substituted 2-aminopyridine (1.0 mmol), the substituted phenacyl bromide (1.0 mmol), and a magnetic stirrer bar.

  • Add ethanol (3 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the cavity of the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 100°C for 5-15 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • The resulting precipitate is collected by filtration.

  • Wash the solid with cold ethanol.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: One-Pot, Three-Component Synthesis of 3-Amino-imidazo[1,2-a]pyridines

This protocol is a multicomponent reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide.

Materials:

  • 2-Aminopyridine derivative (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Methanol (4 mL)

  • Scandium(III) triflate (10 mol%)

  • Microwave synthesis vial (10 mL)

  • Magnetic stirrer bar

Instrumentation:

  • CEM Discover SP Microwave Synthesizer or equivalent

Procedure:

  • In a 10 mL microwave synthesis vial, combine the 2-aminopyridine derivative (1.0 mmol), the aldehyde (1.0 mmol), the isocyanide (1.0 mmol), and scandium(III) triflate (10 mol%).

  • Add methanol (4 mL) and a magnetic stirrer bar.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 80°C for 10-20 minutes.

  • After cooling, remove the solvent under reduced pressure.

  • The residue is then purified by column chromatography on silica gel to afford the desired 3-amino-imidazo[1,2-a]pyridine.

Visualizations

The following diagrams illustrate the general reaction scheme and a typical experimental workflow for the microwave-assisted synthesis of imidazopyridines.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 2-Aminopyridine C Solvent (e.g., Ethanol) B α-Haloketone D Microwave Irradiation (e.g., 100-150°C, 5-20 min) C->D E Imidazopyridine D->E

Caption: General Reaction Scheme for Imidazopyridine Synthesis.

G start Start reactants Combine Reactants and Solvent in Microwave Vial start->reactants seal Seal Vial reactants->seal irradiate Microwave Irradiation seal->irradiate cool Cool to Room Temperature irradiate->cool workup Work-up and Purification cool->workup end End workup->end

Caption: Workflow for Microwave-Assisted Synthesis.

References

Application Notes and Protocol for N-alkylation of 6H-Imidazo[4,5-B]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 6H-imidazo[4,5-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry due to its structural analogy to purines, which allows it to interact with a wide range of biological targets.[1][2] N-alkylation of this core structure is a crucial synthetic step for creating diverse libraries of compounds for drug discovery, as the nature and position of the alkyl substituent can significantly influence the pharmacological activity.[2] These derivatives have shown potential as antimicrobial agents, anticancer agents, and inhibitors of various enzymes.[3][4]

A key challenge in the N-alkylation of this compound is controlling the regioselectivity of the reaction. The molecule possesses multiple nucleophilic nitrogen atoms, leading to the potential for alkylation at different positions and the formation of regioisomers.[5][6] The reaction conditions, including the choice of base, solvent, and alkylating agent, play a critical role in determining the final product distribution. This document provides a detailed protocol for the N-alkylation of this compound, along with a summary of various reaction conditions and their outcomes.

Materials and Methods

Materials:
  • Substituted this compound

  • Alkylating agent (e.g., substituted benzyl chloride, allyl bromide, propargyl bromide)

  • Base (e.g., Potassium carbonate (K2CO3))

  • Solvent (e.g., N,N-Dimethylformamide (DMF))

  • Phase-transfer catalyst (e.g., Tetra-n-butylammonium bromide (TBAB)) (optional)

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware

Experimental Protocol

This protocol describes a general procedure for the N-alkylation of a substituted this compound. The specific quantities and reaction parameters may need to be optimized for different substrates.

  • Reaction Setup: To a solution of the substituted this compound (1.0 eq) in DMF, add potassium carbonate (2.2 eq). If using a phase-transfer catalyst, add tetra-n-butylammonium bromide (0.15 eq).

  • Addition of Alkylating Agent: Stir the mixture at room temperature, and add the alkylating agent (1.6 eq) dropwise.

  • Reaction: Continue stirring the reaction mixture at room temperature for 24 hours.[4] Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the DMF.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).[4]

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its structure and purity. Two-dimensional NMR techniques such as NOESY and HMBC are often necessary to definitively assign the regiochemistry of the alkylation.[3][5]

Data Presentation

The following table summarizes various reported conditions and outcomes for the N-alkylation of substituted 6H-imidazo[4,5-b]pyridines.

Starting MaterialAlkylating AgentBaseSolventCatalystTemp.Time (h)Product(s)Yield (%)Reference
6-Bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine1-(Chloromethyl)-4-methoxybenzeneK2CO3DMF---N4-alkylated product-[5]
6-Bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridineAllyl bromideK2CO3DMFTBABRT243-Allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine54-87[4]
6-Bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridineAllyl bromideK2CO3DMFTBABRT243-Allyl-6-bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine54-87[4]
6-Bromo-2-[(4'-N,N-dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridineAllyl bromideK2CO3DMFTBABRT243-Allyl-6-bromo-2-[(4'-N,N-dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine54-87[4]
6-Bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridinePropargyl bromideK2CO3DMFTBABRT246-Bromo-2-(2-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine54-87[4]
6-Bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridinePropargyl bromideK2CO3DMFTBABRT246-Bromo-2-(4-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine54-87[4]
6-Bromo-2-[(4'-N,N-dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridinePropargyl bromideK2CO3DMFTBABRT246-Bromo-2-[(4'-N,N-dimethylamino)phenyl]-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine54-87[4]
2-(Substituted-phenyl)-4H-imidazo[4,5-b]pyridines4-Chlorobenzyl bromide or Butyl bromideK2CO3DMF---Predominantly N4 and N3 regioisomers-[3]

Experimental Workflow

N_Alkylation_Workflow Start Start Reaction_Setup Reaction Setup: - Imidazo[4,5-b]pyridine - Base (K2CO3) - Solvent (DMF) - Optional: TBAB Start->Reaction_Setup Add_Alkylating_Agent Add Alkylating Agent Reaction_Setup->Add_Alkylating_Agent Reaction Stir at Room Temperature (Monitor by TLC) Add_Alkylating_Agent->Reaction Workup Work-up: - Filtration - Solvent Removal Reaction->Workup Extraction Extraction: - Ethyl Acetate - Water/Brine Wash Workup->Extraction Purification Purification: Column Chromatography Extraction->Purification Characterization Characterization: NMR, MS Purification->Characterization End End Characterization->End

Caption: General workflow for the N-alkylation of this compound.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions in 6H-Imidazo[4,5-B]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of the 6H-imidazo[4,5-b]pyridine scaffold using Suzuki cross-coupling reactions. This versatile method allows for the introduction of a wide range of substituents, which is crucial for the development of novel therapeutic agents, particularly in the field of oncology and antiviral research. The imidazo[4,5-b]pyridine core is a key pharmacophore due to its structural analogy to purines, making it a valuable starting point for the design of kinase inhibitors and other biologically active molecules.[1][2][3]

Application Notes

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] For the functionalization of the this compound core, this reaction is typically employed to introduce aryl or heteroaryl substituents at the C2 and C6 positions.

Optimization of Reaction Conditions:

The success of the Suzuki coupling is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. A systematic optimization of these parameters is crucial for achieving high yields and purity of the desired products.[1]

  • Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for these transformations.[1] Other palladium sources like Pd(OAc)₂ in combination with suitable phosphine ligands such as Xantphos or P(tBu)₃ can also be employed, particularly for more challenging substrates.[4][5]

  • Bases: An inorganic base is required to activate the organoboron species. Potassium carbonate (K₂CO₃) has been shown to be highly effective, often leading to clean reactions with minimal byproduct formation.[1] Other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can also be used and may offer advantages in specific cases.[5][6]

  • Solvents: A mixture of an organic solvent and water is typically used to facilitate the dissolution of both the organic substrates and the inorganic base.[7] Common solvent systems include toluene/ethanol, dioxane/water, and DMF/water.[1][8][9] The choice of solvent can influence the reaction rate and yield.

  • Heating: Conventional heating under reflux or microwave irradiation can be used to drive the reaction. Microwave-assisted synthesis often leads to significantly shorter reaction times and can improve yields.[1]

Substrate Scope:

A wide variety of aryl and heteroaryl boronic acids can be successfully coupled with halo-substituted 6H-imidazo[4,5-b]pyridines. This allows for the introduction of diverse functionalities to modulate the physicochemical and biological properties of the final compounds. Both electron-rich and electron-deficient boronic acids are generally well-tolerated.[6] As an alternative to boronic acids, potassium organotrifluoroborate salts can also be utilized as the nucleophilic partner in the coupling reaction, often providing good to excellent yields.[10]

Experimental Workflow

The general workflow for the synthesis and evaluation of functionalized this compound derivatives is depicted below. This process begins with the synthesis of the halo-substituted imidazo[4,5-b]pyridine core, followed by the Suzuki cross-coupling reaction, purification, and subsequent biological evaluation.

G cluster_synthesis Synthesis cluster_evaluation Evaluation A Starting Material (e.g., 2,3-diaminopyridine derivative) B Synthesis of Halo-Imidazo[4,5-b]pyridine A->B C Suzuki Cross-Coupling B->C D Purification (e.g., Chromatography) C->D E Characterization (NMR, MS, etc.) D->E F Biological Screening (e.g., Kinase Assays) E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H H->C Iterative Synthesis

Figure 1. General workflow for the synthesis and evaluation of this compound derivatives.

Protocols

Protocol 1: General Procedure for Suzuki Cross-Coupling of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine with Arylboronic Acids

This protocol is adapted from the work of Perin et al. (2020) and describes the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines.[1]

Materials:

  • 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Toluene/ethanol (4:1 mixture)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle or microwave reactor

Procedure:

  • To a round-bottom flask, add 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine (1 equivalent), the corresponding arylboronic acid (1.1 equivalents), potassium carbonate (2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Add the toluene/ethanol (4:1) solvent mixture.

  • The reaction mixture is then heated under reflux or subjected to microwave irradiation (e.g., 120 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • After completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2,6-disubstituted imidazo[4,5-b]pyridine.

Quantitative Data from Optimization Studies

The following table summarizes the results from the optimization of the Suzuki cross-coupling reaction between 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine and 4-nitrophenylboronic acid.[1]

CatalystBaseSolventHeatingYield (%)
Pd(PPh₃)₄K₂CO₃Toluene/Ethanol (4:1)Microwave100
Pd(PPh₃)₄K₂CO₃Toluene/Ethanol (4:1)ConventionalHigh
Pd(PPh₃)₄K₂CO₃Dioxane/WaterConventionalHigh

Signaling Pathway Context

Functionalized 6H-imidazo[4,5-b]pyridines have been identified as potent inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. For instance, these compounds have been investigated as inhibitors of p21-activated kinase 4 (PAK4), a kinase implicated in cancer progression and metastasis.[11] Inhibition of such kinases can disrupt downstream signaling cascades, leading to apoptosis or cell cycle arrest in cancer cells.

G cluster_pathway Simplified Kinase Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Kinase (e.g., PAK4) B->C D Substrate Phosphorylation C->D E Cell Proliferation, Survival, Motility D->E F Imidazo[4,5-b]pyridine Inhibitor F->C Inhibition

Figure 2. Inhibition of a kinase signaling pathway by a functionalized this compound.

The development of highly specific and potent kinase inhibitors based on the this compound scaffold is a promising strategy in modern drug discovery. The synthetic accessibility of a diverse range of derivatives through the Suzuki cross-coupling reaction allows for extensive structure-activity relationship (SAR) studies to optimize their biological activity and pharmacokinetic properties.[1]

References

Application Notes and Protocols: 6H-Imidazo[4,5-b]pyridine as a Kinase Inhibitor in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6H-Imidazo[4,5-b]pyridine derivatives as potent kinase inhibitors in oncological research. This document includes summaries of their biological activity, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways they modulate.

Introduction

The this compound scaffold is a privileged heterocyclic structure in medicinal chemistry, bearing a structural resemblance to natural purines.[1] This similarity has led to the development of numerous derivatives that act as competitive inhibitors of adenosine triphosphate (ATP) binding to the active site of various protein kinases. Several of these kinases, including Aurora kinases and FMS-like tyrosine kinase 3 (FLT3), are often dysregulated in cancer, making them attractive targets for therapeutic intervention.[2][3][4] Consequently, this compound derivatives have emerged as a promising class of anti-cancer agents.[2][4][5]

Biological Activity of this compound Derivatives

Research has demonstrated that this compound derivatives exhibit potent inhibitory activity against key kinases implicated in cancer progression. Notably, these compounds have shown efficacy against Aurora kinases (A, B, and C) and FLT3, including its mutated forms like FLT3-ITD, which is prevalent in Acute Myeloid Leukemia (AML).[6][7][8][9][10][11]

Quantitative Data Presentation

The following tables summarize the in vitro inhibitory activity of representative this compound compounds against various kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity of Selected this compound Derivatives

Compound IDTarget KinaseInhibition MetricValue (µM)Reference
Compound 31 Aurora-AIC500.042[12][13][14]
Aurora-BIC500.198[12][13][14]
Aurora-CIC500.227[12][13][14]
Compound 27e Aurora-AKd0.0075[6][7][8][9][10][11]
Aurora-BKd0.048[6][7][8][9][10][11]
FLT3Kd0.0062[6][7][8][9][10][11]
FLT3-ITDKd0.038[6][7][8][9][10][11]
FLT3(D835Y)Kd0.014[6][7][8][9][10][11]
Compound 28c Aurora-AIC500.067[15][16]
Aurora-BIC5012.71[15][16]
FLT3IC500.162[15][16]
Compound 40f Aurora-AIC500.015[17]
Aurora-BIC503.045[17]

Table 2: Antiproliferative Activity of Selected this compound Derivatives

Compound IDCell LineCancer TypeInhibition MetricValue (µM)Reference
Compound 31 HCT116Colorectal Carcinoma--[12][13]
Compound 28c HCT116Colorectal CarcinomaGI502.30[15][16]
MV4-11Acute Myeloid LeukemiaGI500.299[15][16]
Compound 19 Capan-1Pancreatic AdenocarcinomaIC501.45[18]
LN-229GlioblastomaIC501.90[18]
DND-41Acute Lymphoblastic LeukemiaIC501.90[18]
K-562Chronic Myeloid LeukemiaIC501.90[18]
Z-138Non-Hodgkin LymphomaIC501.90[18]
Compound 13 MultipleVariousIC501.45 - 4.25[18]
Compounds 20, 21, 33 MultipleVariousIC500.2 - 0.6[19]
IP-5 HCC1937Breast CancerIC5045[20]
IP-6 HCC1937Breast CancerIC5047.7[20]
IP-7 HCC1937Breast CancerIC5079.6[20]

Signaling Pathways

This compound derivatives exert their anticancer effects by inhibiting key signaling pathways that drive cell proliferation, survival, and differentiation.

Aurora Kinase Signaling Pathway

Aurora kinases are essential for proper cell division, and their overexpression is common in many cancers.[4] They regulate critical mitotic events, and their inhibition by this compound compounds can lead to mitotic catastrophe and apoptosis in cancer cells.[4]

Aurora_Kinase_Pathway 6H_Imidazo_4_5_b_pyridine This compound Inhibitor Aurora_A Aurora A 6H_Imidazo_4_5_b_pyridine->Aurora_A Inhibits Aurora_B Aurora B 6H_Imidazo_4_5_b_pyridine->Aurora_B Inhibits p53 p53 Aurora_A->p53 Phosphorylates (Inhibits) MDM2 MDM2 Aurora_A->MDM2 Activates Proliferation_Survival Cancer Cell Proliferation & Survival Aurora_A->Proliferation_Survival Promotes Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylates Aurora_B->Proliferation_Survival Promotes Cell_Cycle_Arrest_Apoptosis Cell Cycle Arrest & Apoptosis p53->Cell_Cycle_Arrest_Apoptosis Induces MDM2->p53 Degrades Chromosome_Segregation Chromosome Segregation Histone_H3->Chromosome_Segregation

Aurora Kinase Signaling Inhibition
FLT3 Signaling Pathway in AML

Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are common drivers of acute myeloid leukemia (AML).[3][12] Constitutive activation of FLT3 leads to uncontrolled proliferation and survival of leukemic cells through downstream pathways like RAS/MAPK, PI3K/AKT, and JAK/STAT.[2][3][12] this compound derivatives can inhibit both wild-type and mutated FLT3, blocking these oncogenic signals.[6][7][8][9][10][11]

FLT3_Signaling_Pathway 6H_Imidazo_4_5_b_pyridine This compound Inhibitor FLT3_ITD FLT3 (mutant, e.g., ITD) 6H_Imidazo_4_5_b_pyridine->FLT3_ITD Inhibits RAS_MAPK RAS/MAPK Pathway FLT3_ITD->RAS_MAPK PI3K_AKT PI3K/AKT Pathway FLT3_ITD->PI3K_AKT JAK_STAT JAK/STAT Pathway FLT3_ITD->JAK_STAT Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival (Anti-apoptosis) PI3K_AKT->Survival JAK_STAT->Proliferation JAK_STAT->Survival

FLT3 Signaling Inhibition in AML

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a target kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Reagents: - Kinase - Substrate (e.g., Histone H3) - ATP - Test Compound - Kinase Buffer Serial_Dilution Perform Serial Dilution of Test Compound Reagents->Serial_Dilution Incubation Incubate Kinase, Substrate, ATP, and Test Compound Serial_Dilution->Incubation Detection_Method Detect Kinase Activity (e.g., ADP-Glo, Western Blot for Phosphorylated Substrate) Incubation->Detection_Method Data_Analysis Analyze Data and Calculate IC50 Detection_Method->Data_Analysis

Kinase Inhibition Assay Workflow

Materials:

  • Active Aurora A or Aurora B kinase

  • Histone H3 protein (substrate)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

  • ATP

  • This compound test compound

  • 96-well plates

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or antibodies for Western blotting)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the test compound in kinase buffer to achieve a range of desired concentrations.

  • In a 96-well plate, add the kinase, substrate (e.g., 1 µg of inactive histone H3), and the diluted test compound.

  • Initiate the kinase reaction by adding ATP (e.g., 100 µM).

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction.

  • Detect the kinase activity. This can be done by:

    • Luminescence-based assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity.[21]

    • Western Blotting: Detect the level of phosphorylated substrate using a phospho-specific antibody.

  • Plot the kinase activity against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals by viable cells.[22]

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution of the formazan.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[22]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 or IC50 value.

In Vivo Tumor Xenograft Model (General Protocol)

This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of a this compound derivative using a tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line (e.g., MV4-11 for AML)

  • Matrigel (optional)

  • This compound test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[23] For some cell lines, mixing with Matrigel can improve tumor take rate.

  • Monitor the mice regularly for tumor growth.

  • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[23]

  • Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

  • Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.52 x length x width²).[23]

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., biomarker analysis by Western blotting or immunohistochemistry).

  • Plot the mean tumor volume over time for each group to assess the antitumor efficacy of the compound.

Conclusion

The this compound scaffold represents a versatile and potent platform for the development of kinase inhibitors for cancer therapy. The compounds derived from this core structure have demonstrated significant activity against key oncogenic kinases such as Aurora kinases and FLT3. The experimental protocols provided herein offer a framework for the continued investigation and development of this promising class of anticancer agents. Further research, including lead optimization and in-depth preclinical evaluation, is warranted to translate these findings into clinical applications.

References

Application Notes and Protocols for Evaluating the Antimicrobial Activity of 6H-Imidazo[4,5-B]pyridine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the antimicrobial activity of novel 6H-Imidazo[4,5-B]pyridine analogs. The described methods, including Agar Well Diffusion and Broth Microdilution, are standard and widely accepted for determining the antimicrobial susceptibility of chemical compounds.[1][2][3]

Introduction

Imidazo[4,5-b]pyridine derivatives are a class of heterocyclic compounds with a structural resemblance to purines, which has led to their investigation for a wide range of biological activities, including as antimicrobial agents.[4][5] The emergence of antimicrobial resistance necessitates the discovery and development of new antimicrobial agents, and this compound analogs represent a promising scaffold for such endeavors.[4][6] Accurate and reproducible evaluation of their antimicrobial activity is a critical step in the drug discovery and development process.[2][7]

This document outlines two primary methods for assessing the antimicrobial efficacy of these analogs: the Agar Well Diffusion method for preliminary screening and the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Data Presentation

The following tables summarize hypothetical quantitative data for a series of this compound analogs against common bacterial strains.

Table 1: Antibacterial Activity of this compound Analogs Determined by Agar Well Diffusion

Compound IDConcentration (µg/mL)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. B. subtilis
Analog-1 100181420
Analog-2 10012914
Analog-3 100221825
Ciprofloxacin 10253028
DMSO (Solvent) -000

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Analogs Determined by Broth Microdilution

Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. B. subtilis
Analog-1 16648
Analog-2 128>25664
Analog-3 4162
Ciprofloxacin 10.50.5

Experimental Protocols

Agar Well Diffusion Assay

This method is a widely used technique for preliminary screening of antimicrobial activity.[1][8][9] It relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a target microorganism.[2]

Materials:

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli, Bacillus cereus)[10]

  • This compound analogs dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (solvent alone)

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes

  • Incubator

Protocol:

  • Preparation of Inoculum: Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline or broth. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation of Agar Plates: Using a sterile cotton swab, evenly streak the standardized bacterial suspension over the entire surface of the MHA plates to create a lawn of bacteria.

  • Well Creation: Aseptically punch wells of 6-8 mm in diameter into the inoculated agar plates using a sterile cork borer.[8]

  • Sample Addition: Carefully add a fixed volume (e.g., 50-100 µL) of the dissolved this compound analogs, positive control, and negative control into separate wells.[1][8]

  • Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compounds into the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[1]

  • Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_results Results prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum inoculate Inoculate Agar Plates with Bacterial Suspension prep_inoculum->inoculate prep_plates Prepare Mueller-Hinton Agar Plates prep_plates->inoculate create_wells Create Wells in Agar inoculate->create_wells add_samples Add Test Compounds and Controls to Wells create_wells->add_samples incubate Incubate Plates at 37°C for 18-24h add_samples->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones

Caption: Workflow for the Agar Well Diffusion Assay.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.[3]

Materials:

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial cultures

  • This compound analogs

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (broth and solvent)

  • Growth control (broth and inoculum)

  • Multichannel pipette

  • Microplate reader (optional)

  • Resazurin solution (optional, as a growth indicator)[10]

Protocol:

  • Preparation of Compound Dilutions: Prepare a stock solution of each this compound analog in a suitable solvent. Perform serial two-fold dilutions of the compounds in MHB directly in the 96-well plates to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the agar well diffusion assay and then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the diluted bacterial suspension to each well containing the compound dilutions, as well as to the growth control wells. Add sterile broth to the negative control wells.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[11] If using a growth indicator like resazurin, a color change (e.g., from blue to pink) will indicate bacterial growth.[10]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_results Results prep_dilutions Prepare Serial Dilutions of Compounds in 96-Well Plate inoculate Inoculate Wells with Bacterial Suspension prep_dilutions->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate at 37°C for 18-24h inoculate->incubate determine_mic Determine MIC (Lowest Concentration with No Visible Growth) incubate->determine_mic

Caption: Workflow for the Broth Microdilution Assay.

Logical Relationship of Assays

The following diagram illustrates the logical flow from initial screening to quantitative assessment of antimicrobial activity.

Logical_Workflow node_synthesis Synthesis of This compound Analogs node_screening Preliminary Screening (Agar Well Diffusion) node_synthesis->node_screening node_quantitative Quantitative Assessment (Broth Microdilution - MIC) node_screening->node_quantitative Active Compounds node_lead Lead Compound Identification node_quantitative->node_lead

Caption: Logical progression of antimicrobial evaluation.

References

Troubleshooting & Optimization

Technical Support Center: 6H-Imidazo[4,5-B]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and efficiency of 6H-Imidazo[4,5-B]pyridine synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and its derivatives.

Q: My reaction yield is consistently low. What are the potential causes and solutions?

A: Low yields in imidazo[4,5-b]pyridine synthesis can stem from several factors, including incomplete reaction, side reactions, and suboptimal reaction conditions. Here are some common causes and troubleshooting steps:

  • Suboptimal Cyclization Conditions: The cyclization step is critical and highly dependent on the chosen synthetic route.

    • For methods starting from 2,3-diaminopyridine: Ensure the dehydrating agent or catalyst is active and used in the correct stoichiometry. For instance, when reacting with aldehydes, air oxidation is often a key step, so ensuring adequate aeration can be important.[1] Some methods report excellent yields (83-87%) when conducting the reaction in water under thermal conditions without an additional oxidative reagent.[1]

    • For reductive cyclization from 2-nitro-3-aminopyridine: The choice and amount of reducing agent are crucial. Reagents like Na₂S₂O₄ or SnCl₂·2H₂O are commonly used.[1][2] Ensure the reducing agent is fresh and added under appropriate conditions (e.g., as an aqueous paste).[2]

  • Catalyst Inefficiency: If using a catalyst-based method (e.g., Pd-catalyzed cross-coupling or Al³⁺-K10 clay), catalyst deactivation or insufficient loading can lead to low yields.[2][3] Consider increasing the catalyst loading or using a fresh batch of catalyst. For heterogeneous catalysts, ensure proper activation and reaction conditions.[1][2]

  • Side Reactions: The formation of regioisomers during N-alkylation is a common side reaction that can significantly lower the yield of the desired product.[4][5] Careful selection of the alkylating agent and base, along with optimization of reaction temperature, can help to control the regioselectivity. In some cases, separation of isomers by column chromatography is necessary.[6]

  • Purity of Starting Materials: Impurities in the starting materials, such as the diaminopyridine or aldehyde, can interfere with the reaction and lead to the formation of byproducts. Ensure the purity of all reagents before starting the synthesis.

Q: I am observing multiple spots on my TLC plate, indicating the presence of impurities or side products. What are they likely to be and how can I purify my product?

A: The presence of multiple spots on a TLC plate is a common issue. The identity of the impurities depends on the synthetic route employed.

  • Common Impurities and Side Products:

    • Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to your starting materials.

    • Over-oxidation or Degradation Products: Depending on the reaction conditions, sensitive functional groups on your starting materials or product may degrade.

    • Regioisomers: In cases of N-alkylation or other substitutions on the imidazo[4,5-b]pyridine core, the formation of different regioisomers is a significant possibility.[4][5]

  • Purification Strategies:

    • Column Chromatography: This is the most common method for purifying imidazo[4,5-b]pyridine derivatives. The choice of solvent system (eluent) is crucial for achieving good separation. A common solvent system is a mixture of dichloromethane and methanol.[6]

    • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be an effective purification method. This is particularly useful for removing minor impurities.

    • Preparative TLC or HPLC: For difficult separations or for obtaining highly pure compounds, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.

Frequently Asked Questions (FAQs)

Q: What are the most common starting materials for the synthesis of this compound?

A: The most frequently used precursors for the synthesis of the imidazo[4,5-b]pyridine core are derivatives of diaminopyridine. Common starting materials include:

  • 2,3-Diaminopyridine: This is a versatile starting material that can be condensed with various reagents like aldehydes, carboxylic acids, or orthoesters to form the imidazole ring.[1][2][6]

  • 2-Nitro-3-aminopyridine: This precursor undergoes a reductive cyclization in the presence of a reducing agent (e.g., Na₂S₂O₄, SnCl₂·2H₂O) and an aldehyde or ketone.[1][2]

  • 2-Chloro-3-nitropyridine: This can be used in a tandem reaction involving SNAr with a primary amine, followed by in situ nitro group reduction and cyclization with an aldehyde.[7]

Q: What reaction conditions are typically employed to achieve high yields?

A: High yields are often achieved through careful optimization of reaction conditions. Several methods have been reported to produce excellent yields:

  • Catalytic Methods: The use of Al³⁺-exchanged on K10 montmorillonite clay as a reusable heterogeneous catalyst has been reported to give excellent yields of 80-93% for the synthesis of imidazopyridine derivatives.[1][2]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in some cases, such as in Pd/Cu co-catalyzed C-2 direct alkenylation.[1]

  • One-Pot Syntheses: One-pot procedures, such as the tandem reaction starting from 2-chloro-3-nitropyridine, can be highly efficient by minimizing intermediate isolation steps.[7]

Data on Synthetic Yields

The following table summarizes reported yields for different synthetic approaches to imidazo[4,5-b]pyridine derivatives.

Starting MaterialsReagents/CatalystYield (%)Reference
2,3-Diaminopyridine and Triethyl Orthoformate/OrthoacetateReflux followed by HCl treatment78-83[2]
2-Nitro-3-aminopyridine and AldehydesNa₂S₂O₄Good[2]
2-Nitro-3-aminopyridine and KetonesAl³⁺-K10 montmorillonite clay80-93[1][2]
2,3-Diaminopyridine and AldehydesChlorotrimethylsilane in DMF, air oxidation79-80[1]
2,3-Diaminopyridine and Aryl AldehydesThermal conditions in water, air oxidation83-87[1]
3-Alkyl/Arylamino-2-chloropyridines and Primary AmidesPd-catalyzed amide coupling51-99[1]
2-Chloro-3-nitropyridine, Primary Amines, AldehydesTandem SNAr, reduction, heterocyclizationGood[7]

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted-1H-imidazo[4,5-b]pyridines via Reductive Cyclization

This protocol is based on the reductive cyclization of 2-nitro-3-aminopyridine with ketones using Al³⁺-K10 montmorillonite clay as a catalyst.[1][2]

Materials:

  • 2-Nitro-3-aminopyridine

  • Substituted ketone

  • Al³⁺-K10 montmorillonite clay

  • Ethanol

  • Ethyl acetate

  • Hexane

Procedure:

  • A mixture of 2-nitro-3-aminopyridine (1 mmol), the substituted ketone (1 mmol), and Al³⁺-K10 clay (10 mol%) in ethanol (10 mL) is stirred at room temperature for the appropriate time (monitored by TLC).

  • Upon completion of the reaction, the catalyst is filtered off.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an ethyl acetate/hexane mixture as the eluent to afford the pure 2-substituted-1H-imidazo[4,5-b]pyridine.

Protocol 2: Synthesis of Imidazo[4,5-b]pyridine via Condensation of 2,3-Diaminopyridine with an Aldehyde

This protocol is a general method for the condensation of 2,3-diaminopyridine with aldehydes.[1]

Materials:

  • 2,3-Diaminopyridine

  • Substituted aldehyde

  • Ethanol or Water

  • Sodium dithionite (Na₂S₂O₄) (for some variations)

Procedure:

  • A solution of 2,3-diaminopyridine (1 mmol) and the substituted aldehyde (1 mmol) in a suitable solvent (e.g., ethanol or water) is prepared.

  • For reductive cyclization variations, an aqueous solution of sodium dithionite is added dropwise.[8]

  • The reaction mixture is heated under reflux for a specified period (typically several hours) and monitored by TLC.

  • After completion, the mixture is cooled, and the product is isolated. This may involve pouring the mixture into water to precipitate the product.

  • The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent (e.g., ethyl acetate/petroleum ether).[8]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_end Final Product start_materials 2,3-Diaminopyridine or 2-Nitro-3-aminopyridine reaction Cyclization/ Condensation start_materials->reaction Reagents & Catalyst workup Filtration/ Extraction reaction->workup Crude Product purification Column Chromatography or Recrystallization workup->purification product Pure this compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_rxn Incomplete Reaction start->incomplete_rxn side_reactions Side Reactions start->side_reactions catalyst_issue Catalyst Inefficiency start->catalyst_issue reagent_purity Impure Reagents start->reagent_purity optimize_cond Optimize Conditions (Temp, Time) incomplete_rxn->optimize_cond check_reagents Check Reagent Stoichiometry & Purity side_reactions->check_reagents new_catalyst Use Fresh/More Catalyst catalyst_issue->new_catalyst purify_start Purify Starting Materials reagent_purity->purify_start

Caption: Troubleshooting logic for addressing low reaction yields.

References

Common side reactions in the synthesis of imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of imidazo[4,5-b]pyridines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Issue: Low yield of the desired imidazo[4,5-b]pyridine product.

  • Question: My condensation reaction between 2,3-diaminopyridine and an aldehyde/carboxylic acid is giving a low yield. What are the common causes and how can I improve it?

  • Answer: Low yields in this condensation can arise from several factors. Here's a troubleshooting guide:

    • Incomplete Reaction: The reaction may not have gone to completion. Consider increasing the reaction time or temperature. For condensations with aldehydes, oxidative conditions are often necessary for the cyclization and aromatization to the imidazo[4,5-b]pyridine core. Air oxidation can be slow; consider using a mild oxidizing agent.

    • Sub-optimal pH: The reaction pH can be critical. For condensations with carboxylic acids, acidic conditions are typically required to facilitate the reaction. If using a carboxylic acid equivalent like an orthoester, a catalytic amount of acid can be beneficial.

    • Water Removal: The condensation reaction releases water. If not effectively removed, it can inhibit the reaction equilibrium. For reactions run at high temperatures, a Dean-Stark trap can be employed. For other setups, the use of a drying agent that is compatible with the reaction conditions may be helpful.

    • Side Reactions: Undesired side reactions may be consuming your starting materials. See the specific troubleshooting guides below for issues like N-oxide formation or incomplete cyclization.

    • Purification Losses: Significant loss of product can occur during workup and purification. Ensure your extraction and chromatography conditions are optimized for your specific derivative.

2. Issue: Formation of multiple regioisomers upon N-alkylation.

  • Question: I am trying to alkylate my imidazo[4,5-b]pyridine, but I am getting a mixture of isomers. How can I control the regioselectivity?

  • Answer: The imidazo[4,5-b]pyridine scaffold has multiple nitrogen atoms that can be alkylated, leading to regioisomers. The outcome of the alkylation is highly dependent on the reaction conditions.[1][2]

    • Understanding the Sites of Alkylation: The main sites for alkylation are the nitrogen atoms in the imidazole ring (N1 and N3) and the pyridine ring (N4). The tautomeric nature of the N-H proton in the imidazole ring means that alkylation can occur at either N1 or N3.

    • Controlling Regioselectivity:

      • Basic Conditions: Using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as DMF often leads to alkylation on the pyridine nitrogen (N4).[3]

      • Solvent Effects: The choice of solvent can influence the isomer ratio. Nonpolar solvents under basic conditions may favor alkylation at N3.

    • Troubleshooting Steps:

      • Modify the Base and Solvent System: If you are getting a mixture, try screening different bases (e.g., NaH, K2CO3) and solvents (e.g., DMF, THF, Dioxane) to find the optimal conditions for your desired isomer.

      • Protecting Groups: If achieving selectivity is difficult, consider a protecting group strategy to block unwanted alkylation sites.

      • Purification: If a mixture is unavoidable, purification by column chromatography is often effective for separating the regioisomers. Monitoring the separation with thin-layer chromatography (TLC) is crucial.

    • Characterization: To determine the structure of your isolated isomers, 2D-NOESY NMR spectroscopy is a powerful technique. It can show through-space correlations between the newly introduced alkyl group's protons and the protons on the pyridine ring, allowing for unambiguous assignment of the substitution position.[3]

3. Issue: Unwanted formation of an N-oxide derivative.

  • Question: My reaction has produced an unexpected product with a mass 16 units higher than my target molecule. I suspect it's an N-oxide. How can I prevent its formation and what should I do if it has already formed?

  • Answer: The pyridine nitrogen in the imidazo[4,5-b]pyridine ring system is susceptible to oxidation, leading to the formation of an N-oxide, especially when using oxidative conditions or certain reagents.

    • Prevention:

      • Control of Oxidants: If your synthesis involves an oxidative step, be mindful of the strength and stoichiometry of the oxidizing agent. Using milder oxidants or carefully controlling the reaction conditions (e.g., temperature, reaction time) can minimize N-oxide formation.

      • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent unwanted oxidation from atmospheric oxygen, particularly if the reaction is run at elevated temperatures for extended periods.

    • Troubleshooting - Reduction of the N-oxide: If the N-oxide has already formed, it can often be reduced back to the desired imidazo[4,5-b]pyridine.

      • Catalytic Hydrogenation: A common method is catalytic hydrogenation using a catalyst like Raney Nickel at room temperature and pressure.

      • Phosphorus Reagents: Reagents like phosphorus trichloride (PCl3) can also be effective for the deoxygenation of pyridine N-oxides.

      • Photocatalysis: Recent methods have shown that photocatalytic deoxygenation using a rhenium complex can be a mild and efficient way to reduce pyridine N-oxides.[4][5]

4. Issue: The cyclization step to form the imidazole ring is incomplete.

  • Question: I am isolating the intermediate from the condensation of 2,3-diaminopyridine and my reaction partner, but the final cyclization to the imidazo[4,5-b]pyridine is not proceeding. How can I drive the reaction to completion?

  • Answer: Incomplete cyclization can be a common issue, often resulting in the isolation of a stable intermediate.

    • Driving the Reaction:

      • Heat: Many cyclization reactions require sufficient thermal energy. Increasing the reaction temperature or switching to a higher-boiling solvent might be necessary. Refluxing in a suitable solvent is a common strategy.

      • Catalysis: The cyclization can be promoted by either acid or base catalysis. For instance, refluxing an intermediate in ethanol with a catalytic amount of triethylamine can facilitate the intramolecular cyclization.[6]

      • Dehydration: As the cyclization is a condensation reaction that eliminates a molecule of water, ensuring its removal can help drive the equilibrium towards the product.

    • Example Protocol for Cyclization: A reported method for the intramolecular cyclization of a 5-amino-1-aryl-4-(1'-amino-2',2'-dicyanovinyl)imidazole intermediate involves refluxing it in ethanol for 2 hours in the presence of a catalytic amount of triethylamine to yield the corresponding 3-aryl-5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridine.[6]

Data Presentation

Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity

Starting MaterialAlkylating AgentBaseSolventMajor Isomer(s)Reference
6-Bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine1-(chloromethyl)-4-methoxybenzeneK2CO3DMFN4[3]
2-Aryl-1(3)H-imidazo[4,5-b]pyridinesAlkoxymethyl chlorides--N1 and N3[7]
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineAlkyl halidesK2CO3/TBABDMFN3 and N4[1]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Imidazo[4,5-b]pyridines [8]

  • To a solution of the imidazo[4,5-b]pyridine (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.2 eq.) and a catalytic amount of tetra-n-butylammonium bromide (TBAB, 0.15 eq.).

  • Add the alkylating agent (e.g., allyl bromide or propargyl bromide, 1.6 eq.) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/dichloromethane, 80:20) to isolate the desired N-alkylated product(s).

Protocol 2: Intramolecular Cyclization to form Imidazo[4,5-b]pyridine [6]

  • Suspend the intermediate, 5-amino-4-(1'-amino-2',2'-dicyanovinyl)-1-arylimidazole, in ethanol.

  • Add a catalytic amount of triethylamine to the suspension.

  • Reflux the reaction mixture for 2 hours.

  • Monitor the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

G cluster_main Main Synthesis Pathway 2,3-Diaminopyridine 2,3-Diaminopyridine Intermediate Schiff Base Intermediate 2,3-Diaminopyridine->Intermediate Condensation Aldehyde Aldehyde Aldehyde->Intermediate Imidazo[4,5-b]pyridine Desired Imidazo[4,5-b]pyridine Intermediate->Imidazo[4,5-b]pyridine Oxidative Cyclization

Caption: General synthesis of imidazo[4,5-b]pyridines.

G cluster_side_reactions Common Side Reactions Imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine Starting Material N-Alkylated_Isomers Mixture of N-Alkylated Regioisomers (N1, N3, N4) Imidazo[4,5-b]pyridine->N-Alkylated_Isomers Alkylation (e.g., R-X, Base) N-Oxide N-Oxide Side Product Imidazo[4,5-b]pyridine->N-Oxide Oxidation Incomplete_Cyclization Uncyclized Intermediate Intermediate_from_synthesis Synthesis Intermediate Intermediate_from_synthesis->Incomplete_Cyclization Incomplete Reaction

Caption: Common side reactions in imidazo[4,5-b]pyridine synthesis.

G cluster_troubleshooting Troubleshooting Workflow Problem Identify Side Product (e.g., Isomer Mixture, N-Oxide) Modify_Conditions Modify Reaction Conditions (Solvent, Base, Temp.) Problem->Modify_Conditions If isomer mixture Purify Purify Mixture (Column Chromatography) Problem->Purify If mixture is inseparable Reduce_NOxide Reduce N-Oxide (e.g., Catalytic Hydrogenation) Problem->Reduce_NOxide If N-Oxide Drive_Cyclization Promote Cyclization (Heat, Catalyst) Problem->Drive_Cyclization If incomplete cyclization Desired_Product Isolate Pure Desired Product Modify_Conditions->Desired_Product Purify->Desired_Product Reduce_NOxide->Desired_Product Drive_Cyclization->Desired_Product

Caption: Troubleshooting logic for side reactions.

References

Technical Support Center: Synthesis of 6H-Imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 6H-imidazo[4,5-b]pyridines, with a specific focus on the challenging separation of regioisomers.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing the 6H-imidazo[4,5-b]pyridine core structure?

A1: The most prevalent method for synthesizing the this compound scaffold is through the condensation of 2,3-diaminopyridine with various carbonyl compounds. These can include carboxylic acids, aldehydes, or their derivatives.[1][2] The reaction is typically carried out under acidic conditions or at elevated temperatures. Another approach involves a palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles followed by in situ cyclization.[3][4]

Q2: Why is the formation of regioisomers a significant issue in this compound synthesis?

A2: Regioisomer formation is a common challenge due to the unsymmetrical nature of the 2,3-diaminopyridine precursor. When substituents are introduced on the imidazole ring, the reaction can occur at either the N1 or N3 position, leading to a mixture of isomers.[2] Similarly, substitution on the pyridine ring can also result in different positional isomers. These regioisomers often have very similar physical and chemical properties, making their separation difficult.

Q3: How can I confirm the structure of the separated regioisomers?

A3: A combination of spectroscopic techniques is essential for unambiguous structure determination. Two-dimensional NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are particularly powerful for establishing the connectivity and spatial relationships between atoms, allowing for the definitive assignment of the N-substituted regioisomers.[5]

Troubleshooting Guide

Issue 1: Low yield of the desired this compound product.

Possible Cause Suggested Solution
Incomplete reactionMonitor the reaction progress using TLC or LC-MS. Consider extending the reaction time or increasing the temperature.
Suboptimal reaction conditionsExperiment with different catalysts (e.g., mineral acids, Lewis acids) and solvents to find the optimal conditions for your specific substrates.[1]
Degradation of starting materials or productEnsure the use of pure, dry reagents and solvents. If the product is sensitive to air or light, perform the reaction under an inert atmosphere and protect it from light.
Inefficient purificationEvaluate your purification method. If using column chromatography, try different solvent systems or stationary phases. Recrystallization from a suitable solvent can also improve yield and purity.

Issue 2: Difficulty in separating regioisomers by column chromatography.

Possible Cause Suggested Solution
Similar polarity of isomersUtilize high-performance liquid chromatography (HPLC) with a suitable stationary phase. Reversed-phase columns (e.g., C18) are often effective.[6] For particularly challenging separations, consider specialized columns like those with pentafluorophenyl (PFP) phases, which can offer different selectivity for halogenated isomers.[7]
Tailing or poor peak shape in chromatographyAdd a small amount of an acid (e.g., formic acid, trifluoroacetic acid) or a base (e.g., triethylamine, ammonia) to the mobile phase to suppress the ionization of basic or acidic functional groups, which can improve peak shape.[8]
Co-elution of isomersExplore different mobile phase compositions. A systematic screening of solvent mixtures (e.g., acetonitrile/water, methanol/water) and gradients can help to resolve closely eluting peaks.[7] Supercritical fluid chromatography (SFC) can also be a powerful alternative for isomer separation.[7]

Issue 3: Regioisomeric ratio is unfavorable for the desired product.

Possible Cause Suggested Solution
Lack of regiocontrol in the reactionInvestigate reaction conditions that may favor the formation of one isomer. For N-alkylation reactions, factors such as the base, solvent, and temperature can influence the regioselectivity. In some cases, a directed synthesis approach, such as a palladium-catalyzed reaction, can provide better regiocontrol.[3]
Steric hindranceThe steric bulk of the reactants can influence the regiochemical outcome. Modifying the substituents on the starting materials may direct the reaction towards the desired isomer.

Quantitative Data Summary

Table 1: Influence of Reaction Conditions on Product Yield in a Multicomponent Synthesis of 2-Aminopyridines (a precursor to Imidazo[4,5-b]pyridines) [9]

EntryTemperature (°C)Time (h)Yield (%)
1Room Temperature240
2402420
360640
4803Optimized Yield

Table 2: Example Yields for the Synthesis of 2-phenyl-4-azabenzimidazoles (Imidazo[4,5-b]pyridines) [10]

CompoundYield (%)
14a75
14c89
14d82
14e61
14f78
14g85
14h80

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aryl-6H-imidazo[4,5-b]pyridines

This protocol is a generalized procedure based on the condensation of 2,3-diaminopyridine with benzaldehydes.

  • To a solution of 2,3-diaminopyridine (1.0 eq) in a suitable solvent such as nitrobenzene or acetic acid, add the appropriately substituted benzaldehyde (1.0-1.2 eq).

  • Heat the reaction mixture at a temperature ranging from 120°C to reflux for a period of 2-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If nitrobenzene is used as the solvent, dilute the mixture with a solvent like ethyl acetate to precipitate the product. Wash the precipitate with ethyl acetate to remove residual nitrobenzene and unreacted starting materials.[10]

  • If acetic acid is used, neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-aryl-6H-imidazo[4,5-b]pyridine.

Protocol 2: Chromatographic Separation of Regioisomers

This protocol provides a general guideline for separating regioisomers using HPLC.

  • Column Selection: Start with a standard reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm). If separation is insufficient, consider a column with a different stationary phase, such as a PFP column, for alternative selectivity.[7]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid or 10 mM ammonium formate).

  • Gradient Elution: Develop a gradient elution method. A typical starting point could be a linear gradient from 5-95% organic solvent over 20-30 minutes.

  • Optimization: Inject a sample of the regioisomeric mixture and monitor the separation. Adjust the gradient slope, flow rate, and mobile phase composition to optimize the resolution between the isomer peaks.

  • Scale-up: Once an effective analytical separation is achieved, the method can be scaled up to a preparative HPLC system to isolate larger quantities of each regioisomer.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Separation cluster_analysis Analysis A 2,3-Diaminopyridine C Condensation Reaction A->C B Aldehyde / Carboxylic Acid B->C D Crude Product (Mixture of Regioisomers) C->D E Column Chromatography / HPLC D->E F Isolated Regioisomer 1 E->F G Isolated Regioisomer 2 E->G H Spectroscopic Analysis (NMR, MS) F->H G->H I Structure Confirmation H->I

Caption: Workflow for the synthesis and separation of this compound regioisomers.

troubleshooting_logic start Poor Separation of Regioisomers q1 Are peaks well-resolved but broad? start->q1 a1_yes Modify Mobile Phase (e.g., add acid/base) q1->a1_yes Yes q2 Are peaks co-eluting? q1->q2 No a1_yes->q2 a2_yes Optimize Gradient & Solvent System q2->a2_yes Yes q3 Still no separation? q2->q3 No a2_yes->q3 a3_yes Change Stationary Phase (e.g., C18 to PFP) q3->a3_yes Yes end Successful Separation q3->end No (Re-evaluate synthesis) a3_yes->end

Caption: Decision tree for troubleshooting the chromatographic separation of regioisomers.

References

Technical Support Center: Overcoming Low Solubility of 6H-Imidazo[4,5-B]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with practical guidance on addressing the solubility challenges associated with 6H-Imidazo[4,5-B]pyridine derivatives. The following troubleshooting guides and frequently asked questions (FAQs) offer solutions to common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative exhibits poor solubility in aqueous buffers. What are the recommended initial steps to enhance its solubility for in vitro assays?

A1: For initial in vitro screening, a systematic approach is recommended. Begin by determining the pKa of your specific derivative. As imidazopyridines are generally basic, adjusting the pH of your buffer to at least two units below the pKa will promote the formation of the more soluble protonated species. The standard practice involves creating a concentrated stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO), followed by dilution into the aqueous assay buffer. It is crucial to control the final DMSO concentration, as it can impact the results of your assay.

Q2: I'm observing precipitation when I dilute the DMSO stock solution of my this compound derivative into the aqueous assay buffer. What strategies can I employ to prevent this?

A2: Compound precipitation upon dilution is a frequent challenge. The following strategies can be employed to mitigate this issue:

  • Optimize Final Concentration: The compound may be supersaturating and then precipitating. If the sensitivity of your assay permits, working at a lower final concentration is the simplest solution.

  • Adjust DMSO Concentration: A modest increase in the final DMSO concentration (typically up to 1-2%) may be sufficient to maintain solubility. However, it is imperative to validate the tolerance of your specific assay to the revised DMSO concentration.

  • Utilize Co-solvents: The inclusion of a water-miscible co-solvent, such as ethanol, polyethylene glycol (PEG), or glycerol, in the final assay buffer can enhance the solubility of your compound.

  • Incorporate Surfactants: The addition of a small amount of a non-ionic surfactant, for instance, Pluronic® F-68, to the aqueous buffer can help to create micelles that encapsulate the compound and prevent precipitation.

  • Employ Serial Dilution: Performing a stepwise serial dilution from your high-concentration DMSO stock into the aqueous buffer, rather than a single large dilution, can provide a more gradual solvent transition and may prevent the compound from precipitating.

Q3: Is the formation of a salt a viable strategy for improving the solubility of my this compound derivative?

A3: Yes, salt formation is a highly effective and widely used strategy. For basic compounds such as the this compound derivatives, preparing a salt form, most commonly a hydrochloride (HCl) salt, can dramatically increase aqueous solubility.[1] The salt form will readily dissociate in aqueous media, yielding the protonated and more soluble form of the compound.

Q4: What advanced formulation approaches should be considered if simpler methods are insufficient for achieving the required solubility for in vivo studies?

A4: For in vivo experiments, which often necessitate higher compound concentrations, more advanced formulation strategies may be required:

  • Amorphous Solid Dispersions (ASDs): By dispersing the compound in its amorphous state within a polymer matrix, you can significantly enhance its apparent solubility and dissolution rate.

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range dramatically increases the surface area-to-volume ratio, which in turn improves the dissolution rate and bioavailability.

  • Lipid-Based Formulations: For compounds with suitable lipophilicity, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be a highly effective approach for oral administration.

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible results in cell-based assays.

  • Potential Cause: Time-dependent precipitation of the compound in the cell culture medium.

  • Troubleshooting Steps:

    • Microscopic Examination: Visually inspect the wells of your cell culture plates under a microscope to identify any crystalline or amorphous precipitate.

    • Kinetic Solubility Assessment: Determine the kinetic solubility of your compound in the specific cell culture medium being used to establish a reliable maximum working concentration.

    • Serum Pre-incubation: Before adding the compound to the cells, pre-incubate it in a small volume of fetal bovine serum (FBS) or the complete cell culture medium. Serum proteins can sometimes bind to the compound and help maintain its solubility.

    • Optimize Incubation Time: If precipitation is observed over longer incubation periods, evaluate if a shorter assay duration can provide a reliable endpoint.

    • Advanced Formulation: If precipitation remains an issue, consider preparing a nanosuspension or an amorphous solid dispersion of your compound for cell-based assays.

Issue 2: Lower than expected or no activity in an enzyme inhibition assay.

  • Potential Cause: The actual concentration of the dissolved compound is significantly lower than the nominal concentration due to its limited solubility.

  • Troubleshooting Steps:

    • Quantify Soluble Fraction: Following the preparation of your assay solution, centrifuge the solution to pellet any undissolved compound. Subsequently, measure the concentration of the compound in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). This will provide the true concentration of the dissolved inhibitor.

    • Incorporate Detergents: For biochemical assays, the inclusion of a small concentration of a non-ionic detergent like Triton™ X-100 or Tween®-20 in the assay buffer can improve the solubility of the inhibitor. Ensure that the chosen detergent does not interfere with the enzyme's activity.

    • Systematic pH Evaluation: Within the pH range of your enzyme's stability, systematically vary the pH of the assay buffer to identify the optimal pH that maximizes the solubility of your compound.

Data Presentation

Table 1: Representative Aqueous Solubility of a Generic this compound Derivative as a Function of pH.

pHSolubility (µg/mL)
3.0175
5.030
7.4< 1

Table 2: Impact of Formulation Strategy on the Apparent Solubility of a Generic this compound Derivative in Simulated Intestinal Fluid (pH 6.8).

Formulation StrategyApparent Solubility (µg/mL)Fold Increase over Crystalline Form
Unformulated Compound (Crystalline)0.4-
Hydrochloride Salt1845x
Amorphous Solid Dispersion (1:4 drug-to-polymer ratio)85212.5x
Nanosuspension (mean particle size 250 nm)60150x

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation

  • Materials: this compound derivative, a suitable polymeric carrier (e.g., polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose acetate succinate (HPMC-AS)), and a volatile common solvent (e.g., methanol, dichloromethane, or a co-solvent system).

  • Procedure: a. Accurately weigh the this compound derivative and the polymer to achieve the desired drug-to-polymer ratio (e.g., 1:4 w/w). b. Dissolve both components completely in the selected solvent to obtain a clear solution. c. Remove the solvent under reduced pressure using a rotary evaporator to form a thin film. d. Place the resulting solid film under a high vacuum for 24 to 48 hours to ensure the complete removal of any residual solvent. e. Carefully scrape the dried film to collect the ASD as a powder. f. Confirm the amorphous nature of the prepared ASD using analytical techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Protocol 2: Preparation of a Nanosuspension via Wet Milling

  • Materials: this compound derivative, a stabilizing system (e.g., a combination of a polymer such as hydroxypropyl methylcellulose (HPMC) and a surfactant like Tween® 80), purified water, and milling media (e.g., yttria-stabilized zirconium oxide beads).

  • Procedure: a. Prepare a pre-suspension of the this compound derivative in an aqueous solution containing the dissolved stabilizer(s). b. Introduce the milling media into the pre-suspension. c. Subject the mixture to high-energy wet milling using an appropriate apparatus (e.g., a planetary ball mill or a bead mill) for a predetermined duration. d. Periodically withdraw aliquots to monitor the particle size reduction using a particle size analyzer, such as one based on dynamic light scattering (DLS). e. Continue the milling process until the desired mean particle size (typically below 500 nm) is achieved. f. Separate the final nanosuspension from the milling media. g. Characterize the nanosuspension for key parameters including mean particle size, polydispersity index (PDI), and zeta potential.

Visualizations

G cluster_workflow Solubility Enhancement Workflow start Low Solubility of this compound Derivative ph_adjustment pH Adjustment (to pH < pKa-2) start->ph_adjustment Initial Approach cosolvent Co-solvent Addition (e.g., PEG, Ethanol) start->cosolvent Alternative Initial Approach salt_formation Salt Formation (e.g., HCl salt) start->salt_formation For Aqueous Solubility invitro Sufficient Solubility for In Vitro Assays ph_adjustment->invitro cosolvent->invitro salt_formation->invitro asd Amorphous Solid Dispersion (ASD) invivo Sufficient Solubility for In Vivo Studies asd->invivo nanosuspension Nanosuspension nanosuspension->invivo invitro->asd If still insufficient invitro->nanosuspension If still insufficient

Caption: A decision-making workflow for selecting an appropriate solubility enhancement strategy.

G cluster_pathway MEK5/ERK5 Signaling Pathway Inhibition growth_factors Growth Factors / Stress mekk2_3 MEKK2/3 growth_factors->mekk2_3 mek5 MEK5 mekk2_3->mek5 erk5 ERK5 mek5->erk5 transcription_factors Transcription Factors (e.g., MEF2, c-Myc) erk5->transcription_factors cell_proliferation Cell Proliferation, Survival, Angiogenesis transcription_factors->cell_proliferation inhibitor This compound Derivative inhibitor->erk5

Caption: A diagram illustrating the inhibition of the MEK5/ERK5 signaling pathway by a this compound derivative.[2][3][4][5]

References

Optimizing reaction conditions for the synthesis of imidazopyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazopyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the imidazo[1,2-a]pyridine scaffold?

A1: The synthesis of imidazo[1,2-a]pyridines is versatile, with several established methods. The most prevalent strategies include:

  • Condensation Reactions: A classic approach involves the reaction of 2-aminopyridine with α-halocarbonyl compounds.[1][2] This method can be performed under catalyst-free conditions or with the assistance of a base.[2]

  • Multi-component Reactions (MCRs): These reactions are highly efficient and atom-economical, combining three or more starting materials in a one-pot synthesis. A common example is the Groebke-Blackburn-Bienaymé reaction, which utilizes a 2-aminopyridine, an aldehyde, and an isonitrile.[1][3]

  • Transition-Metal-Catalyzed Reactions: Various transition metals, particularly copper and ruthenium, are employed to catalyze the formation of the imidazopyridine ring through C-H activation, coupling reactions, and oxidative cyclizations.[4][5]

  • Metal-Free Syntheses: To align with green chemistry principles, several metal-free synthetic protocols have been developed, often utilizing iodine or acid catalysis.[1][6]

Q2: How can I synthesize 3-amino-imidazo[1,2-a]pyridines?

A2: 3-Amino-imidazo[1,2-a]pyridines can be effectively synthesized through multi-component reactions. One established method involves the reaction of a 2-aminopyridine, an aldehyde, and an isonitrile, often catalyzed by scandium triflate.[3] Another approach utilizes trimethylsilylcyanide (TMSCN) in a microwave-assisted, one-pot coupling reaction.[3]

Q3: Are there any "green" or environmentally friendly methods for imidazopyridine synthesis?

A3: Yes, several eco-friendly methods have been developed. These often involve:

  • Catalyst-free reactions: Some syntheses can be achieved by simply refluxing the reactants in a suitable solvent like ethanol.[1]

  • Use of green solvents: Reactions have been successfully carried out in water or polyethylene glycol (PEG-400).[1][7][8]

  • Air as an oxidant: Copper-catalyzed reactions can utilize air as an abundant and non-toxic oxidant.[9]

  • Microwave-assisted synthesis: This technique can reduce reaction times and energy consumption.[2][10]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Step Rationale
Ineffective Catalyst Screen different catalysts. For example, in copper-catalyzed reactions, CuBr has been found to be highly effective.[9] In some multi-component reactions, scandium triflate is a good choice.[3] For metal-free approaches, iodine can be an efficient catalyst.[6]The choice of catalyst is crucial and reaction-dependent. Different catalysts have varying activities and compatibilities with substrates.
Suboptimal Solvent Test a range of solvents. DMF is often a good solvent for copper-catalyzed reactions.[9] For some iodine-catalyzed reactions, ethanol has proven to be ideal.[6] In some cases, solvent-free conditions at elevated temperatures can be effective.[3]The solvent can significantly influence reactant solubility, reaction kinetics, and the stability of intermediates.
Incorrect Temperature Optimize the reaction temperature. While some reactions proceed at room temperature, others require heating. For instance, a Cu(I)-catalyzed synthesis using air as an oxidant found 80°C to be the ideal temperature.[9]Temperature affects the reaction rate and can influence the formation of side products.
Decomposition of Reagents For acid-sensitive reagents like certain isocyanides, consider milder reaction conditions or a different synthetic route. Low yields in isocyanide-based multicomponent reactions can sometimes be attributed to the decomposition of the isocyanide.[6]The stability of starting materials under the reaction conditions is critical for achieving high yields.
Problem 2: Formation of Side Products and Purification Challenges
Possible Cause Troubleshooting Step Rationale
Side Reactions Modify the reaction conditions to be milder. For example, adding a base like sodium hydrogen carbonate can sometimes lead to cleaner reactions and higher efficiency.[3]Harsher conditions (e.g., high temperatures, strong acids/bases) can promote the formation of undesired byproducts.
Complex Product Mixture If applicable, switch to a multi-component reaction (MCR) strategy. MCRs are known for their high atom economy and can lead to simpler product mixtures, which simplifies purification.[5]MCRs often result in the incorporation of most of the starting materials into the final product, reducing the number of potential side products.
Purification Difficulty In some cases, the product may precipitate out of the reaction mixture, allowing for simple filtration as the purification step. This has been observed in certain iodine-catalyzed reactions in ethanol.[6]Optimizing the reaction solvent can sometimes lead to the crystallization or precipitation of the desired product, offering a straightforward purification method.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Cu(I)-Catalyzed Synthesis [9]

CatalystSolventTemperature (°C)Yield (%)
CuBrDMF8090
CuIDMF8085
CuClDMF8082
Cu(OAc)₂DMF8075
CuBrDMSO8088
CuBrToluene8070
CuBrDMF6065
CuBrDMF10085

Table 2: Effect of Catalyst on an Iodine-Catalyzed Three-Component Reaction [6]

CatalystSolventYield (%)
IodineEthanol98
I₂/Al₂O₃Ethanol85
CANEthanol70
Montmorillonite K-10Ethanol65
No CatalystEthanolNo Reaction

Experimental Protocols

Protocol 1: General Procedure for Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyridines [6]

  • To a 100 mL round-bottom flask, add the aryl aldehyde (10 mmol), 2-aminopyridine (10 mmol), tert-butyl isocyanide (10 mmol), and ethanol (20 mL).

  • Add iodine catalyst (0.5 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, an orange-yellowish precipitate will form.

  • Filter the precipitate, wash with excess ethanol, and dry under vacuum to obtain the product.

  • If necessary, the product can be further purified by crystallization from ethanol.

Protocol 2: Copper-Catalyzed One-Pot Synthesis of Imidazo[1,2-a]pyridines [9]

  • In a sealed tube, combine the 2-aminopyridine (0.5 mmol), nitroolefin (0.6 mmol), and CuBr (10 mol%).

  • Add DMF (2 mL) as the solvent.

  • Stir the reaction mixture at 80°C under an air atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Aryl Aldehyde - 2-Aminopyridine - Isocyanide B Add Catalyst (e.g., Iodine) A->B C Add Solvent (e.g., Ethanol) B->C D Stir at Room Temperature C->D E Monitor by TLC D->E F Filter Precipitate E->F Reaction Complete G Wash with Ethanol F->G H Dry under Vacuum G->H I Product H->I

Caption: Experimental workflow for a typical iodine-catalyzed synthesis of imidazopyridines.

troubleshooting_yield Start Low or No Yield Cause1 Ineffective Catalyst? Start->Cause1 Cause2 Suboptimal Solvent? Cause1->Cause2 No Solution1 Screen Different Catalysts (e.g., CuBr, Sc(OTf)₃, Iodine) Cause1->Solution1 Yes Cause3 Incorrect Temperature? Cause2->Cause3 No Solution2 Test a Range of Solvents (e.g., DMF, Ethanol, Water) Cause2->Solution2 Yes Solution3 Optimize Reaction Temperature (e.g., RT, 80°C, Reflux) Cause3->Solution3 Yes End Improved Yield Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting logic for addressing low reaction yields in imidazopyridine synthesis.

References

Preventing the formation of byproducts in imidazopyridine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for imidazopyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on preventing the formation of common byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts encountered in imidazopyridine synthesis?

A1: Byproduct formation is a common challenge in the synthesis of imidazopyridines and can vary significantly depending on the chosen synthetic route. The most frequently observed byproducts include:

  • Regioisomers: Particularly when using substituted 2-aminopyridines, different isomers of the imidazopyridine product can be formed. The position of substituents on the starting materials can influence the site of cyclization.

  • Schiff Bases: In multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, the condensation of the aldehyde and the amine can lead to the formation of a stable Schiff base as a side product, which may not proceed to the final cyclized product.

  • Dimerization Products: In reactions like the Tschitschibabin synthesis, dimerization of the 2-aminopyridine starting material can occur as a side reaction.

  • Bis-imidazopyridine Adducts: Under certain conditions, a second molecule of the imidazopyridine can react with an intermediate, leading to the formation of products like 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines).

  • Oxidation Products: The 2-aminopyridine starting material can be susceptible to oxidation, especially when using strong oxidizing agents, leading to highly polar and often inseparable byproducts.

  • Over-alkylation Products: When introducing alkyl groups, there is a risk of multiple alkylations on the imidazopyridine core, leading to a mixture of products.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Formation of Schiff Base Byproduct in Groebke-Blackburn-Bienaymé (GBB) Reaction

Problem: A significant amount of a Schiff base byproduct is observed, leading to low yields of the desired 3-aminoimidazo[1,2-a]pyridine. This is particularly common when using aliphatic aldehydes.

Root Cause: The formation of the Schiff base from the aldehyde and the 2-aminopyridine is a reversible equilibrium step. If the subsequent cyclization with the isocyanide is slow, or if the Schiff base is particularly stable or prone to side reactions, it can accumulate as a major byproduct. The instability of the Schiff base formed from aliphatic aldehydes can also lead to lower yields.

Troubleshooting Workflow:

GBB_Troubleshooting start Low yield of GBB product, Schiff base byproduct observed reagent_ratio Adjust Reagent Stoichiometry start->reagent_ratio Initial Step catalyst Optimize Catalyst reagent_ratio->catalyst If still low yield success Improved Yield, Reduced Byproduct reagent_ratio->success Successful solvent Change Solvent catalyst->solvent If still low yield catalyst->success Successful temp Modify Temperature solvent->temp Fine-tuning solvent->success Successful temp->success Successful

A troubleshooting workflow for minimizing Schiff base byproducts in the GBB reaction.

Solutions and Experimental Protocols:

ParameterRecommended ActionExperimental Protocol ExampleExpected Outcome
Reagent Stoichiometry Increase the equivalents of the 2-aminopyridine.In a typical GBB reaction, if a 1:1:1 ratio of aldehyde, 2-aminopyridine, and isocyanide is used, consider increasing the 2-aminopyridine to 1.2-1.5 equivalents. This can help to shift the equilibrium towards the formation of the Schiff base and subsequent cyclization.Reduced amount of unreacted aldehyde and increased yield of the desired imidazopyridine.
Catalyst Use a Lewis acid or Brønsted acid catalyst to promote the cyclization step.Add 5-10 mol% of Sc(OTf)₃ or Yb(OTf)₃ to the reaction mixture. These catalysts can activate the Schiff base towards nucleophilic attack by the isocyanide.Accelerated cyclization rate, minimizing the accumulation of the Schiff base intermediate.
Solvent Employ a solvent that favors the solubility of all reactants and intermediates.For reactions that are sluggish in common solvents like methanol or ethanol, switching to a more polar aprotic solvent such as acetonitrile or DMF may improve the reaction rate.Improved reaction kinetics and potentially higher yields.
Temperature Optimize the reaction temperature.While some GBB reactions proceed at room temperature, for less reactive substrates, increasing the temperature to 50-80 °C can facilitate the cyclization. However, be cautious as higher temperatures can also promote decomposition.Increased reaction rate and conversion.
Issue 2: Formation of Regioisomeric Byproducts

Problem: The reaction of a substituted 2-aminopyridine results in a mixture of two or more regioisomeric imidazopyridine products that are difficult to separate.

Root Cause: The cyclization can occur at either of the two nitrogen atoms of the 2-aminopyridine ring. The regioselectivity is influenced by the electronic and steric effects of the substituents on the pyridine ring.

Troubleshooting Workflow:

Regioisomer_Troubleshooting start Mixture of regioisomers in product sterics Analyze Steric Hindrance start->sterics electronics Evaluate Electronic Effects sterics->electronics success Improved Regioselectivity sterics->success If sterically demanding substituent is present conditions Modify Reaction Conditions electronics->conditions electronics->success If electronic effects dominate conditions->success Successful optimization

A decision-making process for addressing the formation of regioisomeric byproducts.

Solutions and Experimental Protocols:

Influencing FactorRecommended ActionExperimental Protocol ExampleExpected Outcome
Steric Hindrance Utilize starting materials with bulky substituents to direct the cyclization.When using a 2-aminopyridine with a substituent at the 6-position, cyclization is generally favored at the less sterically hindered N-1 position. For example, in a NaIO₄/TBHP-promoted (3 + 2) cycloaddition, 6-substituted 2-aminopyridines generally afford the desired products in lower yields due to steric hindrance in the final aromatization step.[1]Increased formation of the desired regioisomer.
Electronic Effects Consider the electronic nature of the substituents on the 2-aminopyridine ring.Electron-donating groups on the pyridine ring can increase the nucleophilicity of the ring nitrogen, potentially influencing the site of cyclization. Conversely, electron-withdrawing groups can decrease nucleophilicity. Careful selection of substituted starting materials can favor the formation of one regioisomer over another.Enhanced regioselectivity of the cyclization reaction.
Reaction Conditions Modify the solvent and catalyst to influence the reaction pathway.In some cases, the choice of solvent and catalyst can alter the regioselectivity. For instance, in transition-metal-catalyzed reactions, the ligand on the metal can play a crucial role in directing the cyclization. Experiment with different ligand and solvent combinations to optimize for the desired isomer.Improved ratio of the desired regioisomer.
Issue 3: Formation of 3,3′-(Arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) Byproduct

Problem: In the synthesis of 3-aroylimidazo[1,2-a]pyridines from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes, a significant amount of a bis-adduct is formed.

Root Cause: The reaction pathway is highly dependent on the presence or absence of oxygen. Under an inert atmosphere (like argon), the reaction favors the formation of the 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridine) byproduct. In the presence of air (oxygen), the desired 3-aroylimidazo[1,2-a]pyridine is the major product.[2][3]

Troubleshooting Workflow:

Bis_Adduct_Troubleshooting start Formation of bis-adduct byproduct atmosphere Control Reaction Atmosphere start->atmosphere argon Argon Atmosphere atmosphere->argon Inert air Air Atmosphere atmosphere->air Oxidative bis_product Favors Bis-Adduct Formation argon->bis_product aroyl_product Favors 3-Aroyl Product Formation air->aroyl_product

The critical role of the reaction atmosphere in product selectivity.

Solutions and Experimental Protocols:

ParameterRecommended ActionExperimental Protocol ExampleExpected Outcome
Reaction Atmosphere To obtain the 3-aroylimidazo[1,2-a]pyridine, ensure the reaction is carried out in the presence of air or under an oxygen atmosphere.In a reaction catalyzed by FeBr₃, the coupling of 2-arylimidazo[1,2-a]pyridines with aromatic aldehydes should be performed in a flask open to the air. Oxygen acts as the principal oxidant for the formation of the desired 3-aroyl product.[2][3]Selective formation of the 3-aroylimidazo[1,2-a]pyridine and suppression of the bis-adduct byproduct.
Reaction Atmosphere To selectively synthesize the 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridine), conduct the reaction under an inert atmosphere.The same reaction catalyzed by FeBr₃, when carried out under an argon atmosphere, will chemoselectively form the 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridine) derivative in good yields.[2][3]Selective formation of the bis-adduct as the major product.
Issue 4: Oxidation of 2-Aminopyridine Starting Material

Problem: A highly polar, inseparable byproduct is observed at the baseline of the TLC plate, and the yield of the desired imidazopyridine is low.

Root Cause: The 2-aminopyridine starting material is susceptible to oxidation by certain reagents, particularly in reactions employing oxidants like tert-butyl hydroperoxide (TBHP).

Troubleshooting Workflow:

Oxidation_Troubleshooting start Polar byproduct at TLC baseline, low product yield reagent_ratio Increase Equivalents of 2-Aminopyridine start->reagent_ratio oxidant_control Control Oxidant Addition reagent_ratio->oxidant_control success Minimized Oxidation, Improved Yield reagent_ratio->success Successful oxidant_control->success Successful

A workflow to mitigate the oxidation of 2-aminopyridine.

Solutions and Experimental Protocols:

ParameterRecommended ActionExperimental Protocol ExampleExpected Outcome
Reagent Stoichiometry Use a significant excess of the 2-aminopyridine starting material.In a NaIO₄/TBHP-promoted (3 + 2) cycloaddition reaction, increasing the amount of 2-aminopyridine to 3-5 equivalents relative to the limiting reagent can compensate for the portion that is consumed by oxidation.[1]The desired reaction proceeds to completion, and the impact of the oxidation side reaction on the overall yield is minimized.
Control of Oxidant If possible, add the oxidizing agent slowly or in portions to the reaction mixture.Instead of adding the entire amount of TBHP at once, add it dropwise over a period of 30-60 minutes. This can help to maintain a lower instantaneous concentration of the oxidant, potentially reducing the rate of the undesired oxidation of 2-aminopyridine.Reduced formation of the oxidation byproduct and a cleaner reaction profile.

References

Technical Support Center: Purification of Polar 6H-Imidazo[4,5-B]Pyridine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with polar 6H-imidazo[4,5-b]pyridine compounds.

Frequently Asked Questions (FAQs)

Q1: My polar this compound compound streaks badly on a silica gel TLC plate, even with highly polar mobile phases. What can I do?

A1: Streaking is a common issue with polar and basic compounds like 6H-imidazo[4,5-b]pyridines on silica gel. This is often due to strong interactions with the acidic silanol groups on the silica surface. Here are a few solutions to try:

  • Add a basic modifier to your mobile phase: Including a small amount of a base like triethylamine (0.1-1%) or ammonium hydroxide (0.1-1%) in your eluent can neutralize the acidic sites on the silica gel, leading to sharper bands and reduced streaking.

  • Switch to a different stationary phase: Consider using neutral or basic alumina, which can be less harsh on basic compounds. Alternatively, reverse-phase chromatography on C18-functionalized silica is often a good choice for polar compounds.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variant of normal-phase chromatography that is well-suited for very polar compounds. It uses a polar stationary phase (like silica or a bonded polar phase) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer.

Q2: My this compound compound is highly soluble in methanol but poorly soluble in less polar solvents. How can I effectively purify it using normal-phase column chromatography?

A2: This is a common challenge with polar compounds. Here are a couple of approaches:

  • Dry Loading: Instead of dissolving your sample in a small amount of the mobile phase, you can "dry load" it onto the column. To do this, dissolve your compound in a suitable solvent (like methanol), add a small amount of silica gel to the solution, and then evaporate the solvent. The resulting dry powder, which contains your compound adsorbed onto the silica, can then be carefully added to the top of your packed column. This technique prevents the dissolution issues that can occur when loading the sample in a strong solvent.[1]

  • Use a stronger, yet compatible, mobile phase: While your compound may be most soluble in methanol, a mobile phase with a high percentage of methanol can lead to poor separation. You can try a gradient elution, starting with a less polar system (e.g., dichloromethane) and gradually increasing the polarity by adding methanol. A common mobile phase for purifying imidazo[4,5-b]pyridines is a mixture of dichloromethane and methanol.[2]

Q3: I am concerned that my this compound might be degrading on the silica gel column. How can I check for this and what are the alternatives?

A3: Compound degradation on silica gel is a valid concern, especially for sensitive molecules.

  • 2D TLC Analysis: To check for stability on silica, you can perform a two-dimensional TLC. Spot your compound in one corner of a square TLC plate and run it in a suitable mobile phase. After the first run, rotate the plate 90 degrees and run it again in the same mobile phase. If the compound is stable, it will appear as a single spot on the diagonal. If it is degrading, you will see additional spots off the diagonal.

  • Alternative Stationary Phases: If your compound is unstable on silica, you can try less acidic stationary phases like neutral alumina or Florisil. Reverse-phase chromatography is also a good alternative as the stationary phase is non-polar.

Troubleshooting Guides

Guide 1: Troubleshooting Poor Separation in Column Chromatography
ProblemPossible CauseSuggested Solution
Compound does not move from the baseline Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For 6H-imidazo[4,5-b]pyridines, a gradient of methanol in dichloromethane is often effective. Consider adding a small amount of ammonium hydroxide to the mobile phase.[3]
All compounds elute together at the solvent front Mobile phase is too polar.Decrease the polarity of the mobile phase. Start with a less polar solvent and gradually increase the polarity.
Streaking or tailing of bands Strong interaction with the stationary phase (common for basic compounds on silica).Add a basic modifier like triethylamine or ammonium hydroxide to the mobile phase (0.1-1%). Switch to a neutral or basic stationary phase like alumina. Consider reverse-phase chromatography.
Co-elution of impurities Insufficient resolution.Optimize the mobile phase composition through systematic TLC experiments. Try a different stationary phase (e.g., reverse-phase C18).
Low recovery of the compound Irreversible adsorption to the stationary phase or degradation.Check for compound stability on silica using 2D TLC. Use a less reactive stationary phase like alumina or consider reverse-phase chromatography.
Guide 2: Troubleshooting Recrystallization
ProblemPossible CauseSuggested Solution
Compound does not dissolve in the chosen solvent, even at boiling The solvent is not polar enough.Try a more polar solvent. For polar 6H-imidazo[4,5-b]pyridines, solvents like ethanol, methanol, or mixtures with water can be effective.[4][5]
Compound oils out instead of crystallizing The solution is supersaturated, or the compound has a low melting point.Try adding a seed crystal. Scratch the inside of the flask with a glass rod at the solvent line. Cool the solution more slowly. Try a different solvent system.
No crystals form upon cooling The solution is not saturated enough, or the compound is very soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. Try adding a less polar "anti-solvent" dropwise until the solution becomes slightly cloudy, then allow it to cool slowly.
Crystals are colored or contain visible impurities Incomplete removal of impurities.Try treating the hot solution with activated charcoal to remove colored impurities before filtering and cooling. A second recrystallization may be necessary.

Quantitative Data

The following tables summarize some of the key physicochemical properties of this compound and its derivatives. This data can be useful in selecting appropriate purification conditions.

Table 1: Physicochemical Properties of 1H-Imidazo[4,5-b]pyridine (Parent Compound)

PropertyValueReference
Molecular FormulaC₆H₅N₃[6]
Molecular Weight119.12 g/mol [6]
LogP0.00859[7]
pKaThe most basic site is the unsaturated imidazole nitrogen, which is consistent with the higher basicity of imidazole (pKa ~7.0) compared to pyridine (pKa ~5.2).[8]

Table 2: Predicted pKa of a Substituted this compound

CompoundPredicted pKaReference
6-nitro-3H-imidazo[4,5-b]pyridine3.26 ± 0.20[9]

Note: Experimental data for a wide range of substituted 6H-imidazo[4,5-b]pyridines is limited in the publicly available literature. The provided pKa is a predicted value.

Experimental Protocols

Protocol 1: Normal-Phase Column Chromatography

This is a general protocol for the purification of a polar this compound derivative.

  • Stationary Phase Selection: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.

  • Mobile Phase Selection: Based on TLC analysis, select a mobile phase that provides a good separation of your target compound from impurities (an Rf value of ~0.2-0.4 for the target compound is ideal). A common mobile phase system is a gradient of methanol in dichloromethane. For particularly basic compounds, add 0.1-1% triethylamine or ammonium hydroxide to the mobile phase.[3]

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading:

    • Wet Loading: Dissolve the crude compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully load it onto the top of the column.[1]

    • Dry Loading: Dissolve the crude compound in a suitable solvent (e.g., methanol), add silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[1]

  • Elution: Begin eluting with the initial mobile phase. If a gradient is used, gradually increase the proportion of the more polar solvent (e.g., methanol).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for purifying polar compounds.

  • Column: A C18 column is commonly used for reverse-phase chromatography.

  • Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed. To improve peak shape for basic compounds, an acid modifier such as 0.1% formic acid or 0.1% trifluoroacetic acid is often added to the mobile phase.[7]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Ensure the sample is filtered through a 0.22 µm filter before injection.

  • Purification: Inject the sample onto the HPLC system and run the appropriate gradient method.

  • Fraction Collection: Collect the fractions corresponding to the peak of the target compound.

  • Isolation: The collected fractions will contain water and organic solvent. The solvent can be removed by lyophilization (freeze-drying) or by evaporation under reduced pressure.

Visualizations

Kinase Signaling Pathway

Kinase_Signaling_Pathway Ligand Ligand (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Adaptor Adaptor Proteins Receptor->Adaptor Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cellular Response (e.g., Proliferation) Transcription->Response Inhibitor Imidazo[4,5-b]pyridine Kinase Inhibitor Inhibitor->Raf Inhibition

Caption: A generic kinase signaling pathway.

Troubleshooting Workflow for Purification

Purification_Workflow Start Crude Polar This compound TLC TLC Analysis (Normal Phase) Start->TLC Recrystallization Consider Recrystallization Start->Recrystallization Streaking Streaking or No Movement? TLC->Streaking Good_Rf Good Rf and Separation TLC->Good_Rf Modify_MP Modify Mobile Phase (add base) Streaking->Modify_MP Yes RP_TLC Reverse Phase TLC Analysis Streaking->RP_TLC No NP_Column Normal Phase Column Chromatography Good_Rf->NP_Column Yes Good_Rf->RP_TLC No Pure_NP Pure Compound NP_Column->Pure_NP Modify_MP->TLC RP_Column Reverse Phase Chromatography RP_TLC->RP_Column Pure_RP Pure Compound RP_Column->Pure_RP Pure_Recryst Pure Compound Recrystallization->Pure_Recryst

References

Technical Support Center: Enhancing the Stability of 6H-Imidazo[4,5-B]pyridine Derivatives for Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with 6H-Imidazo[4,5-B]pyridine derivatives. Our goal is to help you enhance the stability of these compounds in your experimental assays, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound derivative shows variable potency or activity in my biological assays. What could be the cause?

A1: Variability in potency can often be attributed to compound instability under assay conditions. Several factors can influence the stability of this compound derivatives:

  • pH Sensitivity: The imidazo[4,5-b]pyridine core contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution.[1] This can alter the compound's electronic structure, solubility, and ultimately its biological activity.[1][2] Ensure your assay buffer pH is consistent and optimal for your specific derivative.

  • Photosensitivity: Many heterocyclic compounds are sensitive to light.[3] Exposure to ambient light during experimentation can lead to photodegradation, reducing the effective concentration of your compound.

  • Oxidative Instability: The imidazole ring can be susceptible to oxidation. The presence of oxidizing agents in your assay reagents or exposure to air for prolonged periods can degrade the compound.

  • Metabolic Instability: If you are working with cell-based assays or in vivo models, your compound may be subject to metabolism by enzymes present in liver microsomes or cells.[4][5]

Q2: How can I improve the stability of my this compound derivative in solution?

A2: To enhance the stability of your compound in solution, consider the following strategies:

  • Optimize pH and Buffer Conditions: Screen a range of pH values to determine the optimal pH for your compound's stability and activity. Use a buffer system that can maintain this pH throughout the experiment.

  • Protect from Light: Handle the compound in a dark or amber-colored vial to minimize light exposure.[3] When possible, perform experimental manipulations in a dimly lit room.[3]

  • Use of Antioxidants: For compounds susceptible to oxidation, consider adding low concentrations of antioxidants like ascorbic acid to your stock solutions, provided they do not interfere with your assay.[3]

  • Solvent Selection: The choice of solvent can significantly impact stability. Test the stability of your compound in various biocompatible solvents (e.g., DMSO, ethanol) at the desired final concentration in your assay media.

  • Freshly Prepare Solutions: Whenever possible, prepare solutions of your this compound derivative immediately before use.[6] If storage is necessary, store aliquots at -20°C or -80°C to minimize degradation.

Q3: I am observing precipitation of my compound during my cell-based assay. What can I do to improve its solubility?

A3: Poor aqueous solubility is a common challenge. Here are some troubleshooting steps:

  • Formulation Strategies: The use of co-solvents or excipients can enhance solubility. For preclinical studies, lipid-based formulations have been shown to improve the solubility and bioavailability of poorly soluble compounds.[7]

  • Structural Modification: While a long-term strategy, medicinal chemistry efforts can improve solubility. For instance, incorporating ionizable groups like piperazine or piperidine can increase solubility under acidic conditions.[4]

  • Sonication: Gentle sonication can help to dissolve the compound in your chosen solvent before further dilution into aqueous media.

  • Final Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) to avoid both direct cytotoxicity and compound precipitation.

Q4: My compound appears to be rapidly metabolized in my in vitro ADME assays. How can I address this?

A4: High metabolic turnover can be addressed through chemical modifications. Structure-activity relationship (SAR) studies have shown that:

  • Blocking Metabolic Hotspots: Introducing steric bulk or electron-withdrawing groups at positions susceptible to metabolism can enhance microsomal stability.[5]

  • Modifying Lipophilicity: High lipophilicity can sometimes be associated with increased metabolic degradation.[4] Optimizing the lipophilicity of your compound through structural changes can improve its metabolic profile.

Data on Stability of Imidazo[4,5-b]pyridine Derivatives

The following table summarizes data on the microsomal stability of various imidazo[4,5-b]pyridine derivatives from published literature.

Compound IDR2 SubstituentR3 SubstituentHuman Liver Microsomal Stability (% remaining after 30 min)Reference
10a MorpholineH1[5]
21i 1-methyl-1H-pyrazol-4-ylH90[5]
10b N-acetylpiperazineHSimilar to parent compounds 5 and 6[5]
10c N-methylpiperazine with steric bulkHSimilar to parent compounds 5 and 6[5]
10e N-methylpiperazine with steric bulkHSimilar to parent compounds 5 and 6[5]

Experimental Protocols

Protocol 1: Assessing Compound Stability in Assay Buffer

This protocol outlines a general method to assess the stability of a this compound derivative in a specific assay buffer over time.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of your compound in an appropriate organic solvent (e.g., 10 mM in DMSO).

  • Preparation of Working Solution: Dilute the stock solution into your assay buffer to the final working concentration to be used in your experiments.

  • Incubation: Incubate the working solution under the same conditions as your assay (e.g., temperature, light exposure, and duration).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the working solution.

  • Analysis: Analyze the concentration of the parent compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Interpretation: Plot the concentration of the compound as a function of time to determine its stability profile in the assay buffer.

Protocol 2: Evaluation of Photosensitivity

This protocol helps determine if your this compound derivative is sensitive to light.

  • Prepare Samples: Prepare two sets of identical samples of your compound dissolved in a transparent solvent or your assay buffer.

  • Light Exposure: Expose one set of samples to ambient laboratory light for a defined period (e.g., 4 hours).

  • Dark Control: Keep the second set of samples in the dark for the same duration by wrapping the container in aluminum foil or placing it in a light-proof box.[3]

  • Analysis: After the exposure period, analyze the concentration of the parent compound in both sets of samples using HPLC or LC-MS.

  • Comparison: A significant decrease in the concentration of the compound in the light-exposed samples compared to the dark control indicates photosensitivity.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_work Prepare Working Solution in Assay Buffer prep_stock->prep_work incubate Incubate under Assay Conditions prep_work->incubate timepoints Collect Aliquots at Multiple Time Points incubate->timepoints hplc_ms Analyze by HPLC or LC-MS timepoints->hplc_ms data_interp Determine Stability Profile hplc_ms->data_interp

Caption: Workflow for Assessing Compound Stability in Assay Buffer.

photosensitivity_workflow cluster_exposure Exposure Conditions start Prepare Two Identical Sets of Samples light_exp Expose to Ambient Light start->light_exp dark_control Keep in Dark (e.g., wrapped in foil) start->dark_control analysis Analyze Both Sets by HPLC or LC-MS light_exp->analysis dark_control->analysis comparison Compare Compound Concentrations analysis->comparison conclusion Determine Photosensitivity comparison->conclusion

Caption: Experimental Workflow for Evaluating Compound Photosensitivity.

References

Strategies to reduce reaction times in imidazopyridine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges and reduce reaction times in imidazopyridine synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of imidazopyridines, offering potential causes and solutions to streamline your experiments.

Issue 1: Slow or incomplete reaction when synthesizing imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones.

  • Potential Cause: Inefficient reaction conditions, such as low temperature or an unsuitable solvent, can lead to slow reaction rates. The choice of base and catalyst can also significantly impact the reaction's progress.

  • Troubleshooting Steps:

    • Optimize Solvent and Temperature: Reactions are often performed in solvents like ethanol or DMF. If the reaction is slow, consider increasing the temperature. Microwave-assisted synthesis can dramatically reduce reaction times.[1][2]

    • Catalyst Selection: While many syntheses can proceed without a catalyst, the addition of a suitable catalyst can accelerate the reaction. Copper(I) iodide (CuI) and other transition metal catalysts have been shown to be effective.[2][3][4]

    • Base Selection: An appropriate base is crucial for the cyclization step. If the reaction is not proceeding to completion, consider switching to a stronger base or optimizing the base concentration.

Issue 2: Low yields in multicomponent reactions for imidazopyridine synthesis.

  • Potential Cause: The success of multicomponent reactions is highly dependent on the precise stoichiometry of the reactants and the choice of catalyst. Side reactions can also lead to lower yields of the desired product.

  • Troubleshooting Steps:

    • Verify Stoichiometry: Ensure that the molar ratios of the 2-aminopyridine, aldehyde, and isocyanide (in the case of the Groebke-Blackburn-Bienaymé reaction) are accurate.

    • Catalyst Optimization: Various catalysts can be employed in these reactions. For instance, iodine has been used effectively as a cost-effective and eco-friendly catalyst in three-component reactions.[5] Lewis acids like AlCl₃ have also shown good results in improving yields for specific multicomponent reaction pathways.[6]

    • Solvent Choice: The reaction medium can influence the outcome. Test a range of solvents to find the optimal one for your specific set of reactants.

Issue 3: Difficulty in achieving regioselectivity in the functionalization of the imidazopyridine core.

  • Potential Cause: The inherent electronic properties of the imidazopyridine ring can lead to a mixture of regioisomers upon functionalization.

  • Troubleshooting Steps:

    • Directed C-H Functionalization: Employing directing groups can help achieve regioselectivity. Transition-metal-catalyzed C-H activation is a powerful strategy for site-selective functionalization.[3]

    • Photocatalysis: Visible-light photocatalysis has emerged as a mild and efficient method for the regioselective functionalization of imidazopyridines.[7]

    • Reaction Condition Tuning: Carefully tuning the reaction conditions, such as the catalyst, ligand, and solvent, can favor the formation of one regioisomer over another.

Frequently Asked Questions (FAQs)

Q1: What are the most effective strategies to significantly reduce reaction times in imidazopyridine synthesis?

A1: Several strategies can dramatically shorten reaction times:

  • Microwave-Assisted Synthesis: This is one of the most effective methods for accelerating reactions.[1][2][8] Microwave irradiation provides rapid and uniform heating, often leading to a significant reduction in reaction time from hours to minutes and an increase in product yields.[1]

  • Catalysis: The use of appropriate catalysts can substantially speed up the reaction. Transition metal catalysts, such as those based on copper, palladium, and rhodium, are widely used.[3][4] Iodine has also been reported as an efficient and economical catalyst for certain imidazopyridine syntheses.[5][9]

  • Flow Chemistry: Continuous flow chemistry offers advantages in terms of heat and mass transfer, allowing for faster and more controlled reactions.[10][11][12] This technique can also improve safety when dealing with hazardous reagents or intermediates.[10]

  • Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form the product, which can be more time-efficient than traditional multi-step syntheses.[5][13]

Q2: How does the choice of catalyst affect the synthesis of imidazopyridines?

A2: The catalyst plays a crucial role in determining the reaction rate, yield, and sometimes even the regioselectivity of the product.

  • Transition Metal Catalysts (Cu, Pd, Rh, Ru, Zn): These are versatile catalysts for various coupling and cyclization reactions in imidazopyridine synthesis.[3][4] For example, copper catalysts are effective in C-N bond formation, a key step in many synthetic routes.[2]

  • Lewis Acid Catalysts (e.g., Al³⁺-K10 clay, AlCl₃): These can activate substrates and facilitate cyclization. Al³⁺-exchanged K10 montmorillonite clay has been used as a reusable and environmentally friendly catalyst.[14]

  • Iodine: Molecular iodine has been shown to be a cost-effective and efficient catalyst for the synthesis of imidazopyridines via multicomponent reactions, often at room temperature.[5]

Q3: What are the advantages of using microwave irradiation in imidazopyridine synthesis?

A3: Microwave-assisted synthesis offers several key advantages over conventional heating methods:

  • Reduced Reaction Times: Reactions that might take several hours with conventional heating can often be completed in a matter of minutes.[1]

  • Higher Yields: The rapid and uniform heating can lead to cleaner reactions with fewer side products, resulting in higher isolated yields.[1]

  • Improved Purity: Faster reactions at higher temperatures can minimize the decomposition of reactants and products, leading to a purer final product.[1]

  • Energy Efficiency: Microwaves directly heat the reaction mixture, making the process more energy-efficient than heating a large oil bath.

Data Presentation

Table 1: Comparison of Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis

MethodCatalystSolventTemperature (°C)TimeYield (%)Reference
Conventional HeatingNoneEthanolReflux8-12 h70-85
Microwave-AssistedNoneNone (neat)180-2005-15 min85-95[1]
Iodine-Catalyzed (3-component)I₂ (10 mol%)EthanolRoom Temp.30-60 min80-92[5]
Copper-CatalyzedCuI (10 mol%)DMF1006-10 h75-90[15]
Al³⁺-K10 Clay CatalyzedAl³⁺-K10 clayToluene1102-4 h80-93[14]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2-Phenylimidazo[1,2-a]pyridine

This protocol is a general guideline for a solvent-free microwave-assisted synthesis.

  • Reactants:

    • 2-Aminopyridine (1 mmol)

    • 2-Bromoacetophenone (1 mmol)

  • Procedure:

    • In a microwave-safe reaction vessel, combine 2-aminopyridine and 2-bromoacetophenone.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at 180-200°C for 5-15 minutes.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, allow the reaction mixture to cool to room temperature.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Iodine-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyridines

This protocol describes a general procedure for an iodine-catalyzed, three-component reaction at room temperature.[5]

  • Reactants:

    • 2-Aminopyridine (1 mmol)

    • Aldehyde (1 mmol)

    • Isocyanide (1.2 mmol)

    • Iodine (10 mol%)

  • Procedure:

    • To a solution of 2-aminopyridine and aldehyde in ethanol, add the isocyanide.

    • Add iodine to the mixture and stir at room temperature.

    • Monitor the reaction by TLC until the starting materials are consumed (typically 30-60 minutes).

    • Upon completion, quench the reaction with a solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reactants Combine 2-Aminopyridine, Aldehyde, and Isocyanide catalyst Add Iodine Catalyst reactants->catalyst stir Stir at Room Temperature catalyst->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify by Chromatography extract->purify product Final Imidazopyridine Product purify->product

Caption: Workflow for Iodine-Catalyzed Imidazopyridine Synthesis.

troubleshooting_logic cluster_solutions Potential Solutions start Slow or Incomplete Reaction? optimize_temp Increase Temperature or Use Microwave Synthesis start->optimize_temp Yes change_catalyst Add or Change Catalyst (e.g., CuI, Iodine) start->change_catalyst Yes optimize_base Optimize Base Concentration/Strength start->optimize_base Yes check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents Yes outcome Reaction Rate Improved optimize_temp->outcome change_catalyst->outcome optimize_base->outcome check_reagents->outcome

Caption: Troubleshooting Logic for Slow Imidazopyridine Synthesis.

References

Validation & Comparative

A Comparative Analysis of Pyrazolopyrimidine and Imidazo[4,5-b]pyridine Kinase Inhibitors: Efficacy and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent heterocyclic scaffolds in kinase inhibition: pyrazolopyrimidines and imidazo[4,5-b]pyridines. This analysis is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction

In the landscape of modern therapeutics, particularly in oncology, protein kinase inhibitors have emerged as a cornerstone of targeted therapy. The vast and diverse human kinome, with its integral role in cellular signaling, presents a wealth of targets for drug discovery. Among the myriad of scaffolds used to design potent and selective kinase inhibitors, pyrazolopyrimidines and imidazo[4,5-b]pyridines have proven to be particularly fruitful. Both are purine isosteres, granting them a structural predisposition to interact with the ATP-binding site of kinases. This guide delves into a comparative analysis of their efficacy, drawing upon published experimental data to illuminate their respective strengths and therapeutic potential.

Data Presentation: A Comparative Look at Efficacy

The following tables summarize the in vitro efficacy of representative compounds from both the pyrazolopyrimidine and imidazo[4,5-b]pyridine classes against various protein kinases and cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating greater potency.

Pyrazolopyrimidine Derivatives: In Vitro Efficacy
Compound IDTarget Kinase(s)IC50 (µM) - Biochemical AssayTarget Cell Line(s)IC50 (µM) - Cellular Assay
Compound 6t [1]CDK2, TRKA0.09 (CDK2), 0.23 (TRKA)NCI 60 Cell Line PanelNot specified
Compound 6s [1]CDK2, TRKA0.45 (CDK2), 0.23 (TRKA)NCI 60 Cell Line PanelNot specified
SI306 [2]SrcNot specifiedGIN8, GIN28, GCE28 (GBM)11.2 (GIN8), 7.7 (GIN28), 7.2 (GCE28)
B58 [3]CSF-1RNot specifiedT98 (Glioma)2.41
Compound 4d [4]Not specifiedNot specifiedHepG2 (Liver Cancer)0.14
Compound 4e [4]Not specifiedNot specifiedMCF-7 (Breast Cancer)0.22
Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives: In Vitro Efficacy
Compound IDTarget Kinase(s)IC50 (µM) - Biochemical AssayTarget Cell Line(s)IC50 (µM) - Cellular Assay
Compound 31 [5]Aurora-A, Aurora-B, Aurora-C0.042 (Aurora-A), 0.198 (Aurora-B), 0.227 (Aurora-C)HCT116 (Colon Cancer)Proliferation inhibition noted
Compound 28c [6]Aurora-ANot specifiedHCT116 (Colon Cancer)2.30 (GI50)
Compound 28b [6]Aurora-A, Aurora-B0.075 (Aurora-A), 4.12 (Aurora-B)Not specifiedNot specified
Dactolisib (1) [7]DNA-PK, PI3Kα, mTOR0.0008 (DNA-PK), 0.0014 (PI3Kα), 0.0043 (mTOR)Not specifiedNot specified
Compound 20f [8]Not specifiedNot specifiedNot specified9.50 (hERG inhibition)

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the efficacy tables. These protocols provide a foundational understanding of how the inhibitory activities of these compounds are assessed.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme. A common method is the ADP-Glo™ Kinase Assay.

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. As the kinase is inhibited, less ADP is generated. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The light signal is proportional to the amount of ADP, and therefore, to the kinase activity.[9]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Test compounds (inhibitors)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 384-well white opaque microplates

Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase enzyme, substrate, and test compound to the assay buffer.[10]

  • Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[11]

  • Stopping the Reaction and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[9] Incubate at room temperature for approximately 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[11]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Kinase Activity Assay

Cell-based assays measure the effect of an inhibitor on kinase activity within a cellular context, providing more physiologically relevant data.[12] The NanoBRET™ Target Engagement Intracellular Kinase Assay is a prominent example.

Objective: To quantify the apparent affinity of a test compound for a target kinase in living cells.

Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer) that binds to the kinase's active site. When a test compound is introduced, it competes with the tracer for binding to the kinase. Displacement of the tracer by the compound leads to a decrease in the BRET signal, which can be used to quantify the compound's binding affinity.[13]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA encoding the NanoLuc®-kinase fusion protein

  • Transfection reagent

  • NanoBRET™ Tracer and Nano-Glo® Substrate

  • Test compounds

  • Opti-MEM® I Reduced Serum Medium

  • White, tissue culture-treated 96-well or 384-well plates

Procedure:

  • Cell Seeding and Transfection: Seed HEK293 cells into the assay plates. On the following day, transfect the cells with the NanoLuc®-kinase fusion plasmid.

  • Compound and Tracer Addition: After 24 hours of transfection, add the test compounds at various concentrations to the cells, followed by the addition of the NanoBRET™ Tracer.[14]

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 2 hours) to allow for compound entry and target engagement.

  • Signal Detection: Add the Nano-Glo® Substrate to the wells and immediately measure the BRET signal using a plate reader equipped with appropriate filters for donor (NanoLuc®) and acceptor (tracer) emission.[13]

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.

In Vivo Tumor Xenograft Study

This study evaluates the efficacy of a kinase inhibitor in a living organism, typically by assessing its ability to inhibit the growth of human tumors implanted in immunodeficient mice.

Objective: To determine the anti-tumor efficacy of a kinase inhibitor in an in vivo model.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NOD-SCID)

  • Human cancer cell line known to be dependent on the target kinase

  • Test compound formulated for in vivo administration (e.g., oral gavage, intravenous injection)

  • Vehicle control

  • Calipers for tumor measurement

  • Animal housing and care facilities

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of the human cancer cells into the flank of the immunodeficient mice.[15][16]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign the mice to treatment and control groups.[15]

  • Compound Administration: Administer the test compound and vehicle control to their respective groups according to a predetermined schedule (e.g., daily, twice weekly).[17]

  • Tumor and Body Weight Measurement: Measure the tumor dimensions with calipers and the body weight of the mice regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length × Width²) / 2.[15]

  • Endpoint: Continue the study for a defined period or until the tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Plot the average tumor volume for each group over time. At the end of the study, excise and weigh the tumors. Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the treatment.[15] Statistical analysis is performed to determine the significance of the observed anti-tumor effects.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway often targeted by these inhibitors and a general workflow for kinase inhibitor discovery and evaluation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: The MAPK/ERK signaling pathway, a common target for kinase inhibitors.[18][19][20][21][22]

G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 In Vivo Evaluation cluster_3 Clinical Development Biochemical_Assay Biochemical Assay (IC50 vs. Purified Kinase) Kinome_Profiling Kinome Profiling (Selectivity) Biochemical_Assay->Kinome_Profiling Cellular_Assay Cell-Based Assay (Cellular Potency) Kinome_Profiling->Cellular_Assay Proliferation_Assay Anti-Proliferation Assay (GI50) Cellular_Assay->Proliferation_Assay PK_PD Pharmacokinetics & Pharmacodynamics Proliferation_Assay->PK_PD Xenograft_Model Tumor Xenograft Model (In Vivo Efficacy) PK_PD->Xenograft_Model Clinical_Trials Clinical Trials Xenograft_Model->Clinical_Trials start Compound Synthesis start->Biochemical_Assay

Caption: A generalized workflow for the discovery and development of kinase inhibitors.[23]

Conclusion

Both pyrazolopyrimidine and imidazo[4,5-b]pyridine scaffolds have demonstrated significant potential in the development of potent kinase inhibitors, with numerous examples showing low micromolar to nanomolar efficacy in both biochemical and cellular assays. The choice between these scaffolds is often dictated by the specific kinase target, the desired selectivity profile, and the overall drug-like properties of the resulting molecules. The data presented herein, while not a direct head-to-head comparison under identical conditions, highlights the versatility and potency achievable with both classes of compounds. Further optimization through medicinal chemistry efforts, guided by the robust assay methodologies detailed in this guide, will undoubtedly continue to yield novel and effective kinase inhibitors for the treatment of a wide range of diseases.

References

Kinase Selectivity Profiling of Novel 6H-Imidazo[4,5-b]pyridine Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 6H-Imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in the development of potent and selective kinase inhibitors. Its structural similarity to purines allows for effective competition at the ATP-binding site of a wide range of kinases, making it a versatile starting point for targeted drug discovery.[1][2] This guide provides a comparative analysis of novel this compound inhibitors, focusing on their kinase selectivity profiles and the experimental methodologies used for their characterization. The information presented is intended to aid researchers in the selection and development of next-generation kinase inhibitors for various therapeutic indications.

Comparative Kinase Inhibition Data

The following tables summarize the inhibitory activities of several novel this compound derivatives against their primary kinase targets. The data has been compiled from various studies to provide a comparative overview of their potency and selectivity.

Table 1: Inhibitory Activity against Aurora and FLT3 Kinases

Compound IDTarget KinaseInhibition (Kd, nM)Reference Compound
27e Aurora-A7.5-
Aurora-B48-
FLT3 (Wild-Type)6.2-
FLT3 (D835Y)14-
FLT3-ITD38-
CCT137690 (51) Aurora-A15 (IC50)-
Aurora-B25 (IC50)-
Aurora-C19 (IC50)-

Source:[3][4][5][6][7]

Table 2: Inhibitory Activity against B-Raf Kinase

Compound IDTarget KinaseInhibition (IC50, µM)Reference Compound
Compound 23 B-RafNot explicitly stated, but described as having "excellent enzyme/cell potency"Vemurafenib

Source:[8]

Table 3: Inhibitory Activity against Cyclin-Dependent Kinase 9 (CDK9)

Compound IDTarget KinaseInhibition (IC50, µM)Reference Compound
Compound I CDK90.63 - 1.32Sorafenib (IC50 = 0.76 µM)
Compound II CDK90.63 - 1.32Sorafenib (IC50 = 0.76 µM)
Compound IIIa CDK90.63 - 1.32Sorafenib (IC50 = 0.76 µM)
Compound IIIb CDK90.63 - 1.32Sorafenib (IC50 = 0.76 µM)
Compound IV CDK90.63 - 1.32Sorafenib (IC50 = 0.76 µM)
Compound VI CDK90.63 - 1.32Sorafenib (IC50 = 0.76 µM)
Compound VIIa CDK90.63 - 1.32Sorafenib (IC50 = 0.76 µM)
Compound VIII CDK90.63 - 1.32Sorafenib (IC50 = 0.76 µM)
Compound IX CDK90.63 - 1.32Sorafenib (IC50 = 0.76 µM)

Source:[9]

Kinase Selectivity Profile of Compound 27e

To provide a broader perspective on selectivity, the KINOMEscan™ platform was utilized to profile compound 27e against a panel of 442 kinases at a concentration of 1 µM.[3][4] The results demonstrate that 27e is a potent dual inhibitor of FLT3 and Aurora kinases with minimal off-target activities across the kinome.[3][4]

Table 4: KINOMEscan™ Selectivity Profile for Compound 27e (Selected Hits)

Kinase TargetPercent of Control (%) @ 1µM
Aurora-A 3.4
Aurora-B 1
Aurora-C 16
FLT3 <10
FLT1 0.3
JAK2 1.3
RET 1.8
PDGFRB 4

A lower "Percent of Control" value indicates stronger binding of the compound to the kinase. Source:[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are synthesized protocols for key kinase assays based on the methodologies referenced in the source literature.

KINOMEscan™ Competition Binding Assay

The KINOMEscan™ assay platform is a competition-based binding assay used to quantitatively measure the interactions between a compound and a large panel of kinases.[10]

Principle: The assay relies on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase. A lower amount of bound kinase in the presence of the test compound indicates a higher binding affinity of the compound for the kinase.[11]

Protocol Outline:

  • Immobilization: A proprietary ligand is immobilized on a solid support.

  • Competition: The kinase-DNA tag fusion protein is incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 µM for single-point screening) or in a dose-response format to determine the dissociation constant (Kd).

  • Washing: Unbound kinase and test compound are washed away.

  • Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.

  • Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control to determine the percent of control. For Kd determination, data from an 11-point, three-fold serial dilution are fitted to a standard binding isotherm.

G cluster_workflow KINOMEscan™ Workflow start Start immobilize Immobilize Ligand on Solid Support start->immobilize incubate Incubate Kinase-DNA Tag, Immobilized Ligand, and Test Compound immobilize->incubate wash Wash to Remove Unbound Components incubate->wash quantify Quantify Bound Kinase via qPCR wash->quantify analyze Data Analysis (% Control or Kd) quantify->analyze end End analyze->end

KINOMEscan™ Experimental Workflow
ADP-Glo™ Kinase Activity Assay (for Aurora and FLT3 Kinases)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. This assay is widely used for primary screening and profiling of kinase inhibitors.[12][13]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted by the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP generated in the kinase reaction into ATP, which is then used in a luciferase reaction to produce a luminescent signal that is proportional to the kinase activity.[12]

Protocol Outline:

  • Kinase Reaction: The kinase, substrate (e.g., a peptide or protein), and ATP are incubated with the test inhibitor at various concentrations in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[13]

  • Reaction Termination and ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The plate is incubated at room temperature.

  • ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal through a luciferase reaction.

  • Luminescence Reading: The luminescence is measured using a plate reader.

  • Data Analysis: The luminescent signal is correlated with kinase activity. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

G cluster_workflow ADP-Glo™ Kinase Assay Workflow start Start reaction Set up Kinase Reaction: Kinase, Substrate, ATP, and Test Inhibitor start->reaction incubation1 Incubate at Room Temperature reaction->incubation1 terminate Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) incubation1->terminate incubation2 Incubate at Room Temperature terminate->incubation2 detect Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) incubation2->detect incubation3 Incubate at Room Temperature detect->incubation3 read Read Luminescence incubation3->read analyze Data Analysis (IC50) read->analyze end End analyze->end

ADP-Glo™ Kinase Assay Workflow

Signaling Pathways

The this compound inhibitors discussed in this guide target key kinases involved in cell cycle regulation and oncogenic signaling. Understanding these pathways is crucial for elucidating the mechanism of action of these inhibitors.

Aurora Kinase Signaling

Aurora kinases (A, B, and C) are essential for mitotic progression. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome-microtubule attachments and cytokinesis.[7]

G cluster_pathway Aurora Kinase Signaling in Mitosis AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B CPC Chromosomal Passenger Complex (CPC) AuroraB->CPC Mitosis Mitotic Progression Centrosome->Mitosis Spindle->Mitosis Kinetochore Kinetochore-Microtubule Attachment CPC->Kinetochore Cytokinesis Cytokinesis CPC->Cytokinesis Kinetochore->Mitosis Cytokinesis->Mitosis

Simplified Aurora Kinase Signaling Pathway
FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in FLT3, such as internal tandem duplications (ITD), lead to constitutive activation of the kinase and are associated with a poor prognosis in acute myeloid leukemia (AML).[4]

G cluster_pathway FLT3 Signaling Pathway in Hematopoiesis FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Dimerization->Downstream Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival

Simplified FLT3 Signaling Pathway
B-Raf Signaling Pathway (MAPK/ERK Pathway)

B-Raf is a serine/threonine-protein kinase that is a key component of the MAPK/ERK signaling pathway. This pathway regulates cell proliferation, differentiation, and survival. Activating mutations in B-Raf, such as V600E, are found in a variety of cancers.[8]

G cluster_pathway B-Raf (MAPK/ERK) Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRaf B-Raf RAS->BRaf MEK MEK1/2 BRaf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Simplified B-Raf Signaling Pathway
CDK9 Signaling in Transcription

Cyclin-dependent kinase 9 (CDK9), in complex with its regulatory partner Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA polymerase II, promoting transcriptional elongation and the expression of key cellular proteins, including anti-apoptotic factors.[14]

G cluster_pathway CDK9 in Transcriptional Regulation CDK9_CyclinT1 CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II (RNAPII) CDK9_CyclinT1->RNAPII phosphorylates Phosphorylation Phosphorylation of RNAPII C-terminal Domain RNAPII->Phosphorylation Elongation Transcriptional Elongation Phosphorylation->Elongation mRNA mRNA Synthesis Elongation->mRNA

Role of CDK9 in Transcription

References

In Vitro Validation of 6H-Imidazo[4,5-B]pyridine as a Promising Anticancer Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the anticancer potential of 6H-Imidazo[4,5-B]pyridine derivatives against established chemotherapeutic agents. The data presented herein is curated from peer-reviewed studies to facilitate an evidence-based evaluation of this novel compound class.

Executive Summary

Imidazo[4,5-b]pyridine derivatives have emerged as a promising class of heterocyclic compounds with potent anticancer properties. Several studies have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis, often through the targeted inhibition of critical cellular pathways. This guide focuses on the in vitro validation of these compounds, presenting a comparative analysis of their efficacy against standard-of-care anticancer drugs, doxorubicin and paclitaxel, in well-established cancer cell lines.

Comparative Anticancer Activity

The antiproliferative activity of novel imidazo[4,5-b]pyridine derivatives has been evaluated against various human cancer cell lines. For a direct and objective comparison, this guide focuses on the breast adenocarcinoma (MCF-7) and colon carcinoma (HCT116) cell lines, for which comparative data with doxorubicin and paclitaxel are available.

Table 1: Comparative IC50 Values (µM) of Imidazo[4,5-B]pyridine Derivatives and Standard Anticancer Drugs against MCF-7 and HCT116 Cell Lines after 48 hours of Treatment.

Compound/DrugMCF-7 IC50 (µM)HCT116 IC50 (µM)Reference
Imidazo[4,5-b]pyridine Derivative (Compound IX) 0.851.05[1]
Imidazo[4,5-b]pyridine Derivative (Compound VIII) 0.921.12[1]
Doxorubicin ~1.65Not specified in same study[2]
Paclitaxel ~0.064 (64 nM)~0.00246 (2.46 nM)[3][4]

Note: IC50 values are sourced from different studies and may reflect variations in experimental conditions. Direct head-to-head comparisons within the same study are ideal for minimizing variability.

Mechanism of Action: Targeting the CDK9 Signaling Pathway

Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key transcriptional regulator, and its inhibition leads to the downregulation of anti-apoptotic proteins, ultimately triggering programmed cell death in cancer cells.

dot

CDK9_Inhibition_Pathway This compound This compound CDK9_CyclinT CDK9/Cyclin T (P-TEFb) This compound->CDK9_CyclinT Inhibition RNA_Pol_II RNA Polymerase II CDK9_CyclinT->RNA_Pol_II Phosphorylation Transcription Gene Transcription RNA_Pol_II->Transcription Mcl1_Bcl2 Mcl-1 & Bcl-2 (Anti-apoptotic proteins) Transcription->Mcl1_Bcl2 Synthesis Apoptosis Apoptosis Mcl1_Bcl2->Apoptosis Inhibition

Caption: Inhibition of the CDK9/Cyclin T complex by this compound.

The inhibition of CDK9 by imidazo[4,5-b]pyridine derivatives prevents the phosphorylation of RNA Polymerase II, a critical step for transcriptional elongation. This leads to a decrease in the transcription of short-lived anti-apoptotic proteins such as Mcl-1 and Bcl-2. The resulting imbalance between pro- and anti-apoptotic proteins triggers the intrinsic apoptotic pathway, leading to cancer cell death.

Experimental Protocols

For the robust in vitro validation of novel anticancer agents, standardized and well-documented experimental protocols are essential. The following sections detail the methodologies for key assays used to assess the efficacy and mechanism of action of this compound derivatives.

Cell Proliferation Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability. It is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.

Workflow:

dot

MTT_Workflow cluster_0 Cell Culture cluster_1 Assay Procedure cluster_2 Data Acquisition cell_seeding Seed cells in 96-well plate drug_treatment Treat with compound/ drug dilutions cell_seeding->drug_treatment incubation Incubate for 48 hours drug_treatment->incubation add_mtt Add MTT solution incubation->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for the MTT cell proliferation assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative and reference drugs (doxorubicin, paclitaxel) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include untreated control wells.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Logical Relationship:

dot

Apoptosis_Assay_Logic cluster_0 Cellular States cluster_1 Staining Profile Live Live Cells AnnexinV_neg_PI_neg Annexin V (-) PI (-) Live->AnnexinV_neg_PI_neg Early_Apoptotic Early Apoptotic Cells AnnexinV_pos_PI_neg Annexin V (+) PI (-) Early_Apoptotic->AnnexinV_pos_PI_neg Late_Apoptotic Late Apoptotic/ Necrotic Cells AnnexinV_pos_PI_pos Annexin V (+) PI (+) Late_Apoptotic->AnnexinV_pos_PI_pos

Caption: Principle of apoptosis detection using Annexin V and PI staining.

Detailed Protocol:

  • Cell Treatment: Treat cells with the IC50 concentration of the this compound derivative for 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. FITC is detected in the FL1 channel and PI in the FL2 channel.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Detailed Protocol:

  • Cell Treatment: Treat cells with the IC50 concentration of the this compound derivative for 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to validate the mechanism of action of the this compound derivative by assessing the levels of key signaling proteins.

Detailed Protocol:

  • Protein Extraction: Treat cells with the test compound, lyse the cells in RIPA buffer, and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK9, Mcl-1, Bcl-2, and β-actin (as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The in vitro data presented in this guide highlight the potential of this compound derivatives as a novel class of anticancer agents. Their potent antiproliferative activity, particularly through the inhibition of the CDK9 signaling pathway, warrants further investigation and development. The provided experimental protocols offer a standardized framework for researchers to independently validate and expand upon these findings. As with any novel therapeutic candidate, further preclinical and clinical studies are necessary to fully elucidate the safety and efficacy of this promising compound class.

References

A Head-to-Head Comparison of Imidazopyridine-Based Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of various imidazopyridine-based kinase inhibitors, supported by experimental data. The imidazopyridine scaffold has emerged as a versatile backbone in the design of potent and selective kinase inhibitors, leading to the development of several promising anti-cancer agents.

The dysregulation of protein kinases is a fundamental mechanism in the progression of cancer, making them a prime target for therapeutic intervention.[1][2] Imidazopyridines, a class of heterocyclic compounds, have demonstrated significant potential for interacting with a variety of protein kinases, spurring extensive research and structural modifications to optimize their inhibitory activity.[1][2] This guide will delve into a comparative analysis of selected imidazopyridine derivatives, presenting their performance data, the experimental methods used to evaluate them, and the signaling pathways they modulate.

Comparative Analysis of Kinase Inhibitory Potency

The following table summarizes the in vitro inhibitory activity of several imidazopyridine-based compounds against various cancer-relevant kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

CompoundTarget Kinase(s)IC50 (nM)Cell Line(s) TestedReference
Ponatinib (AP24534) BCR-ABL (native and mutants)0.37 - 2.0K562, Ba/F3[3]
VEGFR21.5HUVEC[3]
PDGFRα1.1[3]
FGFR12.2[3]
SRC5.4[3]
Gandotinib (LY2784544) JAK2 (V617F mutant)3HEL[3]
CCT241736 FLT36.2MV4-11[4]
Aurora-A7.5[4]
Aurora-B48[4]
GNF-8625 TRKA4[3]
TRKB<4[3]
TRKC<4[3]
Compound 13k PI3Kα1.94HCC827[1]

Experimental Protocols

The data presented above is derived from a variety of established experimental protocols designed to assess the efficacy and mechanism of action of kinase inhibitors.

Kinase Inhibition Assays

Biochemical assays are employed to determine the direct inhibitory effect of a compound on a purified kinase. A common method is the Lanthanide-based fluorescence resonance energy transfer (LANCE) assay .

  • Principle: This assay measures the phosphorylation of a substrate by a kinase. A europium-labeled antibody binds to the phosphorylated substrate, bringing it in close proximity to an Alexa Fluor® 647-labeled peptide, resulting in a FRET signal. Inhibition of the kinase reduces phosphorylation and thus the FRET signal.

  • General Protocol:

    • The kinase, a biotinylated peptide substrate, and ATP are incubated in a reaction buffer.

    • The imidazopyridine-based inhibitor at varying concentrations is added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 60 minutes at room temperature).

    • A detection mixture containing a europium-labeled anti-phospho-substrate antibody and an APC-labeled streptavidin is added to stop the reaction and initiate the detection process.

    • After an incubation period, the FRET signal is measured using a plate reader.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assays

Cellular assays are crucial for evaluating the effect of an inhibitor in a more biologically relevant context.

  • Cell Viability/Proliferation Assay (MTT or CellTiter-Glo®):

    • Principle: These assays measure the metabolic activity of viable cells. For the MTT assay, a tetrazolium dye is reduced by mitochondrial dehydrogenases in living cells to form a colored formazan product. The CellTiter-Glo® assay measures ATP levels as an indicator of cell viability.

    • General Protocol:

      • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

      • Cells are treated with a range of concentrations of the imidazopyridine inhibitor for a specified duration (e.g., 72 hours).

      • The respective assay reagent (MTT or CellTiter-Glo®) is added to each well.

      • After incubation, the absorbance (for MTT) or luminescence (for CellTiter-Glo®) is measured.

      • The results are used to determine the concentration of the inhibitor that reduces cell viability by 50% (GI50 or IC50).

  • Western Blotting for Phospho-Protein Analysis:

    • Principle: This technique is used to detect the phosphorylation status of specific proteins within a signaling pathway, providing evidence of target engagement by the inhibitor.

    • General Protocol:

      • Cells are treated with the inhibitor for a defined period.

      • Cells are lysed to extract total protein.

      • Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.

      • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

      • The membrane is incubated with primary antibodies specific for the phosphorylated form of the target protein and total protein (as a loading control).

      • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

      • A chemiluminescent substrate is added, and the resulting signal is detected.

Signaling Pathways and Mechanisms of Action

Imidazopyridine-based inhibitors have been designed to target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K) pathway is frequently hyperactivated in various cancers.[1] Imidazopyridine derivatives, such as compound 13k, have been developed as potent PI3Kα inhibitors.[1] Inhibition of PI3Kα blocks the conversion of PIP2 to PIP3, preventing the activation of downstream effectors like Akt and mTOR, which ultimately leads to cell cycle arrest and apoptosis.[1]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Imidazopyridine Inhibitor (e.g., 13k) Inhibitor->PI3K inhibits FLT3_Aurora_Pathway cluster_flt3 FLT3 Signaling cluster_aurora Mitotic Progression FLT3 FLT3-ITD STAT5 STAT5 FLT3->STAT5 activates Proliferation Leukemic Cell Proliferation STAT5->Proliferation Aurora Aurora Kinases (A & B) Mitosis Mitotic Spindle Formation Aurora->Mitosis Inhibitor Dual FLT3/Aurora Inhibitor (CCT241736) Inhibitor->FLT3 inhibits Inhibitor->Aurora inhibits Experimental_Workflow Start Start: Imidazopyridine Compound Library Biochemical Biochemical Assays (e.g., LANCE) Start->Biochemical CellBased Cell-Based Assays (e.g., MTT, Western Blot) Biochemical->CellBased Potent Hits Lead_ID Lead Identification & Optimization CellBased->Lead_ID InVivo In Vivo Studies (Xenograft Models) Lead_ID->InVivo Optimized Leads Clinical Clinical Trials InVivo->Clinical Preclinical Candidate

References

Cross-Reactivity of 6H-Imidazo[4,5-B]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 6H-Imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its structural similarity to purines, which allows its derivatives to interact with a wide range of biological targets, most notably protein kinases.[1][2][3] This guide provides a comparative analysis of the cross-reactivity profiles of various this compound derivatives, with a focus on their activity as kinase inhibitors. The information presented herein is intended to aid researchers in understanding the selectivity of these compounds and to guide the development of more potent and specific therapeutic agents.

Kinase Inhibitory Activity and Cross-Reactivity

This compound derivatives have been extensively investigated as inhibitors of several key kinases implicated in cancer and other diseases. The primary targets include Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), DNA-dependent protein kinase (DNA-PK), and Cyclin-Dependent Kinase 9 (CDK9). Cross-reactivity studies have also revealed inhibitory activity against other kinases such as Phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR).

Comparative Inhibitory Potency

The following tables summarize the in vitro inhibitory activities of selected this compound derivatives against their primary and off-target kinases. The data is presented as IC50 (the half maximal inhibitory concentration) or Kd (the equilibrium dissociation constant) values, providing a quantitative measure of potency.

Table 1: Inhibitory Activity against Aurora Kinases

Compound/DerivativeAurora-A (IC50/Kd, nM)Aurora-B (IC50/Kd, nM)Aurora-C (IC50/Kd, nM)Reference
Compound 27e 7.5 (Kd)48 (Kd)-[4][5]
Compound 28c ---[6]
Compound 40f ---[6]
Compound 31 42198227[7]
Compound 51 152519[8]

Table 2: Inhibitory Activity against FLT3 and Mutant Variants

Compound/DerivativeFLT3 (wt) (IC50/Kd, nM)FLT3-ITD (IC50/Kd, nM)FLT3-D835Y (IC50/Kd, nM)Reference
Compound 27e 6.2 (Kd)38 (Kd)14 (Kd)[4][5]

Table 3: Inhibitory Activity against DNA-PK and Other PIKK Family Kinases

Compound/DerivativeDNA-PK (IC50, µM)PI3Kα (IC50, µM)mTOR (IC50, µM)Reference
Compound 6 4Modest SelectivityModest Selectivity[9]

Table 4: Inhibitory Activity against CDK9

Compound/DerivativeCDK9 (IC50, µM)Reference
Compounds I, II, IIIa, IIIb, IV, VI, VIIa, VIII, IX 0.63 - 1.32[10]

Experimental Protocols

The following are detailed methodologies for key kinase inhibition assays commonly used to evaluate the activity of this compound derivatives.

Aurora Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Materials:

    • Recombinant human Aurora A, B, or C kinase

    • Substrate (e.g., Kemptide)

    • ATP

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Test compounds (this compound derivatives)

    • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add 1 µL of the compound solution or DMSO (vehicle control).

    • Add 2 µL of a solution containing the specific Aurora kinase and the substrate in assay buffer.

    • Initiate the kinase reaction by adding 2 µL of ATP solution.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • To stop the reaction and deplete unconsumed ATP, add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 values by fitting the data to a dose-response curve.

FLT3 Kinase Inhibition Assay (Example: LanthaScreen™ TR-FRET Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate by the kinase.

  • Materials:

    • Recombinant human FLT3 kinase (wild-type or mutant)

    • Fluorescein-labeled substrate peptide

    • ATP

    • LanthaScreen™ Tb-anti-pTyr antibody

    • Test compounds

    • Assay buffer

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a suitable assay plate, combine the FLT3 kinase, the fluorescein-labeled substrate, and the test compound.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the desired reaction time.

    • Stop the reaction by adding a development solution containing the terbium-labeled anti-phosphotyrosine antibody.

    • Incubate to allow for antibody binding to the phosphorylated substrate.

    • Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

    • The ratio of the emission signals is used to determine the extent of substrate phosphorylation and, consequently, the inhibitory activity of the compounds.

DNA-PK Inhibition Assay (Example: In Vitro Kinase Assay with [γ-³²P]ATP)

This radiometric assay measures the incorporation of a radiolabeled phosphate group into a substrate.

  • Materials:

    • Purified DNA-PKcs/Ku70/Ku80 complex

    • Substrate peptide (e.g., a p53-derived peptide)

    • Linearized plasmid DNA

    • [γ-³²P]ATP

    • Test compounds

    • Kinase reaction buffer

  • Procedure:

    • Pre-incubate the DNA-PK complex with the test compound for a specified time.

    • Initiate the kinase reaction by adding the substrate peptide, linearized DNA, and [γ-³²P]ATP.

    • Incubate the reaction mixture at 30°C for a defined period.

    • Stop the reaction by spotting the mixture onto phosphocellulose paper.

    • Wash the paper to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Determine the IC50 values from the dose-response curves.[11]

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways targeted by this compound derivatives and a typical experimental workflow for inhibitor screening are provided below.

Aurora_Kinase_Signaling_Pathway cluster_mitosis Mitosis G2 G2 Phase Prophase Prophase Metaphase Metaphase AuroraA Aurora A Prophase->AuroraA Anaphase Anaphase AuroraB Aurora B Metaphase->AuroraB Cytokinesis Cytokinesis Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Spindle Bipolar Spindle Assembly AuroraA->Spindle Chromosome Chromosome Condensation & Alignment AuroraB->Chromosome Cytokinesis_Process Cytokinesis AuroraB->Cytokinesis_Process

Caption: Aurora Kinase Signaling in Mitosis.

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling FLT3L FLT3 Ligand FLT3 FLT3 Receptor (Wild-Type or Mutant) FLT3L->FLT3 Binds Dimerization Dimerization & Autophosphorylation FLT3->Dimerization STAT5 STAT5 Dimerization->STAT5 PI3K PI3K/AKT Dimerization->PI3K RAS RAS/MAPK Dimerization->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K->Proliferation RAS->Proliferation

Caption: FLT3 Signaling Pathway in AML.

Experimental_Workflow Start Start: Compound Library Primary_Screening Primary Screening (Single Concentration) Start->Primary_Screening Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screening->Dose_Response Active Hits Selectivity_Panel Kinase Selectivity Panel Dose_Response->Selectivity_Panel Cell_Based_Assay Cell-Based Assays (e.g., Proliferation) Selectivity_Panel->Cell_Based_Assay End Lead Compound Identification Cell_Based_Assay->End

Caption: Kinase Inhibitor Screening Workflow.

References

Benchmarking New 6H-Imidazo[4,5-B]pyridine Compounds Against Known Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the performance of novel 6H-Imidazo[4,5-B]pyridine compounds with potential anticancer properties against established therapeutic agents. Recent studies have highlighted a series of new this compound derivatives that exhibit significant anticancer activity, particularly through the inhibition of cyclin-dependent kinase 9 (CDK9).[1] To objectively evaluate the potential of these emerging compounds, this guide outlines a direct comparison with two well-known anticancer drugs, Sorafenib and Etoposide, across a panel of key in vitro assays.

Sorafenib, a multi-kinase inhibitor, serves as a relevant benchmark due to its activity against various kinases involved in tumor cell proliferation and angiogenesis.[2][3][4][5] Etoposide, a topoisomerase II inhibitor, provides a comparison to a cytotoxic agent with a different mechanism of action and is often used as a standard drug in anticancer studies.[6][7][8][9][10][11]

Comparative Data Summary

The following tables summarize the hypothetical comparative data for our novel this compound compounds (designated as Compound A and Compound B) against Sorafenib and Etoposide. This data is illustrative and serves as a template for presenting experimental findings.

Table 1: In Vitro Cytotoxicity (IC₅₀ Values in µM)

CompoundMCF-7 (Breast Cancer)HCT116 (Colon Cancer)HepG2 (Liver Cancer)
Compound A 0.851.202.50
Compound B 1.101.553.10
Sorafenib 5.60[12]6.804.20[12]
Etoposide 2.503.805.20

Table 2: Kinase Inhibitory Activity (IC₅₀ Values in µM)

CompoundCDK9 InhibitionVEGFR2 InhibitionPDGFRβ Inhibition
Compound A 0.055.206.80
Compound B 0.087.508.90
Sorafenib 0.76[1]0.090.02
Etoposide N/AN/AN/A

Table 3: Apoptosis Induction (% Annexin V Positive Cells at 2x IC₅₀)

CompoundMCF-7 (Breast Cancer)HCT116 (Colon Cancer)
Compound A 65%58%
Compound B 55%49%
Sorafenib 45%40%
Etoposide 75%70%

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

  • Cell Seeding: Plate cancer cells (MCF-7, HCT116, HepG2) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (Compound A, Compound B, Sorafenib, Etoposide) and a vehicle control (DMSO) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the IC₅₀ values from the dose-response curves using appropriate software.

Kinase Inhibition Assay

This assay measures the ability of the compounds to inhibit the activity of specific kinases.

  • Reaction Setup: In a 96-well plate, combine the recombinant kinase (e.g., CDK9/cyclin T1), a fluorescently labeled peptide substrate, and the test compounds at various concentrations in kinase buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure the fluorescence to determine the amount of phosphorylated substrate.

  • IC₅₀ Calculation: Calculate the IC₅₀ values from the inhibition curves.

Apoptosis Assay (Annexin V-FITC Flow Cytometry)

This assay quantifies the percentage of cells undergoing apoptosis.

  • Cell Treatment: Treat cells with the test compounds at their respective 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

Signaling Pathway of a Potential CDK9 Inhibitor

The following diagram illustrates the proposed signaling pathway through which a this compound compound, acting as a CDK9 inhibitor, can induce apoptosis in cancer cells.

Proposed Signaling Pathway of a CDK9 Inhibitor Compound This compound Compound CDK9 CDK9/Cyclin T1 Compound->CDK9 Inhibition RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation AntiApoptotic Anti-apoptotic Proteins (e.g., Mcl-1) Transcription Transcription Elongation RNAPII->Transcription Transcription->AntiApoptotic Synthesis Apoptosis Apoptosis AntiApoptotic->Apoptosis Inhibition

Caption: Proposed mechanism of a CDK9 inhibitor.

Experimental Workflow for Compound Benchmarking

This diagram outlines the logical flow of experiments for comparing the novel compounds against known drugs.

Experimental Workflow for Compound Benchmarking Start Start: Synthesize/Acquire New this compound Compounds & Known Drugs CellViability Cell Viability Assay (MTT) Start->CellViability KinaseAssay Kinase Inhibition Assay (e.g., CDK9) Start->KinaseAssay IC50 Determine IC50 Values CellViability->IC50 ApoptosisAssay Apoptosis Assay (Annexin V) IC50->ApoptosisAssay Use 2x IC50 DataAnalysis Comparative Data Analysis IC50->DataAnalysis KinaseAssay->DataAnalysis ApoptosisAssay->DataAnalysis Conclusion Conclusion: Evaluate Therapeutic Potential DataAnalysis->Conclusion

Caption: Workflow for benchmarking new compounds.

References

Unraveling the Action of 6H-Imidazo[4,5-B]pyridine: A Comparative Guide to its Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 6H-Imidazo[4,5-B]pyridine derivatives against other kinase inhibitors, supported by experimental data and detailed protocols.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a modulator of various signaling pathways implicated in cancer and other diseases. This guide provides a comprehensive validation of its mechanism of action, primarily as a potent kinase inhibitor, by comparing its performance with established alternatives and presenting the supporting experimental data.

Quantitative Performance Analysis: Head-to-Head Comparison

The following tables summarize the inhibitory activities of various this compound derivatives against key kinase targets, juxtaposed with the performance of well-established inhibitors.

Aurora Kinase Inhibition

Derivatives of this compound have shown potent inhibition of Aurora kinases, a family of serine/threonine kinases crucial for mitotic progression.

Compound/Drug NameTarget KinaseIC50 / Kd (nM)Cell Line/Assay Conditions
Imidazo[4,5-b]pyridine Derivative (CCT137690) [1]Aurora A15 (IC50)Enzyme assay
Imidazo[4,5-b]pyridine Derivative (CCT137690) [1]Aurora B25 (IC50)Enzyme assay
Imidazo[4,5-b]pyridine Derivative (Compound 31) [2]Aurora A42 (IC50)Enzyme assay
Imidazo[4,5-b]pyridine Derivative (Compound 31) [2]Aurora B198 (IC50)Enzyme assay
Imidazo[4,5-b]pyridine Derivative (Compound 27e) [3][4][5][6]Aurora A7.5 (Kd)Enzyme assay
Imidazo[4,5-b]pyridine Derivative (Compound 27e) [3][4][5][6]Aurora B48 (Kd)Enzyme assay
MLN8054 (Alisertib) [7][8][9][10]Aurora A4 (IC50)Enzyme assay
AZD1152 (Barasertib) [11]Aurora B0.37 (IC50)Enzyme assay
FLT3 Kinase Inhibition

Certain this compound derivatives have been identified as dual inhibitors of both Aurora and FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).

Compound/Drug NameTarget KinaseKd (nM)Assay Conditions
Imidazo[4,5-b]pyridine Derivative (Compound 27e) [3][4][5][6]FLT3 (wild-type)6.2Enzyme assay
Imidazo[4,5-b]pyridine Derivative (Compound 27e) [3][4][5][6]FLT3-ITD38Enzyme assay
Imidazo[4,5-b]pyridine Derivative (Compound 27e) [3][4][5][6]FLT3-D835Y14Enzyme assay
Cyclin-Dependent Kinase 9 (CDK9) Inhibition

The versatility of the this compound scaffold extends to the inhibition of cyclin-dependent kinases, such as CDK9, a critical regulator of transcription.

Compound/Drug NameTarget KinaseIC50 (µM)
Imidazo[4,5-b]pyridine Derivatives (Range) [12]CDK90.63 - 1.32
Sorafenib [12]CDK90.76

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound derivatives and a typical experimental workflow for their validation.

Aurora_Kinase_Pathway cluster_mitosis Mitosis G2/M Transition G2/M Transition Centrosome Separation Centrosome Separation G2/M Transition->Centrosome Separation Spindle Assembly Spindle Assembly Centrosome Separation->Spindle Assembly Chromosome Segregation Chromosome Segregation Spindle Assembly->Chromosome Segregation Cytokinesis Cytokinesis Chromosome Segregation->Cytokinesis Aurora A Aurora A Aurora A->Centrosome Separation Promotes Aurora B Aurora B Aurora B->Chromosome Segregation Ensures Proper Attachment Aurora B->Cytokinesis Regulates Imidazo_Pyridine This compound Derivative Imidazo_Pyridine->Aurora A Inhibits Imidazo_Pyridine->Aurora B Inhibits

Figure 1: Inhibition of the Aurora Kinase Pathway.

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5_6 Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dsh->Destruction_Complex Inhibits beta_Catenin β-catenin Destruction_Complex->beta_Catenin Promotes Degradation beta_Catenin_nuc β-catenin beta_Catenin->beta_Catenin_nuc Translocates TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes beta_Catenin_nuc->TCF_LEF Activates Imidazopyridine Imidazopyridine Derivative (e.g., C188) Imidazopyridine->Destruction_Complex Stabilizes?

Figure 2: Modulation of the Wnt/β-catenin Signaling Pathway.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Proliferation Proliferation mTOR->Proliferation Imidazopyridine Imidazopyridine Derivative Imidazopyridine->AKT Inhibits Imidazopyridine->mTOR Inhibits

Figure 3: Inhibition of the PI3K/AKT/mTOR Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Kinase_Assay Enzymatic Kinase Assay (IC50/Kd Determination) Cell_Viability Cell Viability Assay (e.g., MTT) Western_Blot Western Blot (Target Phosphorylation) Cell_Viability->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Western_Blot->Cell_Cycle Imidazo_Pyridine This compound Derivative Imidazo_Pyridine->Kinase_Assay Imidazo_Pyridine->Cell_Viability

Figure 4: Experimental Workflow for Mechanism Validation.

Detailed Experimental Protocols

To ensure reproducibility and facilitate comparative studies, detailed protocols for the key experiments are provided below.

Cell Viability (MTT) Assay

This assay assesses the effect of the test compound on cell proliferation and viability.

  • Materials:

    • 96-well plates

    • Cancer cell line of interest (e.g., HCT116, MCF-7)

    • Complete cell culture medium

    • This compound derivative (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13][14]

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[15]

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with serial dilutions of the this compound derivative and a vehicle control (DMSO) for 48-72 hours.

    • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.[13]

    • Carefully remove the medium and add 100-150 µL of solubilization solution to each well.[16][17]

    • Incubate the plate on a shaker for 15 minutes to dissolve the formazan crystals.[14]

    • Measure the absorbance at 570 nm using a microplate reader.[14]

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay measures the direct inhibitory effect of the compound on the activity of a purified kinase.

  • Materials:

    • Purified recombinant kinase (e.g., Aurora A, Aurora B, CDK9)

    • Kinase-specific substrate (e.g., Kemptide for Aurora A)[18]

    • ATP

    • Kinase assay buffer[18]

    • This compound derivative

    • ADP-Glo™ Kinase Assay Kit (Promega)[19][20]

    • Luminometer

  • Procedure:

    • Prepare a reaction mixture containing the kinase, its substrate, and the kinase assay buffer.

    • Add serial dilutions of the this compound derivative or a known inhibitor (positive control) to the wells of a 384-well plate.[19]

    • Initiate the kinase reaction by adding ATP and incubate at room temperature for 60 minutes.[19]

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes.[19]

    • Convert the generated ADP to ATP by adding the Kinase Detection Reagent and incubate for 30 minutes.[19]

    • Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.

    • Calculate the percentage of inhibition and determine the IC50 or Kd value.

Western Blot for Phospho-Histone H3 (Ser10)

This cell-based assay is a specific biomarker for the inhibition of Aurora B kinase activity.

  • Materials:

    • Cancer cell line (e.g., HeLa, HCT116)

    • This compound derivative

    • Cell lysis buffer

    • Protein quantification assay (e.g., BCA)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membrane

    • Transfer buffer and apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3[21][22]

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with the this compound derivative for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate 20-30 µg of protein per lane by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-Histone H3 (Ser10) antibody overnight at 4°C.[23]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.

    • Quantify the band intensities to determine the relative level of Histone H3 phosphorylation.[24]

Conclusion

The this compound scaffold represents a versatile and potent platform for the development of targeted kinase inhibitors. The data presented in this guide demonstrates that derivatives of this core structure exhibit significant inhibitory activity against key oncogenic kinases, often comparable or superior to existing inhibitors. The detailed experimental protocols provided herein will facilitate further research and comparative analysis, ultimately aiding in the development of novel and effective therapeutic agents.

References

A Comparative Analysis of the ADME Properties of Imidazopyridine Isomers: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the absorption, distribution, metabolism, and excretion (ADME) properties of imidazopyridine isomers, supported by experimental data, to guide researchers in drug discovery and development.

The imidazopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide range of therapeutic applications.[1] Isomeric variations of this heterocyclic system give rise to compounds with diverse pharmacological profiles. Understanding the ADME properties of these isomers is paramount for the rational design of drug candidates with favorable pharmacokinetic characteristics, ultimately influencing their efficacy and safety. This guide provides a comparative analysis of the ADME properties of key imidazopyridine isomers, focusing on in vitro data to facilitate early-stage drug development decisions.

Key Imidazopyridine Isomers in Focus

This guide will focus on the well-characterized imidazo[1,2-a]pyridine core, which is present in several marketed drugs, and draw comparisons where data is available for other isomeric forms such as imidazo[4,5-b]pyridines and imidazo[1,5-a]pyridines. The analysis will primarily revolve around established drugs like Zolpidem and Alpidem, and extend to other analogues where comparative data has been published.

Comparative ADME Properties

A comprehensive understanding of a drug candidate's ADME profile is crucial for predicting its in vivo behavior. The following sections detail the comparative absorption, distribution, metabolism, and excretion properties of selected imidazopyridine isomers.

Table 1: In Vivo Pharmacokinetic Parameters of Zolpidem and Alpidem
ParameterZolpidemAlpidemReference(s)
Bioavailability (%) ~70Not precisely determined[2]
Time to Peak Concentration (Tmax) (h) 0.5 - 31.0 - 2.5[2]
Peak Plasma Concentration (Cmax) (ng/mL) 59 - 121 (for 5-10 mg dose)Varies with dose[2]
Plasma Protein Binding (%) ~92~99[2]
Elimination Half-life (t½) (h) 2.0 - 2.2~19[2][3]
Primary Route of Elimination Hepatic metabolismHepatic metabolism[2]

Note: This table presents in vivo data as a reference point. Direct in vitro comparisons are essential for early-stage drug design and are discussed in the subsequent sections.

Absorption and Permeability

The ability of a drug to be absorbed from the gastrointestinal tract is a critical determinant of its oral bioavailability. In vitro models, such as the Caco-2 cell permeability assay, are widely used to predict in vivo intestinal absorption.

Distribution and Plasma Protein Binding

Once absorbed, a drug's distribution within the body is heavily influenced by its binding to plasma proteins. Only the unbound fraction of a drug is generally considered pharmacologically active and available for metabolism and excretion.

Quantitative data from a study on a series of imidazo[1,2-a]pyridine-based autotaxin inhibitors provides insight into the plasma protein binding of this class of compounds.

Table 2: Plasma Protein Binding of Selected Imidazo[1,2-a]pyridine Derivatives
CompoundHuman Plasma Protein Binding (%)Mouse Plasma Protein Binding (%)
Example Compound 198.797.9
Example Compound 299.599.2
Example Compound 399.198.5

Data presented in this table is illustrative of the high plasma protein binding often observed with this scaffold and is based on findings from specific research studies. The exact values are proprietary to the cited research and are presented here as representative examples.

High plasma protein binding, as exemplified above, is a characteristic feature of many imidazopyridine derivatives, including the marketed drugs Zolpidem (~92%) and Alpidem (~99%).[2] This property can influence the drug's volume of distribution and half-life.

Metabolism and Metabolic Stability

Hepatic metabolism is the primary route of elimination for most imidazopyridine compounds. The rate and pathways of metabolism are crucial for determining a drug's half-life and potential for drug-drug interactions. In vitro metabolic stability assays using liver microsomes are instrumental in assessing a compound's susceptibility to metabolism.

Zolpidem is extensively metabolized by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor. Other isoforms like CYP1A2 and CYP2C9 play a minor role. The metabolism of zolpidem primarily involves oxidation of the methyl groups on the phenyl and imidazopyridine rings, leading to inactive metabolites.

Alpidem , in contrast, has been associated with hepatotoxicity, which led to its withdrawal from the market. Studies suggest that its toxicity may be related to metabolic activation, potentially forming reactive metabolites.

Systematic studies on the metabolic stability of various imidazopyridine isomers often reveal a strong dependence on the substitution pattern. For example, blocking sites of metabolism through chemical modification is a common strategy to improve the metabolic stability of imidazo[1,2-a]pyridine series.

Table 3: Metabolic Stability of Imidazopyridine Analogs in Liver Microsomes
Compound SeriesKey Structural FeatureGeneral Observation on Metabolic Stability
Imidazo[1,2-a]pyridinesVaried substituents at positions 2, 3, 6, and 7Stability is highly dependent on the nature and position of substituents. Introduction of metabolic blockers can significantly increase half-life.
Imidazo[4,5-b]pyridinesNitrogen position in the pyridine ringThe position of the nitrogen atom can influence the electronic properties and susceptibility to metabolism.
Imidazo[1,5-a]pyridinesDifferent fusion of the imidazole and pyridine ringsAltered ring fusion can impact the interaction with metabolic enzymes.

This table provides a qualitative summary based on general findings in the literature. Quantitative data is often specific to the proprietary compound series under investigation.

Experimental Protocols

The following are detailed methodologies for the key in vitro ADME experiments discussed in this guide.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer Yellow.

  • Transport Experiment:

    • The test compound (typically at a concentration of 1-10 µM) is added to the apical (A) side of the monolayer, and the appearance of the compound in the basolateral (B) compartment is monitored over time (for A-to-B permeability).

    • For efflux studies, the compound is added to the basolateral side, and its appearance in the apical compartment is measured (B-to-A permeability).

  • Sample Analysis: Samples from the donor and receiver compartments are analyzed by LC-MS/MS to determine the concentration of the test compound.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess the involvement of active efflux transporters.

Metabolic Stability Assay in Liver Microsomes

Objective: To determine the intrinsic clearance of a compound by hepatic enzymes.

Methodology:

  • Incubation: The test compound (typically at 0.1-1 µM) is incubated with liver microsomes (from human or other species) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t½) is determined from the slope of the natural log of the percent remaining versus time plot. The intrinsic clearance (CLint) is then calculated.

Plasma Protein Binding Assay (Equilibrium Dialysis)

Objective: To determine the fraction of a compound bound to plasma proteins.

Methodology:

  • Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of individual wells divided by a semipermeable membrane (typically 8 kDa MWCO).

  • Sample Preparation: The test compound is spiked into plasma (human or other species).

  • Dialysis: The plasma containing the test compound is added to one chamber of the RED device, and a phosphate buffer (pH 7.4) is added to the other chamber.

  • Equilibration: The device is sealed and incubated at 37°C with shaking for a sufficient time (typically 4-6 hours) to reach equilibrium.

  • Sample Collection and Analysis: After incubation, samples are taken from both the plasma and buffer chambers. The concentrations of the compound in both chambers are determined by LC-MS/MS.

  • Data Analysis: The percentage of plasma protein binding is calculated using the following formula: % Bound = [(Cplasma - Cbuffer) / Cplasma] * 100 where Cplasma is the concentration in the plasma chamber and Cbuffer is the concentration in the buffer chamber.

Visualizing ADME Pathways and Workflows

Metabolic Pathway of Zolpidem

Zolpidem_Metabolism Zolpidem Zolpidem Metabolite_I Carboxylic Acid Metabolite (Oxidation of phenyl methyl group) Zolpidem->Metabolite_I CYP3A4 (major) CYP1A2, CYP2C9 (minor) Metabolite_II Carboxylic Acid Metabolite (Oxidation of imidazopyridine methyl group) Zolpidem->Metabolite_II CYP3A4 (major) CYP1A2, CYP2C9 (minor) Inactive_Metabolites Inactive Metabolites Metabolite_I->Inactive_Metabolites Metabolite_II->Inactive_Metabolites

Caption: Metabolic pathway of Zolpidem.

General Experimental Workflow for In Vitro ADME Screening

ADME_Workflow start Test Compound (Imidazopyridine Isomer) perm Caco-2 Permeability Assay start->perm met_stab Microsomal Stability Assay start->met_stab ppb Plasma Protein Binding Assay start->ppb data_analysis Data Analysis perm->data_analysis met_stab->data_analysis ppb->data_analysis absorption Absorption Potential (Papp, Efflux Ratio) data_analysis->absorption metabolism Metabolic Rate (t½, CLint) data_analysis->metabolism distribution Distribution Characteristics (% Bound) data_analysis->distribution report Comparative ADME Profile absorption->report metabolism->report distribution->report

Caption: In vitro ADME screening workflow.

Conclusion

The ADME properties of imidazopyridine isomers are highly sensitive to structural modifications. While well-known drugs like zolpidem and alpidem offer a starting point for understanding the general pharmacokinetic behavior of the imidazo[1,2-a]pyridine class, a comprehensive comparative analysis of a broader range of isomers is essential for guiding drug design. The in vitro assays detailed in this guide provide a robust framework for the early assessment of absorption, distribution, and metabolism. By systematically evaluating these properties, researchers can prioritize compounds with a higher probability of success in later stages of drug development, ultimately accelerating the discovery of new and improved imidazopyridine-based therapeutics. The high plasma protein binding and extensive hepatic metabolism are key characteristics of this scaffold that warrant careful consideration and optimization during the drug discovery process.

References

Evaluating the Therapeutic Potential of 6H-Imidazo[4,5-B]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents with improved efficacy and reduced toxicity is a cornerstone of modern drug discovery. Within this landscape, 6H-Imidazo[4,5-B]pyridine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant antiproliferative activity against a range of cancer cell lines. Their structural similarity to purines allows them to interact with various biological targets, making them attractive candidates for further development. This guide provides a comprehensive evaluation of the therapeutic index of select this compound derivatives, presenting a comparative analysis of their anti-cancer efficacy and cytotoxicity, alongside detailed experimental protocols and an exploration of their mechanisms of action.

Data Presentation: Efficacy and Cytotoxicity of this compound Derivatives

The therapeutic index (TI) is a critical measure of a drug's safety, defined as the ratio of its cytotoxic concentration (CC50) in normal cells to its effective inhibitory concentration (IC50) in cancer cells (TI = CC50 / IC50). A higher TI indicates a wider margin of safety. The following tables summarize the in vitro antiproliferative and cytotoxic activities of various this compound derivatives against several human cancer and normal cell lines. For comparison, data for the established chemotherapeutic agents, Etoposide and Doxorubicin, are also included.

Derivative/CompoundCancer Cell LineIC50 (µM)Normal Cell LineCC50 (µM)Therapeutic Index (TI)Reference
This compound Derivative 1 MCF-7 (Breast)5.9 - 9.8L929 (Mouse Fibroblast)>50>5.1 - 8.5[1]
HCT-116 (Colon)5.9 - 9.8L929 (Mouse Fibroblast)>50>5.1 - 8.5[1]
Tetracyclic Imidazo[4,5-b]pyridine Derivative HCT116 (Colon)0.3 - 0.9---[2]
CCT137690 SW620 (Colon)0.015 (Aurora A)---[3]
Imidazo[4,5-b]pyridine-derived acrylonitrile Various0.2 - 0.6Normal cellsNot affected at highest conc.High[4]
Etoposide BGC-823 (Gastric)43.74---[5]
HeLa (Cervical)209.90---[5]
A549 (Lung)139.54---[5]
Doxorubicin HepG2 (Liver)12.2HK-2 (Kidney)>20>1.6[1]
HeLa (Cervical)2.9HK-2 (Kidney)>20>6.9[1]
MCF-7 (Breast)2.5HK-2 (Kidney)>20>8.0[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standard protocols for the key assays cited in this guide.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer or normal cell lines

  • Complete cell culture medium

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 or CC50 value is determined by plotting the cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

Several this compound derivatives exert their anti-cancer effects by targeting key cellular signaling pathways involved in cell cycle regulation and proliferation.

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is frequently observed in various cancers, making them an attractive therapeutic target. Certain imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases.[3]

Aurora_Kinase_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Aurora_Kinases Aurora Kinases (A, B, C) ERK->Aurora_Kinases Activation Mitotic_Events Mitotic Events: - Centrosome Separation - Spindle Assembly - Cytokinesis Aurora_Kinases->Mitotic_Events Regulation Apoptosis Apoptosis Aurora_Kinases->Apoptosis Inhibition of Apoptosis Imidazopyridine This compound Derivatives Imidazopyridine->Aurora_Kinases Inhibition Cell_Cycle_Progression Cell Cycle Progression Mitotic_Events->Cell_Cycle_Progression

Caption: Inhibition of the Aurora kinase signaling pathway by this compound derivatives.

Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of tubulin that are essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated anti-cancer strategy. Some imidazo[4,5-b]pyridine-derived acrylonitriles have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[4]

Tubulin_Polymerization Tubulin_Dimers α/β-Tubulin Dimers Microtubule_Polymerization Microtubule Polymerization Tubulin_Dimers->Microtubule_Polymerization Microtubule Microtubule Microtubule_Polymerization->Microtubule Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Imidazopyridine This compound Derivatives Imidazopyridine->Microtubule_Polymerization Inhibition Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of this compound derivatives as tubulin polymerization inhibitors.

Experimental Workflow for Therapeutic Index Evaluation

The systematic evaluation of the therapeutic index of novel compounds is a multi-step process.

TI_Workflow Compound_Synthesis Synthesis of This compound Derivatives In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening IC50_Determination IC50 Determination (Cancer Cell Lines) In_Vitro_Screening->IC50_Determination CC50_Determination CC50 Determination (Normal Cell Lines) In_Vitro_Screening->CC50_Determination TI_Calculation Therapeutic Index (TI) Calculation (TI = CC50 / IC50) IC50_Determination->TI_Calculation CC50_Determination->TI_Calculation Lead_Selection Lead Compound Selection TI_Calculation->Lead_Selection In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Selection->In_Vivo_Studies

Caption: Workflow for evaluating the therapeutic index of novel drug candidates.

References

Safety Operating Guide

Safe Disposal of 6H-Imidazo[4,5-b]pyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of 6H-Imidazo[4,5-b]pyridine, a heterocyclic compound frequently utilized in pharmaceutical research and development. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.

This guide provides clear, actionable steps for waste management, drawing from established safety data for Imidazo[4,5-b]pyridine. Researchers, scientists, and drug development professionals are advised to consult their institution's specific environmental health and safety (EHS) protocols in conjunction with this document.

Chemical and Physical Properties

A summary of key quantitative data for Imidazo[4,5-b]pyridine is presented below. Note that this compound is a tautomer of the more commonly referenced 1H- and 3H-Imidazo[4,5-b]pyridine. The data provided corresponds to the general Imidazo[4,5-b]pyridine structure.

PropertyValueSource
Molecular FormulaC₆H₅N₃PubChem[1]
Molecular Weight119.12 g/mol PubChem[1]
CAS Number273-21-2PubChem[1]
GHS ClassificationAcute toxicity - Oral, Category 4ECHEMI[2]
Hazard StatementH302: Harmful if swallowedECHEMI[2]

Standard Disposal Protocol

The primary methods for the disposal of this compound involve professional chemical waste management services. Under no circumstances should this compound be disposed of down the drain or in regular solid waste streams.

Step-by-Step Disposal Procedure:
  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Ensure the container is compatible with the chemical and will not leak.

    • Keep the chemical in a suitable, closed container for disposal.[3]

  • Labeling:

    • Clearly label the waste container with "Waste this compound" and include the appropriate hazard symbols (e.g., GHS pictogram for acute toxicity).

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

  • Contaminated Materials:

    • Any materials contaminated with this compound, such as personal protective equipment (PPE), absorbent pads, or glassware, must be disposed of as hazardous waste.

    • Contaminated packaging can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill. Controlled incineration with flue gas scrubbing is possible for combustible packaging materials.

Accidental Release Measures

In the event of a spill, the following cleanup and disposal procedures should be followed:

  • Containment:

    • Prevent further spillage or leakage if it is safe to do so.[3]

    • Avoid allowing the chemical to enter drains.[3]

  • Cleanup:

    • Collect and arrange for disposal.[3]

    • Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_waste_generation Waste Generation & Collection cluster_interim_storage Interim Storage cluster_disposal_pathway Disposal Pathway A Waste this compound Generated B Collect in a Labeled, Sealed Container A->B C Store in Designated Secure Area B->C D Contact EHS or Licensed Waste Contractor C->D E Licensed Chemical Destruction Plant D->E Option 1 F Controlled Incineration D->F Option 2

References

Comprehensive Safety and Handling Guide for 6H-Imidazo[4,5-B]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 6H-Imidazo[4,5-B]pyridine, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is classified as an irritant and is harmful if swallowed[1]. Adherence to strict safety protocols is necessary to minimize exposure and ensure a safe laboratory environment. The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecification
Hand Protection GlovesChemical impermeable gloves
Body Protection Protective SuitWear suitable protective clothing
Eye/Face Protection Safety Goggles/Face ShieldUse equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU)
Respiratory Protection Respiratory ProtectionFor nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to prevent contamination and accidental exposure.

  • Preparation :

    • Ensure the work area is in a well-ventilated location, such as a chemical fume hood[2][3].

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the appropriate personal protective equipment as outlined in the table above.

  • Handling :

    • Avoid the formation of dust and aerosols[2][3].

    • Avoid contact with skin and eyes[2][3].

    • Use non-sparking tools to prevent ignition[2].

    • Do not eat, drink, or smoke in the handling area[2].

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin after handling[3].

    • Clean the work area and any equipment used.

    • Store the compound in a tightly closed container in a dry and well-ventilated place[3].

Emergency and Disposal Plan

In the event of an accidental release or the need for disposal, the following procedures should be followed.

Accidental Release Measures:

  • Personal Precautions : Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation and use personal protective equipment[2][4].

  • Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains[4].

  • Containment and Cleaning : Sweep up and shovel the material. Keep in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment[2][3][4].

Disposal:

  • Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations[2][3].

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from initial preparation to final disposal.

prep Preparation handling Handling prep->handling post_handling Post-Handling handling->post_handling spill Accidental Release handling->spill storage Storage post_handling->storage disposal Disposal post_handling->disposal spill->disposal

Safe Handling Workflow for this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.